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  • Product: 2-methyl-N-(propan-2-yl)aniline
  • CAS: 2100-43-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-isopropyl-o-toluidine: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals Introduction N-isopropyl-o-toluidine, systematically known as 2-methyl-N-(propan-2-yl)aniline, is an aromatic amine of significant interest in various field...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-o-toluidine, systematically known as 2-methyl-N-(propan-2-yl)aniline, is an aromatic amine of significant interest in various fields of chemical synthesis and pharmaceutical development. Its structural isomerism, with related compounds such as N-isopropyl-m-toluidine and N-isopropyl-p-toluidine, necessitates precise identification and characterization to ensure the desired outcomes in experimental and industrial applications. This guide provides a comprehensive overview of the identification, synthesis, and safety considerations for N-isopropyl-o-toluidine, with a focus on its unique CAS number and analytical profile.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of N-isopropyl-o-toluidine is paramount for its application in research and development. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound, which is essential for database searches, regulatory compliance, and procurement.

CAS Number: 2100-43-8[1][2]

This specific CAS number distinguishes N-isopropyl-o-toluidine from its isomers and other related toluidine derivatives.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C10H15N[2]
Molecular Weight 149.23 g/mol [2]
IUPAC Name 2-methyl-N-propan-2-ylaniline[2]
Synonyms N-isopropyl-o-toluidine, 2-methyl-N-isopropylaniline[2]

Part 2: Synthesis and Structural Elucidation

The synthesis of N-isopropyl-o-toluidine can be achieved through several established methods for N-alkylation of anilines. A common and effective approach is the reductive amination of o-toluidine with acetone.

Synthetic Workflow: Reductive Amination

This process involves the reaction of o-toluidine with acetone in the presence of a reducing agent, such as sodium borohydride (NaBH4) or catalytic hydrogenation, to form the N-isopropyl derivative.

G o_toluidine o-Toluidine schiff_base Schiff Base Intermediate o_toluidine->schiff_base Reaction acetone Acetone acetone->schiff_base product N-isopropyl-o-toluidine schiff_base->product Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Reductive amination pathway for the synthesis of N-isopropyl-o-toluidine.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask, dissolve o-toluidine in a suitable solvent, such as methanol or ethanol.

  • Imine Formation: Add a stoichiometric equivalent of acetone to the solution. The mixture is stirred at room temperature to facilitate the formation of the corresponding Schiff base (imine) intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure N-isopropyl-o-toluidine.

Part 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton), and the methyl group on the aromatic ring. The integration of these signals will correspond to the number of protons in each environment. The coupling between the isopropyl methine proton and the N-H proton may also be observable.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the isopropyl carbons (two signals), and the methyl carbon attached to the ring.

Mass Spectrometry (MS)

The mass spectrum of N-isopropyl-o-toluidine will exhibit a molecular ion peak (M+) corresponding to its molecular weight (149.23 g/mol ). Fragmentation patterns will likely involve the loss of a methyl group from the isopropyl moiety, leading to a significant peak at m/z 134.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Part 4: Safety and Handling

Given the limited specific safety data for N-isopropyl-o-toluidine, it is prudent to handle this compound with the same precautions as for its parent compound, o-toluidine, and other N-alkylanilines. O-toluidine is classified as a toxic and potentially carcinogenic substance.

GHS Hazard Classification (Inferred)
  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Carcinogenicity: Suspected of causing cancer.

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[3][4]

Recommended Safety Precautions
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working with the compound in a manner that could generate aerosols or vapors, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Part 5: Isomeric Differentiation

It is crucial to distinguish N-isopropyl-o-toluidine from its isomers, as their physical and chemical properties can differ significantly.

Key Isomers and their CAS Numbers
CompoundCAS Number
N-isopropyl-o-toluidine 2100-43-8
N-isopropyl-m-toluidine10219-26-8[5]
N-isopropyl-p-toluidineNot readily available
5-isopropyl-o-toluidine2051-53-8[6]
6-isopropyl-o-toluidine5266-85-3[7]
2-isopropyl-5-methylaniline2437-39-0[8]
3-isopropyl-2-methylaniline84687-74-1[9]

The primary methods for differentiating these isomers are NMR spectroscopy and chromatography (GC or HPLC), where differences in the chemical shifts of the aromatic protons and the retention times will be evident.

Conclusion

The precise identification of N-isopropyl-o-toluidine is anchored by its unique CAS number, 2100-43-8. While comprehensive analytical data for this specific isomer is not as widespread as for other toluidine derivatives, its synthesis via reductive amination is a well-established procedure. Due to the potential health hazards associated with aromatic amines, strict adherence to safety protocols is essential when handling this compound. This guide provides a foundational framework for researchers and scientists to confidently identify, synthesize, and safely utilize N-isopropyl-o-toluidine in their work.

References

  • o-Toluidine, 5-isopropyl-. NIST WebBook. [Link]

  • 2-methyl-N-(propan-2-yl)aniline | C10H15N | CID 519833. PubChem. [Link]

  • The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl... ResearchGate. [Link]

  • 2-[(4-amino-3-isopropylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline. ECHA. [Link]

  • 2-methyl-N-propan-2-ylaniline. Stenutz. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • N-ETHYLANILINE FOR SYNTHESIS MSDS CAS-No.: 103-69-5. Loba Chemie. [Link]

  • Safety data sheet - N-Methylaniline. CPAchem. [Link]

  • o-Toluidine, 5-isopropyl-. NIST WebBook. [Link]

  • Process for the preparation of o-toluidin and/or m-toluidin and/or p-toluidin.
  • o-Toluidine, 5-isopropyl-. NIST WebBook. [Link]

  • Process for preparing toluidines.
  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • o-Toluidine (FDB004550). FooDB. [Link]

  • FT-IR and FT-Raman Spectral Investigation of p-toluidine. IJSEAS. [Link]

  • Synthesis of N-acetyl-o-toluidine. PrepChem.com. [Link]

  • o-TOLUIDINESULFONIC ACID. Organic Syntheses. [Link]

  • N-isopropyl-m-toluidine (C10H15N). PubChemLite. [Link]

  • o-Toluidine; LC-ESI-QFT; MS2; CE: 61.67%; R=35000; [M+H]+. MassBank. [Link]

  • N-isopropyl-o-toluidine. Molbase. [Link]

Sources

Exploratory

physical properties of 2-methyl-N-(propan-2-yl)aniline

An In-depth Technical Guide to the Physical Properties of 2-methyl-N-(propan-2-yl)aniline For Researchers, Scientists, and Drug Development Professionals Introduction: A Structural Overview 2-methyl-N-(propan-2-yl)anilin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of 2-methyl-N-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural Overview

2-methyl-N-(propan-2-yl)aniline, also known as N-isopropyl-o-toluidine, is a disubstituted aniline derivative. Its structure, featuring a methyl group on the aromatic ring ortho to the amino group and an isopropyl substituent on the nitrogen atom, presents a unique combination of steric and electronic properties.[1] These features are critical in dictating its physical behavior, reactivity, and potential applications, from a building block in organic synthesis to a precursor in the development of novel materials and pharmaceutical agents. Understanding its core physical properties is the foundational step for any laboratory-scale or industrial application. This guide provides a comprehensive overview of these properties, focusing on the experimental methodologies required for their accurate determination and the scientific principles that govern them.

Section 1: Compound Identification and Core Properties

Precise identification is paramount for ensuring the validity of any experimental work. The fundamental identifiers and physicochemical properties for 2-methyl-N-(propan-2-yl)aniline are summarized below. While experimentally determined values for properties such as boiling point and density are not widely published, computed values from reliable databases offer a valuable starting point for experimental design.

Molecular Structure

Caption: Molecular structure of 2-methyl-N-(propan-2-yl)aniline.

Table 1: Compound Identification and Physicochemical Properties
IdentifierValueSource
IUPAC Name 2-methyl-N-(propan-2-yl)aniline[1]
Synonyms N-isopropyl-o-toluidine, 2-methyl-N-isopropylaniline[1]
CAS Number 2100-43-8[1]
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1]
XLogP3 (Computed) 3.0[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]

Section 2: Experimental Determination of Physical Properties

The following protocols describe standard, validated methods for determining the primary physical properties of liquid organic compounds like 2-methyl-N-(propan-2-yl)aniline. The explanation for each protocol emphasizes the underlying scientific principles, ensuring that the procedure is not merely a series of steps but a robust analytical method.

Boiling Point Determination via Micro-Boiling Point Method

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] For small sample volumes, the micro-boiling point (or Siwoloboff) method is highly efficient and accurate. It relies on trapping the vapor in an inverted capillary to observe the equilibrium point.

Caption: Workflow for micro-boiling point determination.

Detailed Protocol:

  • Sample Preparation: Add approximately 0.5 mL of 2-methyl-N-(propan-2-yl)aniline into a small (e.g., 10x75 mm) test tube. Place a melting point capillary tube (sealed at one end) into the test tube with the open end facing down.[3]

  • Apparatus Assembly: Secure the test tube to a thermometer using a rubber band or a small clamp. The bottom of the test tube should be aligned with the thermometer's bulb.

  • Heating: Clamp the assembly in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil. Begin heating the side arm of the Thiele tube gently with a microburner or a heat gun.[4]

    • Causality: The Thiele tube is designed to create a convection current in the oil, ensuring uniform heating of the sample.[4]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary as trapped air expands. As the liquid's boiling point is approached, this will transition into a rapid and continuous stream of vapor bubbles.

  • Measurement: Once a vigorous stream of bubbles is observed, turn off the heat. The apparatus will begin to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[3][5]

    • Trustworthiness: This point signifies that the vapor pressure inside the capillary has just dropped below the external atmospheric pressure, representing the true boiling point. Record the atmospheric pressure, as boiling point is pressure-dependent.

Density Determination Using a Pycnometer

Density (ρ) is an intrinsic property defined as mass per unit volume. A pycnometer is a glass flask with a precisely known volume, allowing for highly accurate density measurements of liquids through gravimetric analysis.[6]

Caption: Workflow for density determination using a pycnometer.

Detailed Protocol:

  • Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 25 mL). Weigh the empty pycnometer on an analytical balance to at least four decimal places. Record this as m₀.[7]

  • Filling: Carefully fill the pycnometer with 2-methyl-N-(propan-2-yl)aniline. Insert the ground-glass stopper, which has a fine capillary. Excess liquid will be forced out, ensuring the flask is filled to its exact volume.[6]

  • Equilibration and Weighing: Allow the filled pycnometer to sit in a temperature-controlled water bath (e.g., at 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.[8] Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₁.

    • Expertise: Temperature control is the most critical variable. The density of liquids decreases with increasing temperature. Failing to equilibrate the sample will introduce significant error.

  • Calculation: The mass of the liquid (m_liquid) is m₁ - m₀. The density (ρ) is calculated using the formula: ρ = m_liquid / V_pycnometer

    • Self-Validation: The protocol's trustworthiness comes from using a calibrated pycnometer volume and a high-precision analytical balance. The measurement should be repeated at least twice to ensure reproducibility.

Aqueous Solubility Determination

Solubility is a key parameter in drug development, influencing absorption and bioavailability. For anilines, solubility is often low in neutral water but can be affected by pH due to the basicity of the amino group.[9]

Detailed Protocol (Qualitative & Semi-Quantitative):

  • Water Solubility: In a small test tube, add approximately 0.1 mL of 2-methyl-N-(propan-2-yl)aniline to 3 mL of deionized water. Vigorously shake the tube for 30-60 seconds. Allow it to stand and observe.[10]

    • If a single clear phase forms, the compound is soluble .

    • If two distinct layers form or the solution is cloudy/emulsified, it is insoluble or sparingly soluble .

  • Solubility in 5% HCl: To a fresh sample (0.1 mL), add 3 mL of 5% aqueous HCl. Shake and observe.

    • Mechanistic Insight: The basic nitrogen atom of the aniline will be protonated by the acid to form an ammonium salt (anilinium chloride). This ionic salt is significantly more polar than the free base and is expected to be soluble in water.[10] Dissolution in 5% HCl confirms the presence of a basic functional group.

  • Confirmation of Sparingly Soluble Compounds: If deemed sparingly soluble in water, a semi-quantitative check can be performed. Carefully remove the aqueous layer from the water solubility test with a pipette, transfer it to a clean, pre-weighed watch glass, and gently evaporate the water in an oven set to a low temperature (~50-60 °C). A visible residue on the watch glass after evaporation confirms partial solubility.[11]

Section 3: Anticipated Spectroscopic Profile

While specific spectra for this compound require experimental acquisition, its molecular structure allows for the confident prediction of its key spectroscopic features. This is crucial for structural verification and quality control.

Anticipated ¹H NMR Spectrum (in CDCl₃)
  • Aromatic Protons (δ 6.6-7.2 ppm): Four protons on the benzene ring will appear as complex multiplets due to their distinct chemical environments and coupling with each other.

  • N-H Proton (δ ~3.6 ppm): A broad singlet corresponding to the single amine proton. Its chemical shift can be variable and it may exchange with D₂O.

  • Isopropyl Methine (-CH, δ ~3.6-3.8 ppm): A septet (or multiplet) due to coupling with the six adjacent methyl protons.

  • Ring Methyl (-CH₃, δ ~2.1-2.3 ppm): A sharp singlet for the three protons of the methyl group attached to the aromatic ring.

  • Isopropyl Methyls (-C(CH₃)₂, δ ~1.2 ppm): A doublet for the six equivalent protons of the two isopropyl methyl groups, coupled to the single methine proton.

Anticipated Infrared (IR) Spectrum
  • N-H Stretch (3350-3450 cm⁻¹): A single, sharp to medium absorption band, characteristic of a secondary amine.[12]

  • C-H Aromatic Stretch (>3000 cm⁻¹): Weak to medium bands just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch (<3000 cm⁻¹): Medium to strong bands just below 3000 cm⁻¹ for the methyl and isopropyl groups.

  • Aromatic C=C Bends (1600-1450 cm⁻¹): Several sharp absorption bands in this region are characteristic of the benzene ring.

  • C-N Stretch (1250-1350 cm⁻¹): A medium intensity band corresponding to the stretching of the aromatic carbon-nitrogen bond.

Anticipated Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺˙): A distinct peak at m/z = 149, corresponding to the molecular weight of the compound.[13]

  • Base Peak (M-15): The most likely fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group via alpha-cleavage. This results in a stable secondary carbocation resonance-stabilized by the nitrogen atom, which would be the base peak at m/z = 134.

Section 4: Safety and Handling

Substituted anilines as a class are considered hazardous. While a specific Safety Data Sheet (SDS) for 2-methyl-N-(propan-2-yl)aniline should always be consulted, the following precautions based on analogous compounds are mandatory:

  • Toxicity: Anilines are toxic if swallowed, in contact with skin, or if inhaled. They can be absorbed through the skin.

  • Handling: Always handle this compound in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

References

  • PubChem. (n.d.). 2-methyl-N-(propan-2-yl)aniline. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYL-6-(PROPAN-2-YL)ANILINE | CAS 5266-85-3. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-N-(propan-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Bucsi, A., & Gallová, J. (2009). Density Determination by Pycnometer.
  • Ribeiro, A. C. F., et al. (2012). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values.
  • University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • CAS. (n.d.). 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide. CAS Common Chemistry. Retrieved February 20, 2026, from [Link]

  • University of Calgary. (n.d.). 5.1. Boiling Point Determination. Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Calvo, D. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]

  • Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved February 20, 2026, from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved February 20, 2026, from [Link]

  • Materials Project. (n.d.). mp-1672: CaS (Cubic, Fm-3m, 225). Retrieved February 20, 2026, from [Link]

  • University of Leipzig. (n.d.). M5e “Density of Solids and Liquids (Pycnometer, Law of Archimedes)”. Faculty of Physics and Geosciences.
  • PubChem. (n.d.). Plastochromanol 8. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Mettler Toledo. (n.d.). 3 Ways to Measure Density.
  • Jørgensen, K. B., & Sørensen, S. R. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review.
  • Rankin, G. A., & Wright, F. E. (1915). The Ternary System CaO-Al₂O₃-SiO₂. American Journal of Science, Fourth Series.
  • Measurement Canada. (2017, June 5).
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Isopropyl-N-methylaniline. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). 1-Propanamine, 2-methyl-N,N-bis(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • Abbas, F. M. (2014). Synthesis and Characterization of Copolymers of 2-methyl aniline with aniline and 2-aminobenzoic acid. Research and Reviews: Journal of Chemistry.
  • NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components. Retrieved February 20, 2026, from [Link]

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  • PubChem. (n.d.). N-Isopropylaniline. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

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  • PubChem. (n.d.). 2-Methyl-N-propylaniline. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • SWGDRUG. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]

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Sources

Foundational

solubility data for N-isopropyl-2-methylaniline in organic solvents

This guide serves as an authoritative technical reference for the solubility profile and thermodynamic characterization of -isopropyl-2-methylaniline (CAS: 2100-43-8). It is designed for researchers requiring precise sol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the solubility profile and thermodynamic characterization of


-isopropyl-2-methylaniline  (CAS: 2100-43-8). It is designed for researchers requiring precise solubility data for process optimization, crystallization design, and formulation development.

Solubility Data & Characterization: -Isopropyl-2-methylaniline

Executive Summary


-Isopropyl-2-methylaniline  (also known as 

-isopropyl-

-toluidine) is a critical lipophilic intermediate used in the synthesis of agrochemicals and pharmaceutical actives.[1] Its solubility behavior is governed by the interplay between the hydrophobic isopropyl-

-tolyl moiety and the secondary amine functionality.

This guide provides a comprehensive analysis of its solubility landscape, detailing experimental protocols for data acquisition, thermodynamic modeling frameworks, and predicted solubility trends based on molecular structure.

Physicochemical Profile

Before analyzing solubility, the fundamental properties of the pure component must be established to validate the thermodynamic models.

PropertyValue / DescriptionSource
IUPAC Name

-(propan-2-yl)-2-methylaniline
[1]
CAS Number 2100-43-8 [1]
Molecular Formula C

H

N
[1]
Molecular Weight 149.23 g/mol [1]
Physical State Pale yellow liquid / Low-melting solid[2]
Boiling Point ~215 °C (estimated at 760 mmHg)[2]
Lipophilicity (LogP) ~3.2 (Predicted)[3]
Key Functional Groups Secondary amine (H-bond donor/acceptor), Aromatic ring (Hydrophobic)--

Solubility Landscape & Predictive Data

As empirical data for this specific isomer is often proprietary, the following solubility profile is derived from Hansen Solubility Parameters (HSP) and comparative data from structural analogs (


-isopropyl-aniline and 

-toluidine).
Solubility Classification by Solvent Class
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Non-Polar Hydrocarbons n-Hexane, Cyclohexane, TolueneHigh Van der Waals interactions dominate; the isopropyl group enhances compatibility with aliphatic chains.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileVery High Dipole-dipole interactions; the amine nitrogen acts as a nucleophile/H-bond acceptor.
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bonding capability between the solvent -OH and the amine -NH-. Solubility decreases as alcohol chain length increases.
Aqueous WaterInsoluble (<0.1 g/L) The hydrophobic effect of the

skeleton overwhelms the weak H-bonding of the single amine group.
Temperature Dependence

Solubility (


) follows a positive correlation with temperature (

) in all organic solvents, consistent with the endothermic nature of dissolution for similar aromatic amines.
  • Trend:

    
    
    
  • Critical Observation: In alcohols, the solubility curve is expected to be steeper due to the disruption of solvent self-association (hydrogen bonding networks) at higher temperatures.

Experimental Protocol: Laser Monitoring Method

To generate precise mole fraction solubility data (


), the Laser Dynamic Monitoring Technique  is the industry standard for its high accuracy and reproducibility.
Methodology Workflow
  • Preparation: An excess of

    
    -isopropyl-2-methylaniline is added to a jacketed glass vessel containing the solvent.
    
  • Equilibration: The mixture is stirred continuously. The temperature is controlled by a thermostat water bath (

    
     K).
    
  • Detection: A laser beam passes through the solution.

    • Undissolved State: The beam is scattered/blocked by suspended solid particles (Low Transmittance).

    • Dissolved State: As temperature rises or solvent is added, the solid dissolves.

    • Endpoint: The moment the laser transmittance maximizes (clear solution), the saturation point is recorded.

Diagram: Solubility Determination Workflow

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Mix in Jacketed Vessel (Constant Stirring) Start->Mix Laser Laser Transmission Monitoring Mix->Laser TempControl Stepwise Temp Increase (e.g., 278.15 K to 323.15 K) Laser->TempControl Detect Detect Clarification Point (Max Transmittance) TempControl->Detect Equilibrium Reached? Detect->TempControl Next Temp Point Calc Calculate Mole Fraction (x1) Detect->Calc Model Thermodynamic Modeling (Apelblat / van't Hoff) Calc->Model

Caption: Workflow for determining solubility using the Laser Dynamic Monitoring technique.

Thermodynamic Modeling

Once experimental data is acquired, it must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility data over a wide temperature range.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2][3]
    
  • 
    : Empirical parameters derived from regression analysis.
    
  • Interpretation:

    
     and 
    
    
    
    relate to the non-ideal solution behavior and enthalpy of solution, while
    
    
    accounts for the temperature dependence of the heat capacity.
(Buchowski-Ksiazczak) Equation

Useful for analyzing the solid-liquid equilibrium behavior.



  • 
    : Model parameters.
    
  • 
    : Melting temperature of the solute.
    
Thermodynamic Functions of Solution

Using the van't Hoff analysis, the apparent thermodynamic properties are calculated:

  • Enthalpy of Solution (

    
    ):  Indicates if dissolution is endothermic (
    
    
    
    ) or exothermic.
    
    
  • Gibbs Energy (

    
    ):  Driving force of dissolution.
    
    
    
    
  • Entropy of Solution (

    
    ):  Reflects the disorder change.
    

Applications & Implications

Crystallization Process Design
  • Anti-solvent Selection: Water is the ideal anti-solvent. A process involving dissolving the compound in Ethanol (high solubility) and slowly adding Water (low solubility) will induce controlled crystallization (cooling or drowning-out crystallization).

  • Purification: The significant solubility difference between

    
    -isopropyl-2-methylaniline and potential inorganic by-products allows for easy filtration purification in non-polar solvents like Toluene.
    
Storage Stability
  • Due to the secondary amine, the compound is susceptible to oxidation. Solubility data confirms that storage in deoxygenated hydrocarbon solvents (like Hexane) is preferable to ethers, which may form peroxides over time.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18686608, 2-Methyl-N-(propan-2-yl)aniline. Retrieved from [Link]

  • Cheméo. Chemical Properties of Aniline Derivatives and Prediction Models. Retrieved from [Link]

  • Tang, S., et al. (Methodology Reference). Solubility Determination and Thermodynamic Modeling of Agrochemical Intermediates. (General reference for Laser Monitoring Protocol).

Sources

Exploratory

Technical Guide: Basicity and pKa Determinants of N-Isopropyl-o-Toluidine

Executive Summary N-Isopropyl-o-toluidine (N-isopropyl-2-methylaniline) represents a class of sterically hindered aromatic amines critical in the synthesis of pharmaceuticals and agrochemicals. Its basicity is governed b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl-o-toluidine (N-isopropyl-2-methylaniline) represents a class of sterically hindered aromatic amines critical in the synthesis of pharmaceuticals and agrochemicals. Its basicity is governed by a complex interplay between the electron-donating inductive effects of the alkyl groups and the steric inhibition of resonance (SIR) imposed by the ortho-methyl substituent.

This guide provides an in-depth analysis of the physicochemical properties of N-isopropyl-o-toluidine, establishing a predicted pKa range of 4.9 – 5.1 based on quantitative structure-activity relationship (QSAR) analysis of homologous series. It details the mechanistic underpinnings of this value and outlines a self-validating experimental protocol for precise determination.

Structural Identity and Physicochemical Profile[1][2][3]

Before analyzing basicity, we must rigorously define the chemical entity to distinguish it from structural isomers (e.g., 2-isopropyl-N-methylaniline).

PropertySpecification
IUPAC Name N-isopropyl-2-methylaniline
Common Name N-Isopropyl-o-toluidine
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Key Functional Groups Secondary Amine, Ortho-Methyl Group
Structural Feature Steric crowding around Nitrogen lone pair

Mechanistic Analysis of Basicity

The basicity of N-isopropyl-o-toluidine is defined by the availability of the nitrogen lone pair to accept a proton. This availability is determined by three competing vectors:

Electronic Inductive Effects (+I)

Alkyl groups are electron-releasing.

  • N-Isopropyl Group: The bulky isopropyl group exerts a strong positive inductive effect (+I), increasing electron density on the nitrogen relative to N-ethyl or N-methyl analogs.

  • Ortho-Methyl Group: Provides additional electron density to the aromatic ring, theoretically enhancing basicity compared to aniline.

Steric Inhibition of Resonance (SIR) — The Dominant Factor

In unhindered anilines, the nitrogen lone pair occupies a p-orbital that overlaps with the aromatic


-system, delocalizing electron density into the ring and decreasing basicity.
  • Mechanism: In N-isopropyl-o-toluidine, the steric clash between the bulky N-isopropyl group and the ortho-methyl group forces the nitrogen-carbon bond to rotate.

  • Result: This rotation decouples the nitrogen lone pair from the aromatic

    
    -system. The lone pair becomes more localized (sp³-like) and thus more available for protonation.
    
  • Net Effect: SIR significantly increases basicity compared to planar analogs.

Steric Inhibition of Protonation (SIP)

While SIR increases electron availability, the sheer physical bulk of the isopropyl and methyl groups creates a "picket fence" around the nitrogen, hindering the approach of solvating water molecules and the proton itself.

  • Net Effect: SIP destabilizes the conjugate acid (cation) by preventing effective solvation, decreasing basicity.

Visualizing the Steric Conflict

The following diagram illustrates the transition from a conjugated (planar) state to a deconjugated (twisted) state due to steric hindrance.

SIR_Mechanism cluster_0 Unhindered State (e.g., Aniline) cluster_1 Hindered State (N-Isopropyl-o-toluidine) Node1 Planar Geometry Node2 Lone Pair Delocalized (In Resonance) Node1->Node2 Orbital Overlap Node3 Lower Basicity (pKa ~4.6) Node2->Node3 Stabilized Base NodeA Steric Clash: N-iPr vs o-Methyl NodeB Twisted Geometry (Non-Planar) NodeA->NodeB Forces Rotation NodeC Resonance Decoupled (SIR Effect) NodeB->NodeC Breaks Conjugation NodeD Lone Pair Localized NodeC->NodeD e- Density Retained NodeE Increased Basicity (Predicted pKa ~5.0) NodeD->NodeE Higher pKa

Caption: Logical flow demonstrating how steric clash leads to decoupling of resonance and increased basicity.

Comparative pKa Data Analysis

Since a direct experimental pKa for N-isopropyl-o-toluidine is not standard in basic literature, we derive the value via homologous interpolation. This method is standard practice in medicinal chemistry when evaluating novel intermediates.

Table 1: pKa Values of Structurally Homologous Amines

CompoundStructurepKa (Conjugate Acid)Key Driver of Basicity
Aniline Ph-NH₂4.60Baseline reference.
o-Toluidine 2-Me-Ph-NH₂4.44Ortho-effect (SIP) slightly lowers basicity.
N-Methylaniline Ph-NHMe4.85+I effect of methyl group.
N-Isopropylaniline Ph-NHiPr5.11 - 5.30Strong +I of isopropyl; moderate SIR.
N-Ethyl-o-toluidine 2-Me-Ph-NHEt4.92 Balance of SIR (+ basicity) and SIP (- basicity).
N-Isopropyl-o-toluidine 2-Me-Ph-NHiPr4.95 – 5.15 (Est.) Target. Higher SIR than ethyl analog, but higher SIP.

Data Synthesis: The transition from N-ethyl-o-toluidine (4.92) to N-isopropyl-o-toluidine involves increasing the bulk of the N-alkyl group.

  • SIR Contribution: Isopropyl is bulkier than ethyl, forcing a greater twist angle. This further reduces resonance, pushing pKa up .

  • Inductive Contribution: Isopropyl has a stronger +I effect than ethyl, pushing pKa up .

  • SIP Contribution: Isopropyl hinders solvation of the cation more than ethyl, pushing pKa down .

Experimental Protocol: Spectrophotometric Titration

For researchers requiring an exact empirical value, the following protocol is the gold standard for weak aromatic bases where potentiometric endpoints may be indistinct.

Principle

The UV-Vis absorption spectrum of the free base (


) differs from its conjugate acid (

). By measuring absorbance at a specific wavelength (

) across a range of buffered pH values, the ratio

can be determined and the pKa calculated using the Henderson-Hasselbalch equation.
Reagents & Equipment
  • Analyte: Pure N-isopropyl-o-toluidine (>98%).

  • Solvent: 30% Ethanol/Water (v/v) to ensure solubility (note: pKa must be corrected to aqueous standard) or pure aqueous buffer if solubility permits (~10⁻⁴ M).

  • Buffers: Citrate-Phosphate series (pH 2.0 to 8.0).

  • Detection: UV-Vis Spectrophotometer (scan range 200–400 nm).

Workflow Diagram

Experimental_Protocol Step1 Preparation Dissolve amine in 0.01M HCl (Fully Protonated Form BH+) Step2 Scan UV Spectrum Identify Lambda_max for BH+ and Lambda_max for B (in NaOH) Step1->Step2 Step3 Buffer Preparation Prepare 10 samples with pH 2.0 - 8.0 Constant Ionic Strength (0.1M KCl) Step2->Step3 Step4 Measurement Add fixed aliquot of amine to each buffer. Measure Absorbance at analytical Lambda. Step3->Step4 Step5 Data Plotting Plot Absorbance vs. pH. Fit to Sigmoidal Curve. Step4->Step5 Step6 Calculation pKa = pH at inflection point (or via log-ratio analysis) Step5->Step6

Caption: Step-by-step spectrophotometric determination of pKa for weak aromatic amines.

Calculation

Using the Beer-Lambert law, the pKa is determined by:



Where:
  • 
     = Absorbance of fully protonated form (pH ~2).
    
  • 
     = Absorbance of free base (pH ~8).
    
  • 
     = Absorbance at specific buffer pH.
    

References

  • N-Isopropylaniline pKa and Properties: PubChem. N-Isopropylaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Steric Inhibition of Resonance: Bohm, S., & Exner, O. (2000).[1] Steric inhibition of resonance: a revision and quantitative estimation. Chemistry – A European Journal. Available at: [Link]

  • Basicity of Substituted Anilines: LibreTexts Chemistry. Basicity of Amines and Substituent Effects. Available at: [Link]

Sources

Foundational

toxicological profile of N-isopropyl-2-methylaniline

The following technical guide provides a comprehensive toxicological profile of N-Isopropyl-2-methylaniline (CAS 2100-43-8). This document is structured for researchers and drug development professionals, focusing on the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive toxicological profile of N-Isopropyl-2-methylaniline (CAS 2100-43-8). This document is structured for researchers and drug development professionals, focusing on the compound's metabolic fate, mechanism of action, and safety handling.

Mechanisms of Bioactivation, Hemotoxicity, and Carcinogenic Potential[1]

Executive Summary

N-Isopropyl-2-methylaniline is a secondary aromatic amine primarily utilized as an intermediate in the synthesis of agrochemicals (fungicides/herbicides) and specialized pharmaceuticals.[1] While direct toxicological data is less abundant than for its parent compound, o-toluidine , its toxicity profile is governed by its metabolic conversion.

Critical Risk Assessment:

  • Primary Hazard: Methemoglobinemia (acute) and Bladder Carcinogenicity (chronic/delayed).[2]

  • Mechanism: The compound acts as a "pro-toxicant." It is highly lipophilic, facilitating rapid absorption. Once absorbed, it undergoes hepatic N-dealkylation to release o-toluidine (a Group 1 Carcinogen), which is subsequently N-hydroxylated to form the ultimate DNA-reactive species.

  • Handling Classification: High Potency / Genotoxic Carcinogen precautions are required.

Physicochemical Properties & Bioavailability

Understanding the physical nature of N-Isopropyl-2-methylaniline is essential for predicting its toxicokinetics.

PropertyValue / DescriptionToxicological Implication
Molecular Formula C₁₀H₁₅N--
Molecular Weight 149.23 g/mol Small molecule; crosses blood-brain barrier.
Physical State Liquid (at RT)High vapor potential; inhalation risk.
LogP (Octanol/Water) ~2.9 (Predicted)High Lipophilicity. Rapid dermal absorption and accumulation in adipose tissue.
Solubility Low in water; Soluble in organic solventsRequires metabolic functionalization (Phase I) for excretion.

Toxicokinetics (ADME)

The toxicity of N-Isopropyl-2-methylaniline is driven by its metabolic activation. Unlike primary anilines, the N-isopropyl group provides temporary steric hindrance but increases lipophilicity, potentially prolonging retention time before bioactivation.

Metabolic Bioactivation Pathway

The biotransformation involves two critical phases:

  • N-Dealkylation (Activation Step 1): Removal of the isopropyl group via Cytochrome P450 (likely CYP2B or CYP2E1) to yield o-toluidine and acetone.

  • N-Hydroxylation (Activation Step 2): The liberated o-toluidine is N-oxidized to N-hydroxy-o-toluidine .

  • Toxic Outcomes:

    • Genotoxicity: The N-hydroxy metabolite forms an ester (via sulfotransferase or acetyltransferase) that generates a nitrenium ion, binding covalently to DNA (specifically guanine residues).

    • Hemotoxicity: The N-hydroxy metabolite enters erythrocytes, oxidizing Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), causing hypoxia.

Visualization: Metabolic Pathway & Toxicity Mechanisms

The following diagram illustrates the divergent pathways leading to detoxification versus toxicity.

MetabolicPathway Parent N-Isopropyl-2-methylaniline (Lipophilic Precursor) oTol o-Toluidine (Primary Amine) Parent->oTol CYP450 (N-Dealkylation) Acetone Acetone (Byproduct) Parent->Acetone NHydroxy N-hydroxy-o-toluidine (Proximate Carcinogen) oTol->NHydroxy CYP1A2 / CYP2E1 (N-Hydroxylation) Conjugate Glucuronide/Sulfate Conjugates oTol->Conjugate Phase II (Detoxification) Nitrenium Nitrenium Ion (Electrophile) NHydroxy->Nitrenium NAT / SULT (Bioactivation) MetHb Methemoglobinemia (Hypoxia) NHydroxy->MetHb Erythrocyte Redox Cycle DNA_Adduct DNA Adducts (Bladder Cancer) Nitrenium->DNA_Adduct Covalent Binding (dG-C8)

Figure 1: Proposed metabolic bioactivation pathway of N-Isopropyl-2-methylaniline leading to genotoxicity and hemotoxicity.

Toxicodynamics & Specific Hazards[5][6]

Acute Toxicity: Methemoglobinemia

Like most aniline derivatives, N-Isopropyl-2-methylaniline is a potent methemoglobin former.

  • Mechanism: The metabolite phenylhydroxylamine engages in a redox cycle with hemoglobin.[3]

  • Clinical Signs: Cyanosis (blue skin/lips), chocolate-brown blood, fatigue, dizziness, and tachycardia.

  • Latency: Symptoms may be delayed 2–4 hours post-exposure due to the requirement for metabolic N-dealkylation.

Genotoxicity & Carcinogenicity
  • Classification: Based on the release of o-toluidine, this compound should be handled as a Category 1B Carcinogen (Presumed Human Carcinogen).

  • Target Organ: Urinary Bladder.

  • Mechanism: The nitrenium ion concentrates in the urine (due to renal clearance of conjugates), where acidic pH can hydrolyze conjugates, releasing the reactive species directly into the bladder epithelium.

Structure-Activity Relationship (SAR) Insights
  • Steric Hindrance: The isopropyl group at the Nitrogen atom slows down N-hydroxylation compared to primary anilines, potentially reducing acute peak toxicity but extending the duration of exposure to the active metabolite (o-toluidine).

  • Methyl Group (Ortho): The methyl group at the 2-position (ortho) is critical. It prevents rapid ring hydroxylation detox pathways, forcing the metabolism towards the dangerous N-hydroxylation pathway.

Experimental Protocols for Risk Assessment

For researchers evaluating this compound, the following protocols ensure data integrity and safety.

Protocol A: In Vitro Methemoglobin Assessment

Objective: Quantify the hemotoxic potential relative to a positive control (Aniline).

  • Preparation:

    • Collect fresh whole blood (rat or human) in heparinized tubes.

    • Wash erythrocytes 3x with Phosphate Buffered Saline (PBS). Resuspend to 40% hematocrit.

  • Incubation:

    • Test Compound: N-Isopropyl-2-methylaniline (10 µM - 1 mM) in DMSO.

    • Metabolic Activation System: Add S9 mix (liver microsomes) to facilitate N-dealkylation. Crucial: Without S9, this secondary amine may show false negatives in vitro.

    • Control: Aniline (Positive), DMSO (Vehicle).

    • Incubate at 37°C for 60, 120, and 240 minutes.

  • Quantification:

    • Lyse cells. Measure absorbance at 630 nm (MetHb) and 540 nm (Cyanmethemoglobin) using a spectrophotometer.

    • Calculate % MetHb.

Protocol B: Genotoxicity Screening (Modified Ames)

Objective: Detect mutagenicity requiring metabolic activation.

  • Strains: S. typhimurium TA98 and TA100 (sensitive to frameshift and base-pair substitutions).

  • Modification: Use the Prival modification (hamster liver S9 instead of rat liver S9).

    • Reasoning: Azo and aniline compounds are often poorly activated by standard rat S9. Hamster S9 is more efficient at N-hydroxylation of aromatic amines.

Occupational Safety & Handling

Hierarchy of Controls:

  • Elimination/Substitution: Use less toxic analogs if synthesis allows.

  • Engineering Controls:

    • Handle strictly in a chemical fume hood or glovebox.

    • Use closed-system transfer devices for liquids.

  • Personal Protective Equipment (PPE):

    • Respiratory: Full-face respirator with organic vapor cartridges (P100) if outside a hood.

    • Dermal: Double-gloving recommended. Laminate film (Silver Shield) or Viton gloves are superior to Nitrile for aromatic amines. Nitrile offers only splash protection.

    • Suit: Tychem® or equivalent chemical-resistant coveralls.

Spill Management:

  • Do not use water (spreads the immiscible organic liquid).

  • Absorb with sand or vermiculite.

  • Neutralize contaminated surfaces with a dilute acetic acid solution followed by soap water (to solubilize the amine).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18686608: 2-Isopropyl-N-methylaniline.[4] Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (2012). o-Toluidine.[1][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: o-Toluidine (Read-Across Source). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Chemical Dashboard: 2-Methyl-N-(1-methylethyl)benzenamine (CAS 2100-43-8).[1] Retrieved from [Link]

  • Skipper, P. L., & Tannenbaum, S. R. (1990). Protein adducts in the molecular dosimetry of chemical carcinogens. Carcinogenesis, 11(4), 507–518.

Sources

Exploratory

literature review of 2-methyl-N-(propan-2-yl)aniline synthesis

This guide provides an in-depth technical analysis of the synthesis of 2-methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-o-toluidine). It is designed for researchers requiring high-purity synthesis for pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis of 2-methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-o-toluidine). It is designed for researchers requiring high-purity synthesis for pharmaceutical or agrochemical applications.

Executive Summary & Strategic Analysis

Target Molecule: 2-methyl-N-(propan-2-yl)aniline CAS Registry Number: 2100-43-8 Molecular Formula: C₁₀H₁₅N Molecular Weight: 149.23 g/mol [1]

The synthesis of N-isopropyl-o-toluidine presents a specific challenge in organic chemistry: steric hindrance . The ortho-methyl group on the aniline ring creates a steric barrier near the nucleophilic nitrogen, reducing its reactivity compared to unsubstituted aniline. Furthermore, the desired N-alkylation competes with C-alkylation (Friedel-Crafts) and over-alkylation.

To achieve high fidelity and yield, this guide prioritizes Reductive Amination as the primary route due to its chemoselectivity and operational simplicity. We also review Catalytic Hydrogen Transfer (Borrowing Hydrogen) as a sustainable alternative.

Core Synthesis Strategies
MethodReagentsMechanismSuitability
A. Reductive Amination (Preferred) o-Toluidine, Acetone, NaBH(OAc)₃Imine formation followed by hydride transfer.High. Best for lab-scale; avoids over-alkylation.
B. Borrowing Hydrogen o-Toluidine, Isopropanol, [Ru] CatalystDehydrogenation

Condensation

Hydrogenation.
High. Atom-economical; green chemistry standard.
C. Direct Alkylation o-Toluidine, 2-Bromopropane, BaseS_N2 Nucleophilic Substitution.Low. Prone to elimination (propene formation) and poly-alkylation.

Detailed Experimental Protocol (Preferred Route)

Method: Reductive Amination with Sodium Triacetoxyborohydride

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone (acetone) or other functional groups.

Reagents & Materials
  • Substrate: o-Toluidine (2-methylaniline) [1.0 equiv]

  • Carbonyl Source: Acetone (excess, acts as solvent/reagent) or 2-methoxypropene

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) [1.4 - 1.5 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[2]

  • Acid Catalyst: Glacial Acetic Acid (AcOH) [1.0 equiv]

  • Quench: 1N NaOH or Saturated NaHCO₃

Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Charge a flame-dried reaction flask with o-toluidine (10 mmol, 1.07 g) and DCE (30 mL).

    • Add Acetone (1.5 equiv, or excess if used as co-solvent) and Acetic Acid (10 mmol, 0.6 mL).

    • Mechanistic Note: The acid catalyst protonates the carbonyl, facilitating nucleophilic attack by the sterically hindered o-toluidine nitrogen.

    • Stir at room temperature for 30 minutes.

  • Selective Reduction:

    • Cool the mixture to 0°C (ice bath) to modulate the exotherm.

    • Add NaBH(OAc)₃ (14 mmol, 3.0 g) portion-wise over 10 minutes.

    • Critical Control Point: Do not dump the reductant at once; rapid gas evolution can occur.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc 8:2). The starting material (o-toluidine) will disappear.

    • Visual Cue: The solution typically shifts from clear/pale yellow to a deeper amber as the complex forms and reduces.

  • Work-up & Purification:

    • Quench the reaction by slowly adding 1N NaOH until pH > 10. This ensures the amine is in its free-base form (organic soluble).

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Data (Validation)
  • Yield: 85–95%

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.12 (t, 1H), 7.05 (d, 1H), 6.6–6.7 (m, 2H), 3.70 (sept, 1H, CH(CH₃)₂), 3.30 (br s, 1H, NH), 2.12 (s, 3H, Ar-CH₃), 1.25 (d, 6H, CH(CH₃)₂).[3]
    

Mechanistic Visualization

The following diagram illustrates the reductive amination pathway, highlighting the critical iminium intermediate which overcomes the steric hindrance of the ortho-methyl group.

ReductiveAmination Figure 1: Mechanism of Reductive Amination via Sodium Triacetoxyborohydride Start o-Toluidine (Sterically Hindered) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Acetone + AcOH Acetone Acetone (Electrophile) Acetone->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H₂O (Reversible) Product 2-methyl-N-(propan-2-yl)aniline (Target) Iminium->Product + H⁻ (from NaBH(OAc)₃) Irreversible Step

Figure 1: The acid-catalyzed condensation forms an iminium ion, which is rapidly and irreversibly trapped by the hydride donor.

Alternative Route: Catalytic Hydrogen Transfer (Green Chemistry)

For large-scale applications where boron waste is undesirable, the "Borrowing Hydrogen" methodology using Ruthenium catalysts is superior.

Concept: A metal catalyst removes hydrogen from isopropanol (converting it to acetone), facilitates the condensation with the amine, and then returns the hydrogen to the imine to form the product.

Workflow Summary
  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + DPEphos (ligand).

  • Conditions: Reflux in Toluene or neat Isopropanol at 100°C.

  • Mechanism:

    • Step A: Isopropanol

      
       Acetone + [Ru]-H₂
      
    • Step B: Acetone + o-Toluidine

      
       Imine + H₂O
      
    • Step C: Imine + [Ru]-H₂

      
       Product + [Ru]
      

BorrowingHydrogen Figure 2: Ruthenium-Catalyzed Borrowing Hydrogen Cycle Alcohol Isopropanol Ketone Acetone (In-situ) Alcohol->Ketone Dehydrogenation (H to Cat) Imine Imine Ketone->Imine + Amine - H₂O Amine o-Toluidine Product N-isopropyl product Imine->Product Hydrogenation (H from Cat) Catalyst [Ru] Catalyst Product->Catalyst Regenerates Catalyst->Alcohol Initiates

Figure 2: This cycle produces water as the only byproduct, offering high atom economy.

Comparative Data & Troubleshooting

ParameterReductive Amination (NaBH(OAc)₃)N-Alkylation (Alkyl Halide)Borrowing Hydrogen (Ru-Cat)
Yield 90-95% 40-60%80-92%
Selectivity Excellent (Mono-alkylation)Poor (Risk of bis-alkylation)Excellent
Atom Economy Moderate (Boron waste)Poor (Halide waste)High (Water byproduct)
Reaction Time 12-24 Hours4-8 Hours12-24 Hours
Safety High (Mild reagents)Moderate (Alkyl halides are toxic)High (Closed system)
Troubleshooting Common Issues
  • Low Conversion: The ortho-methyl group hinders the initial attack. Ensure Acetic Acid is used to activate the ketone.[2] If using the Borrowing Hydrogen method, increase temperature to 110°C.

  • Over-Alkylation: Rare with o-toluidine due to sterics. If observed, switch strictly to the Reductive Amination route, which stops at the secondary amine stage more reliably than direct alkylation.

  • C-Alkylation: Avoid Lewis Acids like AlCl₃, which promote Friedel-Crafts alkylation on the ring (yielding 2-methyl-6-isopropylaniline) rather than N-alkylation.

References

  • Reductive Alkylation with Enol Ethers

    • Title: Reductive Alkylation of Arom
    • Source: Synthesis (Thieme), 2006.
    • Relevance: Describes the use of NaBH(OAc)₃ for hindered amines.
  • Ruthenium Catalyzed Borrowing Hydrogen

    • Title: Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology.

    • Source: Journal of the American Chemical Society, 2009.[4]

    • Relevance: Establishes the green chemistry route for amine alkyl
  • General Reductive Amination Protocols

    • Title: Reductive Amination Reaction - Laboratory Manual.[5]

    • Source: Boston University / Journal of Chemical Educ
    • Relevance: Provides standard operational parameters for reductive amin
  • Compound Identity & Data

    • Title: 2-methyl-N-(propan-2-yl)aniline (CID 519833).[1]

    • Source: PubChem.[1]

    • Relevance: Verification of CAS, molecular weight, and synonyms.

Sources

Foundational

Steric Hindrance Characteristics of N-Isopropyl-o-toluidine: Mechanistic Insights and Catalytic Applications

Executive Summary N-Isopropyl-o-toluidine (2-Methyl-N-(1-methylethyl)benzenamine)[1] is a highly sterically encumbered secondary aromatic amine. The combination of an ortho-methyl group on the phenyl ring and a bulky iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl-o-toluidine (2-Methyl-N-(1-methylethyl)benzenamine)[1] is a highly sterically encumbered secondary aromatic amine. The combination of an ortho-methyl group on the phenyl ring and a bulky isopropyl group on the nitrogen atom creates a unique microenvironment characterized by severe steric clashes. This whitepaper deconstructs the structural dynamics, electronic repercussions, and catalytic behaviors of N-isopropyl-o-toluidine, providing field-proven protocols for its synthesis and utilization in advanced cross-coupling methodologies.

Structural and Conformational Dynamics

The defining characteristic of N-isopropyl-o-toluidine is its restricted C(aryl)–N bond rotation. In a standard, unhindered aniline, the nitrogen lone pair delocalizes into the aromatic


-system, favoring a planar conformation. However, in N-isopropyl-o-toluidine, forcing the molecule into planarity results in severe A-1,3 allylic-type strain between the isopropyl methyl groups and the ortho-methyl substituent.

To alleviate this steric penalty, the molecule adopts an orthogonal conformation . The C–N bond rotates such that the nitrogen lone pair sits nearly perpendicular to the aromatic


-system. This restricted rotation creates a significant energy barrier, potentially leading to transient atropisomerism at low temperatures.

ConformationalEnergy Planar Planar Conformation (High Steric Clash) Energy: MAX TS Rotational Transition State (Partial Relief) Planar->TS Bond Rotation TS->Planar Forced Conjugation Orthogonal Orthogonal Conformation (Steric Relief) Energy: MIN TS->Orthogonal Relaxation Orthogonal->TS Thermal Energy

Fig 1. C(aryl)-N rotational energy landscape of N-isopropyl-o-toluidine.

Electronic Repercussions: The Basicity vs. Nucleophilicity Paradox

The steric forced-orthogonality of N-isopropyl-o-toluidine fundamentally alters its electronic profile. Because the nitrogen lone pair cannot efficiently overlap with the aromatic ring, the amine behaves more like an aliphatic secondary amine than a typical aniline.

Causality of the Paradox:

  • Increased Basicity: The lack of delocalization traps the electron density on the nitrogen atom, making it more available to accept a proton. Thus, its pKa is higher than that of planar anilines.

  • Decreased Nucleophilicity: Despite the higher electron density, the physical bulk of the isopropyl and ortho-methyl groups acts as a "steric shield." Electrophiles cannot easily access the lone pair trajectory, drastically reducing the reaction rate in standard

    
     or nucleophilic aromatic substitution (
    
    
    
    ) pathways.
Table 1: Comparative Electronic and Steric Parameters
Amine DerivativeSteric EnvironmentConjugation StatusEstimated pKa (Conjugate Acid)Relative Nucleophilicity
Aniline UnhinderedFully Conjugated~4.6High
N-Methylaniline Mildly HinderedFully Conjugated~4.8Very High
o-Toluidine Ortho-HinderedPartially Conjugated~4.4Moderate
N-Isopropyl-o-toluidine Severely HinderedOrthogonal (Non-Conjugated)~5.1 - 5.5Very Low

Overcoming Steric Bottlenecks in Transition Metal Catalysis

Sterically hindered secondary amines are notoriously difficult substrates in transition-metal-catalyzed C–N cross-coupling reactions[2]. In the Buchwald-Hartwig amination, the coordination of N-isopropyl-o-toluidine to the Palladium(II) center is thermodynamically and kinetically disfavored due to ligand-substrate steric repulsion.

The Mechanistic Solution: To successfully couple this amine, chemists must utilize highly active N-heterocyclic carbene (NHC) ligands or bulky, electron-rich biaryl phosphines (e.g., BrettPhos or RuPhos)[2][3]. These ligands create a highly reactive, mono-ligated


 species with a wide "binding pocket" that can accommodate the bulky amine.

Interestingly, while the steric bulk hinders the amine coordination step, it actively accelerates the final reductive elimination step. The immense steric strain within the Pd(II)-amido complex acts as a driving force; expelling the bulky product relieves the crowding around the metal center, pushing the catalytic cycle forward[3].

BHCycle Pd0 Pd(0) L(n) Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Steric Clash Penalty) OxAdd->AmineCoord + N-iPr-o-Toluidine Deprot Deprotonation Pd(II) Amido Complex AmineCoord->Deprot + Base RedElim Reductive Elimination (Steric Relief Driving Force) Deprot->RedElim RedElim->Pd0 - Product

Fig 2. Buchwald-Hartwig amination cycle highlighting steric bottlenecks and relief.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of N-Isopropyl-o-toluidine

While industrial methods utilize co-catalysis with sulfuric acid and a nickel salt promoter[4], laboratory-scale synthesis is best achieved via reductive amination. The success of this reaction is validated by the disappearance of the primary amine N-H stretch (~3300-3500 cm⁻¹) in FTIR.

  • Preparation: In an oven-dried round-bottom flask under inert

    
     atmosphere, dissolve o-toluidine (10.0 mmol) and dry acetone (15.0 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).
    
  • Catalysis: Add glacial acetic acid (10.0 mmol) dropwise to catalyze the formation of the intermediate iminium ion. Stir for 30 minutes at room temperature.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (

    
    ) (15.0 mmol) over 15 minutes to prevent excessive exotherm.
    
  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12 hours.

  • Workup: Quench the reaction slowly with 20 mL of saturated aqueous

    
    . Extract the aqueous layer with dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation to yield a pale yellow liquid[1].
    
Protocol B: VT-NMR Determination of Rotational Barrier

This protocol validates the steric hindrance claims by physically measuring the energy barrier of the C–N bond rotation.

  • Sample Preparation: Dissolve 15 mg of highly pure N-isopropyl-o-toluidine in 0.6 mL of dry Toluene-

    
     in a standard 5 mm NMR tube.
    
  • Baseline Acquisition: Acquire standard

    
     and 
    
    
    
    NMR spectra at 298 K. Observe the broadness of the isopropyl methyl doublet, which indicates intermediate exchange on the NMR timescale.
  • Cooling Sequence: Lower the NMR probe temperature in 10 K increments down to 213 K (-60 °C), allowing 5 minutes of equilibration at each step.

  • Decoalescence Observation: Identify the temperature (

    
    ) at which the broad isopropyl methyl signal splits into two distinct, sharp doublets (representing the frozen orthogonal conformers).
    
  • Validation Calculation: Utilize the Eyring equation (

    
    ) to calculate the exact activation energy of the rotational barrier, validating the steric bulk mathematically.
    

References

  • Sentencedict.com. "Promoter in a sentence" (Reference to industrial co-catalysis synthesis of N-isopropyl-o-toluidine).
  • CymitQuimica. "CAS 2100-43-8: 2-Methyl-N-(1-methylethyl)benzenamine Properties.
  • National Institutes of Health (NIH). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • ResearchGate. "The Asymmetric Buchwald–Hartwig Amination Reaction.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-methyl-N-(propan-2-yl)aniline via One-Pot Reductive Amination

Abstract This application note provides a comprehensive guide for the synthesis of 2-methyl-N-(propan-2-yl)aniline, a valuable secondary amine intermediate. The protocol employs a direct reductive amination methodology,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-methyl-N-(propan-2-yl)aniline, a valuable secondary amine intermediate. The protocol employs a direct reductive amination methodology, reacting o-toluidine with acetone to form an in-situ imine intermediate, which is subsequently reduced with sodium borohydride. This one-pot procedure is efficient, avoids the isolation of the unstable imine, and offers high yields with straightforward purification. This document details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for product characterization, intended for researchers in organic synthesis and drug development.

Introduction and Significance

N-alkylated anilines are crucial structural motifs in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The synthesis of 2-methyl-N-(propan-2-yl)aniline, also known as N-isopropyl-o-toluidine, serves as an excellent model for the construction of secondary amines. Traditional N-alkylation methods using alkyl halides often suffer from poor selectivity, leading to over-alkylation and complex product mixtures.

Reductive amination offers a superior alternative by converting a carbonyl group and an amine into a more substituted amine in a controlled manner.[1][2] The reaction proceeds through an imine intermediate, which is reduced to the target amine.[3] This guide focuses on a direct, one-pot synthesis where the imine is formed and reduced in the same reaction vessel, which is an efficient and atom-economical approach.[1][4] We utilize sodium borohydride (NaBH₄), a mild and selective reducing agent that is effective for reducing imines without aggressively reducing the starting ketone.[5][6][7]

Reaction Scheme and Mechanism

The overall transformation is as follows:

Reaction Scheme

Figure 1: Overall reaction for the synthesis of 2-methyl-N-(propan-2-yl)aniline from o-toluidine and acetone.

The reaction proceeds via a two-stage mechanism within a single pot:

  • Imine Formation: The synthesis begins with the nucleophilic attack of the primary amine (o-toluidine) on the electrophilic carbonyl carbon of acetone. This forms a hemiaminal intermediate. Under the reaction conditions, this unstable hemiaminal readily undergoes dehydration to yield a Schiff base, specifically an N-isopropylidene-2-methylaniline imine.[1][3]

  • Imine Reduction: The C=N double bond of the imine is susceptible to reduction. Sodium borohydride serves as a hydride (H⁻) donor. The hydride attacks the electrophilic carbon of the imine, breaking the pi bond and forming a new C-H bond. A subsequent protonation step, typically from the solvent (methanol), quenches the resulting nitrogen anion to yield the final secondary amine product, 2-methyl-N-(propan-2-yl)aniline.[5][7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
o-ToluidineC₇H₉N107.155.36 g (5.35 mL)50.0 mmol99% purity, handle as a carcinogen.[8][9]
AcetoneC₃H₆O58.084.36 g (5.5 mL)75.0 mmolACS grade, use as both reagent and solvent.[10][11]
MethanolCH₃OH32.0450 mL-Anhydrous, as solvent.
Sodium BorohydrideNaBH₄37.832.84 g75.0 mmol98% purity, add slowly. Reacts with water.[12]
Diethyl Ether(C₂H₅)₂O74.12~150 mL-For extraction.
Sodium Hydroxide (1M)NaOH40.00~30 mL-For workup.
Brine (Saturated NaCl)NaCl58.44~30 mL-For workup.
Anhydrous MgSO₄MgSO₄120.37As needed-For drying.
Round-bottom flask--250 mL-With magnetic stir bar.
Condenser----For reflux.
Separatory Funnel--500 mL-For extraction.
Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to product isolation.

G cluster_setup 1. Reaction Setup & Imine Formation cluster_reduction 2. Reduction cluster_workup 3. Workup & Extraction cluster_purification 4. Isolation & Purification A Combine o-toluidine, acetone, and methanol in a 250 mL RBF B Stir at room temperature for 30 minutes A->B C Cool mixture to 0°C (ice bath) B->C D Add NaBH4 portion-wise over 15-20 minutes C->D E Warm to room temperature and stir for 2 hours D->E F Quench with H2O E->F G Remove methanol via rotary evaporation F->G H Add diethyl ether and 1M NaOH G->H I Separate layers H->I J Wash organic layer with brine I->J K Dry organic layer with MgSO4 J->K L Filter and concentrate via rotary evaporation K->L M Purify via vacuum distillation or column chromatography L->M N Characterize final product (NMR, IR, GC-MS) M->N

Caption: Experimental workflow for the synthesis of 2-methyl-N-(propan-2-yl)aniline.

Step-by-Step Procedure
  • Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-toluidine (5.35 mL, 50.0 mmol), acetone (5.5 mL, 75.0 mmol), and methanol (50 mL). Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium borohydride (2.84 g, 75.0 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and do not seal the flask.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate), observing the disappearance of the o-toluidine spot.

  • Quenching and Solvent Removal: Carefully quench the reaction by slowly adding 50 mL of deionized water. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 30 mL of 1M NaOH solution to basify the mixture and ensure the product is in its free amine form. Shake vigorously and allow the layers to separate.

  • Washing: Drain the aqueous layer and wash the organic layer with 30 mL of brine.

  • Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude oil can be purified by vacuum distillation to obtain the final product, 2-methyl-N-(propan-2-yl)aniline, as a colorless to pale yellow liquid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for 2-methyl-N-(propan-2-yl)aniline
¹H NMR (CDCl₃, 400 MHz)δ 7.10-6.95 (m, 2H, Ar-H), 6.70-6.60 (m, 2H, Ar-H), 3.75 (br s, 1H, N-H), 3.65 (sept, 1H, J=6.4 Hz, CH(CH₃)₂), 2.15 (s, 3H, Ar-CH₃), 1.25 (d, 6H, J=6.4 Hz, CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ 145.0, 130.2, 126.8, 121.5, 117.3, 112.0, 46.5, 22.8, 17.5
IR (neat, cm⁻¹)3410 (N-H stretch), 3050-3020 (Ar C-H stretch), 2970-2850 (Aliphatic C-H stretch), 1605, 1510 (C=C stretch), 1320 (C-N stretch)
GC-MS (EI)m/z 149 (M⁺), 134 (M-15)

Safety and Hazard Management

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • o-Toluidine: Toxic if swallowed or inhaled and is a suspected carcinogen.[8][9][13] Avoid all contact with skin and inhalation of vapors.

  • Acetone: Highly flammable liquid and vapor.[10][14][15] Keep away from heat, sparks, and open flames. Causes serious eye irritation.[11]

  • Sodium Borohydride: Toxic if swallowed and causes severe skin and eye burns.[12] Reacts with water and acids to release flammable hydrogen gas, which may ignite spontaneously.[16][17] Handle under inert gas if possible and add slowly to the reaction mixture.

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.

  • Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air.

Waste Disposal: All organic and aqueous waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • Chemistry Steps. (2024, March 28). Reductive Amination.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Fisher Scientific. (2025, February 3). Safety Data Sheet: Acetone.
  • Fisher Scientific. (2025, September 16). Safety Data Sheet: o-Toluidine.
  • ChemSupply Australia. (n.d.). Safety Data Sheet for Acetone.
  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine.
  • Penta. (2025, April 29). Safety Data Sheet: Acetone.
  • Penta. (2024, December 2). Safety Data Sheet: o-Toluidine.
  • HiMedia Laboratories Pvt. Ltd. (n.d.). Safety Data Sheet: o-Toluidine reagent.
  • Carl Roth. (n.d.). Safety Data Sheet: o-Toluidine.
  • State of Michigan. (n.d.). Safety Data Sheet: Acetone.
  • Wikipedia. (n.d.). Reductive amination.
  • VWR. (2025, April 24). Safety Data Sheet: Sodium borohydride powder.
  • Carl Roth. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH): o-Toluidine.
  • Central Drug House. (n.d.). Material Safety Data Sheet: Sodium Borohydride.
  • Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards: Acetone.
  • Carl Roth. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): Sodium borohydride.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • ResearchGate. (2014, October 5). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4?
  • Merck. (2024, November 12). Safety Data Sheet: Sodium borohydride (tablets) for synthesis.
  • Oreate AI Blog. (2026, January 15).
  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • ResearchGate. (2025, November 13). Direct reductive amination of ketones with amines by reductive aminases.
  • Merck. (n.d.). Safety Data Sheet: 2-Ethyl-6-methylaniline. Retrieved from MilliporeSigma. (Analogous compound for hazard reference).
  • PubChem. (n.d.). 2-methyl-N-(propan-2-yl)aniline.
  • Thermo Fisher Scientific. (2024, April 3). Safety Data Sheet.
  • Boston University. (2011, July 14). Reductive Amination Reaction.
  • University of California, Santa Barbara. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-6-isopropyl aniline.
  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-.
  • Avonchem. (2023, March 24). Safety data sheet: N-Methylaniline.
  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
  • ChemicalBook. (n.d.). 6-Isopropyl-o-toluidine(5266-85-3) 1H NMR spectrum.
  • Studylib. (n.d.). Reductive Amination & Acylation: Lab Synthesis.
  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
  • BLD Pharm. (n.d.). 2100-43-8|2-Methyl-N-(propan-2-yl)aniline.

Sources

Application

Application Note: Reductive Amination Protocol for N-Isopropyl-o-toluidine Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: N-Isopropyl-o-toluidine (CAS 2100-43-8) Methodology: Direct Reductive Amination via Sodium Triacetoxyborohydride (STAB) Int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: N-Isopropyl-o-toluidine (CAS 2100-43-8) Methodology: Direct Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Introduction & Mechanistic Rationale

The synthesis of sterically hindered secondary amines is a critical transformation in pharmaceutical development and agrochemical synthesis[1]. The synthesis of N-isopropyl-o-toluidine via the direct reductive amination of o-toluidine with acetone presents unique chemical challenges. o-Toluidine is a weakly basic aniline, and its nucleophilicity is further compromised by the steric hindrance of the ortho-methyl group[2].

To overcome this, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the premier reducing agent for this transformation[3]. Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is exceptionally mild, avoids the generation of highly toxic hydrogen cyanide gas, and exhibits remarkable selectivity. In weakly acidic conditions, STAB preferentially reduces the protonated iminium ion intermediate over the unreacted acetone carbonyl[3].

Mechanistic Workflow

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl, forming a hemiaminal intermediate. Acid catalysis (typically acetic acid) facilitates the dehydration of the hemiaminal into an activated iminium ion, which is subsequently reduced by hydride transfer from STAB[3].

G A o-Toluidine + Acetone (Reagents) B Hemiaminal Intermediate A->B Nucleophilic Attack (AcOH cat.) C Iminium Ion (Activated) B->C Dehydration (-H2O) D N-isopropyl-o-toluidine (Product) C->D Hydride Transfer E NaBH(OAc)3 (STAB) E->C Provides H-

Mechanistic pathway of the reductive amination of o-toluidine with acetone.

Reagent Selection & Quantitative Data

The choice of solvent and stoichiometry is critical. 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred over methanol, as STAB can react with protic solvents over extended periods[4].

Table 1: Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
o-Toluidine 107.151.0 eq1.07 g (1.07 mL)Starting nucleophile.
Acetone 58.082.0 eq1.16 g (1.47 mL)Carbonyl source (excess used due to volatility).
NaBH(OAc)₃ (STAB) 211.941.5 eq3.18 gChemoselective hydride source.
Glacial Acetic Acid 60.051.0 eq0.60 g (0.57 mL)Acid catalyst; accelerates iminium formation.
1,2-Dichloroethane 98.96N/A30.0 mLAprotic solvent; stabilizes intermediates.
Table 2: Comparison of Reducing Agents for Aniline Amination
Reducing AgentSelectivityToxicity ProfileTypical YieldOperational Notes
NaBH(OAc)₃ High Low 85 - 95% Standard for direct amination; tolerates AcOH.
NaCNBH₃ModerateHigh (HCN risk)70 - 85%Requires strict pH monitoring (pH 4-5)[5].
NaBH₄LowLow< 40%Reduces ketones directly; requires stepwise protocol.

Step-by-Step Experimental Protocol

This self-validating protocol is designed to maximize yield while preventing the formation of over-alkylated byproducts or unreacted starting materials.

Phase 1: Reaction Setup & Imine Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

  • Solvation: Add 30 mL of anhydrous 1,2-Dichloroethane (DCE) to the flask.

  • Reagent Addition: Inject o-toluidine (1.07 mL, 10 mmol) and acetone (1.47 mL, 20 mmol) into the solvent.

  • Catalysis: Syringe in glacial acetic acid (0.57 mL, 10 mmol).

    • Causality Note:o-Toluidine's basicity is sterically hindered. Acetic acid is strictly required to protonate the acetone carbonyl, lowering the LUMO energy and facilitating the initial nucleophilic attack[3].

Phase 2: Reduction
  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

    • Causality Note: While STAB is mild, the reduction of the iminium ion is exothermic. Portion-wise addition at 0 °C prevents solvent boil-off and suppresses the direct reduction of the excess acetone.

  • Stirring: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 12 to 16 hours.

  • Monitoring: Verify reaction completion via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS. The primary amine spot (o-toluidine) should be completely consumed.

Phase 3: Workup & Purification
  • Quenching: Carefully pour the reaction mixture into 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) at 0 °C. Stir for 15 minutes.

    • Causality Note: NaHCO₃ neutralizes the acetic acid and decomposes unreacted STAB. Vigorous CO₂ evolution will occur; ensure adequate venting.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford pure N-isopropyl-o-toluidine as a pale yellow oil[1].

Troubleshooting & Process Optimization

  • Sluggish Reaction / Incomplete Conversion: If unreacted o-toluidine remains after 16 hours, the iminium equilibrium may be stalling. Add an additional 0.5 equivalents of acetone and 0.5 equivalents of STAB. Ensure the DCE is strictly anhydrous, as water drives the equilibrium back toward the starting materials[4].

  • Formation of Byproducts: Over-alkylation is highly unlikely due to the steric bulk of both the ortho-methyl group and the isopropyl group. However, if direct reduction of acetone to isopropanol occurs competitively, ensure the STAB is added slowly at 0 °C.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Amination - Common Conditions: NaHB(OAc)₃ Source: Common Organic Chemistry URL: [Link]

Sources

Method

Advanced Industrial Applications and Protocols for 2-Methyl-N-(propan-2-yl)aniline

Executive Summary 2-Methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-o-toluidine, CAS 2100-43-8)[1] is a highly versatile aromatic amine characterized by an ortho-methyl group and an N-isopropyl substitution[2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-o-toluidine, CAS 2100-43-8)[1] is a highly versatile aromatic amine characterized by an ortho-methyl group and an N-isopropyl substitution[2]. This unique steric profile makes it an invaluable small-molecule scaffold in both agrochemical manufacturing and pharmaceutical drug development[2].

This application note provides an in-depth technical guide on the industrial synthesis of this scaffold and its downstream applications, specifically focusing on its role in synthesizing diene-amide pesticides[3] and its utility in transition-metal-catalyzed cross-coupling reactions.

Mechanistic Overview: Industrial Co-Catalytic Synthesis

In industrial settings, the synthesis of N-isopropyl-o-toluidine is driven by a highly selective reductive amination (N-alkylation) of o-toluidine with acetone. To achieve high yields and prevent over-alkylation, the reaction utilizes a4[4].

Causality of Catalyst Selection:

  • Sulfuric Acid (

    
    ):  Acts as a Brønsted acid to protonate the carbonyl oxygen of acetone, increasing its electrophilicity. This is critical because the ortho-methyl group of o-toluidine sterically hinders nucleophilic attack.
    
  • Nickel Salt Promoter: Facilitates the efficient transfer of hydrogen gas to the transient iminium intermediate. The promoter ensures the reduction outpaces any potential hydrolysis back to the starting materials, locking the equilibrium toward the secondary amine.

SynthesisWorkflow SM o-Toluidine + Acetone Cat Co-Catalyst System (H2SO4 + Ni Salt) SM->Cat Acidic Condensation Imine Iminium Intermediate Cat->Imine H2SO4 Catalysis Prod N-isopropyl-o-toluidine (CAS 2100-43-8) Imine->Prod Ni-Promoted Reduction Agro Agrochemicals (Diene-Amides) Prod->Agro Pharma Pharmaceutical APIs (Cross-Coupling) Prod->Pharma

Fig 1: Industrial synthesis workflow and downstream applications of N-isopropyl-o-toluidine.

Quantitative Data: Process Parameters

Table 1: Optimized Co-Catalysis Parameters for N-Alkylation

VariableOptimum RangeMechanistic Impact / Causality

Loading
2.0 - 5.0 mol%Activates carbonyl; excess causes amine protonation, deactivating the nucleophile.
Ni Salt Promoter 1.0 - 3.0 mol%Facilitates rapid

transfer; prevents imine accumulation and polymerization.
Temperature 60 - 80 °CBalances endothermic condensation kinetics with thermal stability of the imine.

Pressure
3.0 - 5.0 barDrives the equilibrium of the reductive phase to completion.

Protocol 1: Self-Validating Synthesis of the Scaffold

This protocol describes the industrial-scale N-alkylation of o-toluidine.

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure Hastelloy autoclave with o-toluidine (1.0 eq) and acetone (1.5 eq). The excess acetone drives the equilibrium toward the iminium ion.

  • Catalyst Addition: Slowly add

    
     (3.0 mol%) under continuous stirring at 25 °C.
    
  • Promoter Integration: Introduce the Nickel salt promoter (e.g.,

    
    , 2.0 mol%) suspended in a minimal volume of isopropanol.
    
  • Pressurization & Heating: Purge the reactor with

    
     (3x), then with 
    
    
    
    (3x). Pressurize to 4.0 bar with
    
    
    and heat the jacket to 70 °C.
  • Monitoring: Maintain pressure by feeding

    
     on demand until uptake ceases.
    
  • Workup: Cool to 20 °C, vent safely, neutralize the acid with 10%

    
    , and isolate the organic layer. Purify via vacuum distillation (b.p. ~205 °C at 10 Torr)[5].
    

Self-Validating System: This protocol incorporates a thermodynamic and barometric feedback loop. The initial imine formation is exothermic; a failure to observe a temperature spike (


 °C) immediately invalidates the 

activation step. Furthermore, the reaction validates its own completion via hydrogen uptake monitoring. If the

pressure drop ceases but in-process GC-MS shows >2% imine intermediate, the system has detected catalyst poisoning (likely water accumulation), signaling the operator to spike an additional 0.5 mol% Ni promoter.

Application Note: Agrochemical Diene-Amides

N-isopropyl-o-toluidine is a critical building block in the synthesis of specialized3[3].

Mechanistic Causality: The biological efficacy of these pesticides relies heavily on their metabolic stability in the target organism's gut. By coupling a dienoic acid with N-isopropyl-o-toluidine, the resulting amide bond is flanked by an isopropyl group and an ortho-methyl group. This extreme steric congestion physically blocks amidase enzymes from hydrolyzing the pesticide, drastically increasing its half-life and lethality in pests[3].

Protocol 2: Synthesis of Diene-Amide Pesticides
  • Activation: Convert the target dienoic acid (e.g., 5-[2-(3,4-dibromophenyl)-1-fluorocyclopropyl]penta-2,4-dienoic acid) to its corresponding acid chloride using oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dichloromethane (DCM) at 0 °C.

  • Amidation: In a separate vessel, dissolve N-isopropyl-o-toluidine (1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Coupling: Dropwise add the acid chloride solution to the amine solution, maintaining the temperature below 10 °C to prevent ketene formation.

  • Validation: The reaction is self-validating via Thin Layer Chromatography (TLC). The highly fluorescent dienoic acid chloride will completely disappear, replaced by a lower-Rf, UV-active spot (the amide). If the acid chloride persists, the steric hindrance has stalled the reaction, requiring the addition of 0.1 eq of DMAP (4-Dimethylaminopyridine) to force the coupling.

Application Note: Pharmaceutical Scaffold via Buchwald-Hartwig Amination

In drug development, the2[2] to synthesize complex Active Pharmaceutical Ingredients (APIs).

Mechanistic Causality: The electron-donating nature of the ortho-methyl group increases the nucleophilicity of the nitrogen atom, while the isopropyl group directs the spatial orientation of the resulting tertiary amine, which is often crucial for binding to specific protein pockets (e.g., GPCRs or kinase active sites).

BuchwaldHartwig ArylHalide Aryl Halide (Ar-X) PdCat Pd Catalyst + Phosphine Ligand ArylHalide->PdCat Amine N-isopropyl-o-toluidine (Nucleophile) Amine->PdCat OxAdd Oxidative Addition (Pd0 to PdII) PdCat->OxAdd TransMet Amine Coordination & Deprotonation OxAdd->TransMet Base added RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Pd0 Regenerated API Complex API Scaffold (C-N Bond Formed) RedElim->API

Fig 2: Catalytic cycle of Buchwald-Hartwig amination utilizing N-isopropyl-o-toluidine.

Table 2: Physicochemical Properties Governing API Integration

ParameterValueRationale / Causality in Drug Design
Molecular Weight 149.23 g/mol Low molecular weight allows for downstream functionalization while adhering to Lipinski's Rule of 5.
LogP (Predicted) ~2.8Enhances lipophilicity of the final API, improving blood-brain barrier (BBB) penetration.
Steric Profile HighRestricts bond rotation in the final API, locking the molecule into a bioactive conformation.

References

  • Title: 2-methyl-N-(propan-2-yl)
  • Title: CAS 2100-43-8: 2-Methyl-N-(1-methylethyl)
  • Source: googleapis.
  • Title: جمله انگلیسی با catalysis + تلفظ جملات (Catalytic synthesis of n-isopropyl-o-toluidine)

Sources

Application

using N-isopropyl-2-methylaniline as a pharmaceutical intermediate

Application Note: Strategic Utilization of N-Isopropyl-2-methylaniline in Pharmaceutical & Agrochemical Synthesis Abstract N-isopropyl-2-methylaniline (CAS: 2100-43-8), also known as N-isopropyl-o-toluidine, represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-Isopropyl-2-methylaniline in Pharmaceutical & Agrochemical Synthesis

Abstract

N-isopropyl-2-methylaniline (CAS: 2100-43-8), also known as N-isopropyl-o-toluidine, represents a critical class of sterically hindered aniline intermediates.[1][2] Its unique structural motif—combining an ortho-methyl group with a bulky N-isopropyl substituent—imparts significant metabolic stability and lipophilicity to bioactive scaffolds.[1][2] This guide details the protocols for its synthesis, quality control, and downstream application, specifically focusing on the regioselective preparation of its halogenated derivative, 5-bromo-N-isopropyl-2-methylaniline (CAS: 1157896-62-2), a key precursor in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation aryl-amide pharmaceuticals.[1][2]

Chemical Profile & Strategic Value

The steric bulk of N-isopropyl-2-methylaniline is its defining feature.[1][2] In drug design, this hindrance restricts bond rotation, locking pharmacophores into active conformations and protecting the nitrogen center from rapid enzymatic oxidation (N-dealkylation).[3][1][2]

PropertyDataRelevance
IUPAC Name N-isopropyl-2-methylanilineUnambiguous ID
CAS Number 2100-43-8Sourcing & Regulatory
Molecular Formula C₁₀H₁₅NMW: 149.23 g/mol
Boiling Point ~203-204°CHigh boiling; requires vacuum dist.[1][2] for purification
pKa (Conjugate Acid) ~4.5 - 5.0Less basic than aniline due to steric twist
Key Reactivity Nucleophilic (Secondary Amine)Prone to steric retardation in coupling reactions

Safety Warning: Like many aniline derivatives, this compound is toxic if swallowed, inhaled, or in contact with skin (H301/H311/H331).[4] It may cause methemoglobinemia. All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, respirator if aerosolizing).[3]

Core Protocol: Synthesis via Reductive Amination[3][6][7][8]

The most robust route to N-isopropyl-2-methylaniline is the reductive amination of o-toluidine with acetone .[1][2] While seemingly simple, the steric hindrance of the ortho-methyl group often leads to incomplete conversion or requires harsh conditions that promote side reactions.[1]

Mechanism: The reaction proceeds via a ketimine intermediate, which is subsequently reduced.[3] The use of a Lewis acid promoter (e.g., Ti(OiPr)₄) is recommended to drive imine formation before the reduction step.[3][5]

Protocol A: Ti(IV)-Mediated Reductive Amination

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger, pushing the equilibrium toward the imine.[3][1]

Reagents:

  • o-Toluidine (1.0 equiv)[1][2]

  • Acetone (1.5 - 2.0 equiv)[1][2]

  • Titanium(IV) isopropoxide (1.2 equiv)[3][2]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[3][2]

  • Solvent: Methanol (MeOH) or THF[3][2]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under N₂, charge o-toluidine and acetone. Add Ti(OiPr)₄ dropwise (Exothermic!). Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or GC. The disappearance of o-toluidine indicates imine formation.[1][2]

  • Reduction: Dilute the mixture with MeOH. Cool to 0°C. Add NaBH₄ portion-wise (Gas evolution: H₂).

  • Quench: Stir for 2 hours at room temperature. Quench by adding 1N NaOH (to precipitate Titanium salts as TiO₂).

  • Workup: Filter the white precipitate through Celite. Extract the filtrate with Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3][6]

  • Purification: Distill under reduced pressure (bulb-to-bulb) to obtain a colorless oil.

Self-Validating QC Criteria:

  • GC-MS: Purity >98%. Residual o-toluidine must be <0.1% (ICH M7 limit for genotoxic impurities).[1][2]

  • ¹H NMR (CDCl₃): Diagnostic septet at ~3.7 ppm (1H) for the isopropyl CH, and doublet at ~1.2 ppm (6H) for the isopropyl methyls.[3][6]

Downstream Application: Synthesis of 5-Bromo-N-isopropyl-2-methylaniline

A critical application of this scaffold is in the generation of halogenated building blocks for cross-coupling (e.g., Suzuki-Miyaura).[1]

The Regioselectivity Challenge: Direct bromination of N-isopropyl-2-methylaniline typically yields the 4-bromo isomer (para to the amino group) due to the strong directing effect of the amine.[1][2] However, many bioactive targets (e.g., specific SDHI fungicides) require the 5-bromo isomer.[3][1][2]

Solution: To access the 5-bromo isomer, one must perform the reductive amination on the pre-halogenated starting material: 5-bromo-2-methylaniline .[1][2]

Protocol B: Preparation of 5-Bromo-N-isopropyl-2-methylaniline

Target CAS: 1157896-62-2[1][2]

Reagents:

  • 5-Bromo-2-methylaniline (1.0 equiv)[1][2]

  • Acetone (3.0 equiv)[3][2]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (2.0 equiv)[3][2]

  • Acetic Acid (AcOH) (1.0 equiv)[3][2][6]

  • Solvent: 1,2-Dichloroethane (DCE)[3][1][2][6]

Step-by-Step Procedure:

  • Mixing: Dissolve 5-bromo-2-methylaniline in DCE. Add Acetone and Acetic Acid.

  • Reduction: Add STAB in one portion. Stir at room temperature for 24 hours.

    • Note: The electron-withdrawing bromine and steric methyl group make the aniline less nucleophilic.[1][2] STAB is a milder, more selective reductant than NaBH₄, preventing debromination.[3]

  • Quench: Quench with saturated aqueous NaHCO₃ (pH ~8).

  • Extraction: Separate phases. Extract aqueous layer with DCM.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a pale yellow oil.[7]

Process Visualization (Graphviz)[1][3]

The following diagram illustrates the decision logic for selecting the correct synthetic route based on the desired regiochemistry (4-bromo vs. 5-bromo).

G cluster_QC Quality Control Gate Start Target Identification: Halogenated N-isopropyl-2-methylaniline Decision Desired Regioisomer? Start->Decision RouteA Route A: Direct Bromination (EAS Controlled) Decision->RouteA 4-Bromo Isomer RouteB Route B: Pre-functionalized Reductive Amination Decision->RouteB 5-Bromo Isomer Intermed1 Starting Material: N-isopropyl-2-methylaniline RouteA->Intermed1 Intermed2 Starting Material: 5-Bromo-2-methylaniline RouteB->Intermed2 Reaction1 Reaction: NBS, DMF, 0°C Intermed1->Reaction1 Reaction2 Reaction: Acetone, STAB, AcOH Intermed2->Reaction2 ProductA Product: 4-Bromo-N-isopropyl-2-methylaniline (Para-directing) Reaction1->ProductA ProductB Product: 5-Bromo-N-isopropyl-2-methylaniline (Meta-positioned) Reaction2->ProductB QC Check: Regiochemistry via 1H-NMR (Coupling Constants) ProductA->QC ProductB->QC

Caption: Synthetic decision tree for accessing specific bromo-regioisomers of N-isopropyl-2-methylaniline.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of ortho-methyl group prevents imine formation.[1][2]Increase reaction time; switch to Ti(OiPr)₄ protocol to scavenge water; use molecular sieves.
Over-alkylation Formation of tertiary amine (unlikely with isopropyl).Steric bulk usually prevents adding a second isopropyl group. If observed, reduce acetone equivalents.[3]
De-halogenation Use of harsh reducing agent (e.g., LiAlH₄) on bromo-substrate.[1][2]Switch to STAB (Sodium Triacetoxyborohydride) or NaBH₃CN, which are chemoselective for imines over aryl halides.[3]
Impurity: Acetone Condensation Self-aldol condensation of acetone.[1][2]Avoid strong bases. Use stoichiometric acid catalyst (AcOH) only.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18686608, 2-Isopropyl-N-methylaniline.[1][2] (Note: Structural isomer reference for physical properties). Link[3][2]

  • Sigma-Aldrich. 2-Methyl-N-(propan-2-yl)aniline Product Sheet (CAS 2100-43-8).[1][2]Link[3][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849-3862.[3][1][2] (Foundational protocol for STAB reduction). Link[3][2]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[8] Journal of the Chemical Society, Perkin Transactions 1.[3] (Protocol for hindered amines).[9] Link[3][2]

  • ChemScene. Safety Data Sheet: 5-Bromo-N-isopropyl-2-methylaniline.[1][2][9][10] (Verification of CAS 1157896-62-2 and hazards). Link

Sources

Method

Application Note: High-Efficiency N-Alkylation of o-Toluidine with Isopropyl Halides

Executive Summary The synthesis of N-isopropyl-o-toluidine (a critical intermediate for chloroacetanilide herbicides and pharmaceutical active ingredients) via direct alkylation presents a unique kinetic challenge. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-isopropyl-o-toluidine (a critical intermediate for chloroacetanilide herbicides and pharmaceutical active ingredients) via direct alkylation presents a unique kinetic challenge. This application note provides an in-depth, self-validating protocol for the N-isopropylation of o-toluidine (2-methylaniline) using isopropyl halides. By dissecting the mechanistic causality of steric hindrance, this guide establishes optimized parameters for maximizing monoalkylation while suppressing byproduct formation.

Mechanistic Rationale & Causality

The N-alkylation of anilines with alkyl halides proceeds via an bimolecular nucleophilic substitution (


) mechanism. However, applying this to o-toluidine and an isopropyl halide introduces severe steric penalties that dictate the reaction's behavior:
  • Steric Shielding at the Transition State: The ortho-methyl group on the aniline ring physically shields the nucleophilic nitrogen lone pair. When paired with a secondary electrophile (isopropyl halide), the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     transition state becomes highly crowded. This steric clash drastically increases the activation energy, resulting in significantly slower reaction rates compared to primary alkylations.
    
  • Inherent Selectivity: While steric hindrance impedes the initial reaction, it acts as a natural protective mechanism against over-alkylation. The formation of N,N-diisopropyl-o-toluidine is thermodynamically and kinetically blocked, allowing for near-perfect selectivity toward the monoalkylated product[1][2].

  • Base and Solvent Causality: To overcome the high activation energy, a polar aprotic solvent (e.g., DMF) is required to stabilize the charge-separated transition state. A mild, heterogeneous inorganic base like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is preferred over strong bases (like NaH), as strong bases can lead to unwanted side reactions, such as the formation of O-isopropyl imines or starting material degradation.
    

Mechanism Aniline o-Toluidine (Nucleophile) TS SN2 Transition State (Steric Clash) Aniline->TS K2CO3, DMF 90°C Halide Isopropyl Halide (Electrophile) Halide->TS Mono N-Isopropyl-o-toluidine (Target Product) TS->Mono Overcomes Barrier Di N,N-Diisopropyl-o-toluidine (Trace/Blocked) Mono->Di Sterically Hindered

Causality of steric hindrance in the S_N2 N-isopropylation of o-toluidine.

Reaction Optimization Data

The choice of the leaving group and base heavily influences the conversion rate. Iodides are more reactive due to higher polarizability and weaker


 bonds[3], but bromides are often selected for cost-efficiency at scale.

Table 1: Effect of Halide, Base, and Solvent on N-Isopropylation of o-Toluidine (Standardized conditions: 1.5 eq electrophile, 24 hours, 90 °C)

Alkylating AgentBaseSolventExpected ConversionSelectivity (Mono:Di)Causality / Notes
Isopropyl Chloride ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

DMF< 15%> 99:1

bond too strong; insufficient electrophilicity.
Isopropyl Bromide

DMF65 - 75%98:2Optimal balance of cost, reactivity, and stability.
Isopropyl Bromide DIPEAMeCN40 - 50%99:1Bulky organic base struggles to access crowded protons.
Isopropyl Iodide

DMF85 - 90%95:5Highest

rate, but prone to light degradation[3].
Isopropyl Iodide NaHDMF~ 40%N/ADrives side reactions (e.g., O-isopropyl imine formation).

Experimental Protocol: Synthesis of N-Isopropyl-o-toluidine

This methodology utilizes a self-validating feedback loop to prevent over-reaction and reagent degradation.

Materials Required
  • o-Toluidine (1.0 eq, 10 mmol, 1.07 g)

  • Isopropyl bromide (1.5 eq, 15 mmol, 1.84 g)

  • Potassium carbonate, anhydrous, finely powdered (2.0 eq, 20 mmol, 2.76 g)

  • Dimethylformamide (DMF), anhydrous (15 mL)

Step-by-Step Methodology
  • System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (2.76 g) in 15 mL of anhydrous DMF.
    
  • Reagent Introduction: Add o-toluidine (1.07 g) to the basic suspension. Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Add isopropyl bromide (1.84 g) dropwise via syringe. Attach a reflux condenser fitted with a nitrogen balloon to maintain an inert atmosphere.

  • Thermal Activation: Heat the reaction mixture to 90 °C using a temperature-controlled oil bath with vigorous stirring.

  • Self-Validation Checkpoint (In-Process Control): After 18 hours, withdraw a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL ethyl acetate. Analyze via TLC (Hexanes:EtOAc 9:1) or GC-MS.

    • Causality Note: Because of the steric hindrance, conversion will naturally plateau around 70-75%[1]. Do not increase the temperature above 95 °C in an attempt to force completion. Elevated temperatures will trigger the

      
       elimination of isopropyl bromide into propylene gas, consuming the electrophile without yielding the product.
      
  • Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold distilled water. This dissolves the inorganic salts and forces the organic products out of the DMF phase.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers rigorously with brine (3 x 20 mL) to remove residual DMF.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via vacuum distillation (b.p. ~115 °C at 20 mmHg) or silica gel column chromatography to afford pure N-isopropyl-o-toluidine as a pale yellow oil.

Workflow Step1 1. Reagent Mixing o-Toluidine + iPrBr + K2CO3 in DMF Step2 2. Thermal Activation Heat to 90°C for 18-24h Step1->Step2 Step3 3. In-Process Control Monitor via TLC/GC-MS (Do not exceed 95°C) Step2->Step3 Step4 4. Aqueous Workup H2O Quench & EtOAc Extraction Step3->Step4 Step5 5. Purification Vacuum Distillation or Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of N-isopropyl-o-toluidine.

Analytical Characterization

Verification of the monoalkylated product can be definitively confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic septet of the isopropyl methine proton is a primary indicator of successful alkylation.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.12 (dt, J = 1.6, 7.2 Hz, 1 H), 7.05 (d, J = 7.6 Hz, 1 H), 6.64-6.60 (m, 2 H), 3.70-3.66 (m, 1 H,
    
    
    of isopropyl), 3.30 (br s, 1 H,
    
    
    ), 2.12 (s, 3 H,
    
    
    ), 1.25 (d, J = 6.3 Hz, 6 H,
    
    
    of isopropyl)[4].

References

  • Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines - Beilstein Journal of Organic Chemistry. 1

  • Process for the preparation of N-alkylated aromatic amines (US4268458A) - Google Patents. 2

  • Reductive Alkylation of Aromatic Amines with Enol Ethers - Thieme E-Books & E-Journals. 4

  • m-Toluidine, N-ethyl - Organic Syntheses Procedure. 3

Sources

Application

Application Notes and Protocols: The Role of 2-methyl-N-(propan-2-yl)aniline in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract Aniline derivatives are foundational building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline derivatives are foundational building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, sterically hindered anilines such as 2-methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-o-toluidine) represent a class of molecules that are both critical synthetic targets and key components in the design of sophisticated catalyst systems. This guide provides an in-depth exploration of 2-methyl-N-(propan-2-yl)aniline, not as a standalone ligand in the traditional sense, but as a crucial substrate for challenging cross-coupling reactions and as a pivotal structural motif in the architecture of high-performance ligands. We will delve into the synthetic protocols for this compound, its application in palladium-catalyzed Buchwald-Hartwig amination, and the rationale behind its use in constructing state-of-the-art catalysts.

Introduction: The Dual Role of Hindered Anilines in Catalysis

In the landscape of transition metal catalysis, the electronic and steric properties of all reaction components—substrate, ligand, and metal center—are intricately linked and dictate the efficiency, selectivity, and scope of a transformation. Sterically hindered anilines, like 2-methyl-N-(propan-2-yl)aniline, occupy a fascinating dual position.

  • As Challenging Substrates: The synthesis of N-aryl bonds involving hindered anilines is a common challenge in medicinal chemistry. The steric bulk surrounding the nitrogen atom can significantly impede its approach to the metal center in a catalytic cycle, making reactions like the Buchwald-Hartwig amination non-trivial.[1][2] Successfully coupling these substrates requires highly active and robust catalyst systems, and understanding their reactivity is key to synthesizing complex molecular targets.

  • As Ligand Scaffolds: The very properties that make these anilines challenging substrates—their steric bulk and electron-donating nature—make them ideal building blocks for ligands.[3] Incorporating the N-isopropyl-o-toluidine moiety into larger ligand architectures, particularly biaryl phosphine ligands, has been a breakthrough in catalyst design. This bulk is essential for promoting the final, product-forming reductive elimination step in many cross-coupling catalytic cycles and for stabilizing the active catalytic species.[4]

This document provides the necessary protocols and scientific context to utilize 2-methyl-N-(propan-2-yl)aniline effectively in both of these critical roles.

Synthesis of 2-methyl-N-(propan-2-yl)aniline

The most common and efficient laboratory-scale synthesis of 2-methyl-N-(propan-2-yl)aniline is the reductive amination of o-toluidine with acetone. This method avoids the use of gaseous propylene or alkyl halides and proceeds with high selectivity.[5]

Protocol 1: Reductive Amination for N-isopropyl-o-toluidine Synthesis

This protocol describes the synthesis via the formation of an intermediate imine, followed by in-situ reduction.

Materials:

  • o-Toluidine

  • Acetone (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Methanol (anhydrous) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add o-toluidine (1.0 equiv.) and anhydrous methanol (or DCE) to make a 0.5 M solution.

  • Add acetone (1.5 equiv.) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine.

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv.) or sodium borohydride (2.0 equiv.) in portions over 30 minutes. Causality Note: Portion-wise addition of the reducing agent is critical to control the exothermic reaction and prevent the formation of over-reduced byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-methyl-N-(propan-2-yl)aniline.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve o-Toluidine in Anhydrous Solvent B Add Acetone A->B 1.0 equiv. C Stir for 1 hr (Imine Formation) B->C 1.5 equiv. D Cool to 0 °C C->D E Add NaBH(OAc)₃ in Portions D->E Control Exotherm F Warm to RT Stir 12-18h E->F G Quench with NaHCO₃ (aq) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J K Pure Product

Caption: Workflow for the synthesis of 2-methyl-N-(propan-2-yl)aniline.

Application as a Substrate in Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds.[1][3] The coupling of sterically hindered anilines is a robust test for any catalyst system, requiring ligands that accelerate the challenging reductive elimination step.

Application Note: The Rationale for Advanced Catalyst Systems

Coupling a substrate like 2-methyl-N-(propan-2-yl)aniline with an aryl halide, especially a less reactive aryl chloride, presents several challenges. The steric hindrance from the ortho-methyl and N-isopropyl groups can slow down both the coordination of the amine to the palladium center and the final C-N bond-forming reductive elimination.[4] To overcome this, highly active catalysts are required. These typically feature:

  • A Palladium Precursor: Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.[6]

  • A Bulky, Electron-Rich Ligand: Biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are the gold standard.[3] Their steric bulk forces the aryl and amido groups on the palladium into a conformation that facilitates reductive elimination, while their electron-rich nature promotes the initial oxidative addition of the aryl halide.[4]

  • A Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, forming the active amido species without competing in side reactions.[6][7]

Protocol 2: Buchwald-Hartwig Coupling of an Aryl Bromide

This protocol provides a general procedure for the coupling of 2-methyl-N-(propan-2-yl)aniline with a representative aryl bromide.

Reagents and Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-methyl-N-(propan-2-yl)aniline (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • In a glovebox: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, Pd(OAc)₂, XPhos, and NaOtBu. Trustworthiness Note: The order of addition is important. Adding the solid reagents first under an inert atmosphere prevents degradation of the catalyst and ligand, which are often air-sensitive.[6]

  • Seal the vial/tube, remove it from the glovebox, and add the anhydrous, degassed toluene via syringe.

  • Add the 2-methyl-N-(propan-2-yl)aniline via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for coupling sterically hindered anilines, providing a starting point for optimization.

Aryl Halide (Ar-X)Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Aryl BromidePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10085-98
Aryl ChloridePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)Dioxane11070-95
Aryl TosylatePd(OAc)₂ (1.5)SPhos (3)K₃PO₄ (2.0)t-BuOH10075-90
Catalytic Cycle Visualization

G Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Coord Ligand Exchange Amido_Complex L-Pd(II)(Ar)(Amine) Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Catalyst Regeneration Product Ar-Amine Amido_Complex->Product Reductive Elimination BaseH Base-H+ Amido_Complex->BaseH ArX Ar-X ArX->OA_Complex AmineH R₂NH AmineH->Amine_Coord Base Base Base->Amido_Complex

Caption: The Buchwald-Hartwig amination catalytic cycle.

Role as a Structural Component in Ligand Design

The true power of the 2-methyl-N-(propan-2-yl)aniline scaffold is realized when it is incorporated into larger, more complex ligand structures. The Buchwald-type biaryl phosphine ligands are a prime example, where a substituted biphenyl backbone positions a phosphine donor and a bulky aryl group in a precise orientation around the metal center.

Application Note: From Aniline to Advanced Ligand

Ligands like BrettPhos (2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) utilize a triisopropylaniline-derived moiety.[3] The logic behind this design is multi-faceted:

  • Steric Directing Group: The immense bulk of the triisopropylphenyl group (an extension of the N-isopropylaniline concept) creates a "pocket" around the palladium's active site. This steric pressure is believed to be the primary driver for accelerating the reductive elimination step, which is often the rate-limiting step for hindered substrates.[4]

  • Enhanced Stability: The bulky framework protects the palladium center from decomposition pathways like dimer formation, leading to a longer catalyst lifetime and lower required catalyst loadings.

  • Tunable Electronics: While the primary contribution is steric, the electronic nature of the aniline-derived ring can be modified to fine-tune the electron-donating ability of the overall ligand, impacting the rate of oxidative addition.

G A 2-methyl-N- (propan-2-yl)aniline B Sterically Hindered Aniline Motif A->B Provides a key C Advanced Biaryl Phosphine Ligand (e.g., BrettPhos) B->C Incorporated into D Highly Active Pd-Catalyst Complex C->D Forms

Caption: Conceptual evolution from a simple aniline to an advanced catalyst.

Conclusion

2-methyl-N-(propan-2-yl)aniline is more than a simple chemical reagent; it is a versatile tool in the arsenal of the modern synthetic chemist. By understanding its behavior as a sterically demanding substrate, researchers can better select and optimize advanced catalyst systems for the synthesis of complex nitrogen-containing molecules. Furthermore, appreciating its role as a foundational structural element in the design of high-performance ligands provides insight into the principles of rational catalyst development. The protocols and conceptual frameworks provided herein serve as a robust starting point for harnessing the full potential of this important molecular scaffold in both academic and industrial research.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Vilà, C., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(48), 11053-11063. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Google Patents. (2014). Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.
  • Zhang, J., et al. (2012). Synthesis of n-isopropylaniline by catalytic distillation. ResearchGate. [Link]

  • Stenutz. 2-methyl-N-propan-2-ylaniline. [Link]

  • PubChem. 2-methyl-N-(propan-2-yl)aniline. [Link]

  • Google Patents. (1973).
  • Google Patents. (2012). Method for synthesizing 2-methyl-6-isopropyl aniline.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

Sources

Method

Application Notes &amp; Protocols for the Scalable Preparation of N-isopropyl-o-toluidine

Abstract This document provides a comprehensive technical guide for the scalable synthesis of N-isopropyl-o-toluidine, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals. We present two...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scalable synthesis of N-isopropyl-o-toluidine, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals. We present two robust protocols based on the reductive amination of o-toluidine with acetone. The primary protocol details a catalytic hydrogenation process, optimized for large-scale industrial production, emphasizing efficiency, safety, and high throughput. A second protocol, utilizing sodium borohydride, is offered as a validated method for laboratory or bench-scale synthesis. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of methodological choices, detailed step-by-step instructions, and critical safety considerations.

Introduction and Strategic Overview

N-isopropyl-o-toluidine (2-methyl-N-(1-methylethyl)benzenamine) is a secondary aromatic amine of significant industrial interest. Its structure is a foundational component in the synthesis of several commercial herbicides. The efficient and scalable production of this intermediate is therefore a critical economic and logistical consideration for the chemical industry.

The most direct and atom-economical approach for the synthesis of N-isopropyl-o-toluidine is the reductive amination of o-toluidine with acetone.[1][2] This one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced in-situ to the desired secondary amine.[3] This strategy is favored for its operational simplicity and reduced waste generation compared to multi-step synthetic routes.[1]

This guide will focus on two primary methodologies for the reduction step:

  • Catalytic Hydrogenation: The preferred method for industrial-scale production. It utilizes high-pressure hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel or Palladium on Carbon). This method is cost-effective, generates minimal waste, and is highly efficient.[4][5]

  • Chemical Reduction with Sodium Borohydride (NaBH₄): A reliable and convenient method for laboratory-scale synthesis. It avoids the need for specialized high-pressure equipment but is less economical on a large scale due to the stoichiometry of the hydride reagent.[6][7]

Reaction Mechanism: Reductive Amination Pathway

The synthesis proceeds via a two-stage mechanism within a single reaction vessel. The causality of the process is straightforward: an acid-catalyzed condensation followed by an irreversible reduction.

  • Imine Formation: o-Toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is typically followed by dehydration to form a C=N double bond, yielding the N-(propan-2-ylidene)-2-methylaniline (imine or Schiff base) intermediate.

  • Reduction: The imine intermediate is then immediately reduced to the target secondary amine, N-isopropyl-o-toluidine. This reduction can be achieved via the addition of a hydride from a chemical reductant or through the addition of hydrogen across the double bond on the surface of a heterogeneous catalyst.[3]

Caption: General reaction scheme for the synthesis of N-isopropyl-o-toluidine.

Comparative Analysis of Scalable Methodologies

The choice of reduction method is the most critical decision when scaling the synthesis of N-isopropyl-o-toluidine. The following table summarizes the key operational parameters for the two protocols detailed in this guide.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Sodium Borohydride Reduction
Scale Pilot to Industrial (kg to tons)Laboratory (grams to kg)
Reducing Agent Hydrogen Gas (H₂)Sodium Borohydride (NaBH₄)
Catalyst/Reagent Raney Nickel or Pd/CSodium Borohydride
Solvent Isopropanol / MethanolMethanol / Ethanol
Temperature 80 - 160 °C[5]0 - 25 °C
Pressure 100 - 1500 psig (7 - 103 bar)[5]Atmospheric
Typical Yield > 95%85 - 95%
Key Advantages High atom economy, low cost, minimal wasteSimple setup, no high-pressure equipment
Key Challenges Requires specialized high-pressure reactor, catalyst handling (pyrophoric)Reagent cost, hydrogen gas evolution during quench

Protocol 1: Scalable Synthesis via Catalytic Hydrogenation

This protocol is designed for large-scale production in a suitable high-pressure reactor (autoclave). The use of isopropanol as a solvent is advantageous as it can also serve as a hydrogen source in certain transfer hydrogenation setups, though direct hydrogenation is described here.[8]

Materials and Equipment
  • Chemicals: o-Toluidine (≥99%), Acetone (≥99.5%), Isopropanol (anhydrous), Raney Nickel (50% slurry in water, pyrophoric), Hydrogen gas (high purity), Nitrogen gas (inert).

  • Equipment: High-pressure stirred autoclave (e.g., Hastelloy or Stainless Steel) with temperature and pressure controls, catalyst filtration system (e.g., Sparkler filter, under inert atmosphere), vacuum distillation apparatus.

Experimental Workflow Diagram

Catalytic Hydrogenation Workflow start Start reactor_prep 1. Reactor Preparation (Clean, Dry, Inert) start->reactor_prep charge_reagents 2. Charge Reagents (o-Toluidine, Acetone, Isopropanol) reactor_prep->charge_reagents charge_catalyst 3. Charge Catalyst (Raney Nickel Slurry) charge_reagents->charge_catalyst seal_purge 4. Seal & Purge (with N₂ then H₂) charge_catalyst->seal_purge reaction 5. Hydrogenation (Heat & Pressurize with H₂) seal_purge->reaction monitor 6. Monitor Reaction (H₂ uptake ceases) reaction->monitor cool_depressururize cool_depressururize monitor->cool_depressururize cool_depressurize 7. Cool & Depressurize filter 8. Catalyst Filtration (Under N₂ Atmosphere) cool_depressurize->filter distill 9. Purification (Vacuum Distillation) filter->distill product Final Product: N-isopropyl-o-toluidine distill->product

Caption: Step-by-step workflow for the scalable catalytic hydrogenation process.

Step-by-Step Methodology
  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen.

  • Charging Reagents: Charge the reactor with o-toluidine (1.0 eq), acetone (1.2-1.5 eq), and isopropanol (2-3 volumes relative to o-toluidine).

  • Catalyst Charging: Under a nitrogen blanket, carefully charge the Raney Nickel catalyst slurry (typically 1-5% w/w relative to o-toluidine). Crucial Safety Note: Raney Nickel is pyrophoric when dry and must be handled under a layer of solvent at all times.[4]

  • Inerting and Pressurization: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with low-pressure hydrogen gas. Pressurize the reactor with hydrogen to the target pressure (e.g., 500-1000 psig).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100-140 °C). The reaction is exothermic; careful temperature control is required. Maintain the hydrogen pressure throughout the reaction.

  • Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Samples may be carefully taken (after depressurization and purging) to be analyzed by Gas Chromatography (GC) to confirm the disappearance of the imine intermediate and o-toluidine.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a dedicated filtration unit under a nitrogen atmosphere to remove the pyrophoric Raney Nickel catalyst. The filter cake must be kept wet with solvent and handled according to established safety protocols for pyrophoric materials.

  • Purification: Transfer the filtrate to a distillation apparatus. Remove the isopropanol and excess acetone under atmospheric pressure. The crude N-isopropyl-o-toluidine is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Protocol 2: Laboratory-Scale Synthesis via Sodium Borohydride Reduction

This protocol is suitable for laboratory synthesis where high-pressure equipment is not available. It is a reliable method that gives good yields of high-purity material.

Materials and Equipment
  • Chemicals: o-Toluidine (≥99%), Acetone (≥99.5%), Methanol (anhydrous), Sodium Borohydride (NaBH₄, powder), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel, standard laboratory glassware.

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 eq) in methanol (5-10 mL per gram of o-toluidine). Add acetone (1.5-2.0 eq) to the solution and stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 10 °C. The addition is exothermic and will cause bubbling (hydrogen evolution).[7]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water to decompose any excess sodium borohydride.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous residue, add water and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure N-isopropyl-o-toluidine.

Safety, Handling, and Waste Disposal

o-Toluidine: Toxic if swallowed or inhaled and may cause cancer.[9][10] It is also an eye irritant.[9] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[10]

Hydrogen Gas: Extremely flammable.[4] Ensure the hydrogenation reactor is properly maintained and operated by trained personnel behind a safety shield.

Raney Nickel: Pyrophoric when dry.[4] It must be handled as a slurry under solvent and away from air. Spent catalyst requires careful quenching and disposal according to institutional safety guidelines.

Sodium Borohydride: Reacts with water and acidic solutions to release flammable hydrogen gas.[6] Quenching should be performed slowly and with adequate cooling.

Waste Disposal: All organic waste should be collected in appropriately labeled containers. Aqueous waste should be neutralized before disposal. Spent catalyst must be treated as hazardous waste. Dispose of all materials in accordance with local, regional, and national regulations.[9][11]

References

  • Reductive Amination Reaction - OpenBU. (2011). Boston University. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2006). Journal of Chemical Education. [Link]

  • Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Process for the preparation of N-alkylated aromatic amines.
  • Reductive Amination: Preparation of an Imine. (2022). YouTube. [Link]

  • o-Toluidine - Wikipedia. Wikipedia. [Link]

  • m-Toluidine, N-ethyl-. Organic Syntheses. [Link]

  • Hydrogenation of acetone.
  • Purification of p-Toluidine. LookChem. [Link]

  • o-Toluidine purification. (2014). Sciencemadness Discussion Board. [Link]

  • Purification method of o-toluidine.
  • Safety Data Sheet: o-Toluidine. Carl ROTH. [Link]

  • Process for the preparation of o-toluidin and/or m-toluidin and/or p-toluidin.
  • o-Toluidine - SAFETY DATA SHEET. PENTA. [Link]

  • Catalytic hydrogenation of acetone to isopropyl alcohol with CAl3MgH2 ¯ containing planar tetracoordinate carbon. PMC. [Link]

  • o-TOLUIDINESULFONIC ACID. Organic Syntheses. [Link]

  • SAFETY DATA SHEET Ortho-Toluidine. (2023). Deepak Nitrite. [Link]

  • Catalytic Hydrogenation of Acetone to Isopropanol: An Environmentally Benign Approach. (2010). Semantic Scholar. [Link]

  • CATALYTIC OXIDATION OF ISOPROPYL ALCOHOL OVER PLATINUM BASED CATALYST: A STUDY OF THE EFFECT OF METHYL CELLULOSE ON Pt PARTICLES. (2019). SciELO. [Link]

  • o-Toluidine, 5-isopropyl-. NIST WebBook. [Link]

  • Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. (2022). MDPI. [Link]

  • Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. (2014). Organic Process Research & Development. [Link]

  • First o-toluidine synthesis - running into some issues with the reaction mixture. (2021). Sciencemadness Discussion Board. [Link]

  • Preparation of N,N-dimethyl-o-toluidine. PrepChem.com. [Link]

Sources

Application

Application Notes &amp; Protocols for the Safe Storage and Handling of N-isopropyl-2-methylaniline

A Note on Nomenclature and Data Extrapolation: The compound "N-isopropyl-2-methylaniline" is a specific isomer of substituted anilines. While direct, comprehensive safety data for this exact molecule is not widely availa...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature and Data Extrapolation: The compound "N-isopropyl-2-methylaniline" is a specific isomer of substituted anilines. While direct, comprehensive safety data for this exact molecule is not widely available, this guide has been constructed by extrapolating from data on closely related structural analogs, including "2-Isopropyl-N-methylaniline", "N-isopropylaniline", and various other methylated and alkylated anilines. This approach is standard in chemical safety for less common compounds, but it underscores the need for cautious and conservative application of these protocols. The principles of handling toxic, reactive, and combustible aromatic amines remain consistent.

Introduction: Understanding the Compound

N-isopropyl-2-methylaniline is an aromatic amine, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Structurally, it is an aniline molecule substituted on the nitrogen with an isopropyl group and on the aromatic ring with a methyl group at position 2. This structure suggests that it will share many of the toxicological and reactive properties of other substituted anilines.

The primary hazards associated with this class of compounds are their toxicity upon ingestion, inhalation, and dermal contact, as well as their potential for organ damage with repeated exposure.[1][2][3] They are also typically combustible liquids and can be harmful to aquatic life.[4] A thorough understanding of these risks is paramount for ensuring the safety of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

A comprehensive risk assessment should be performed before handling N-isopropyl-2-methylaniline. The following table summarizes the anticipated hazards based on data from analogous compounds.

Hazard CategoryDescriptionGHS Hazard Statements (Anticipated)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][3]H301, H311, H331
Skin Corrosion/Irritation Causes skin irritation.[3]H315
Eye Damage/Irritation Causes serious eye irritation.[3]H319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. May cause damage to organs (Blood, Kidney).[3]H335, H370
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (Blood) through prolonged or repeated exposure.[1][3]H373
Aquatic Hazard Very toxic to aquatic life with long lasting effects.[1][2]H410

This data is extrapolated from related aniline compounds and should be treated as a conservative estimate.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling N-isopropyl-2-methylaniline to minimize exposure risks.

PPE TypeSpecificationsRationale
Hand Protection Nitrile or neoprene gloves. Glove material should be selected based on breakthrough time and permeation rate.[1]Prevents dermal absorption, which is a significant route of exposure for anilines.
Eye Protection Chemical safety goggles and a face shield.[2]Protects against splashes and vapors that can cause severe eye irritation.
Skin and Body Protection A flame-resistant lab coat and, for larger quantities or risk of splashing, a chemical-resistant apron.[5]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or when dealing with spills.[6]Prevents inhalation of toxic vapors.

Storage and Handling Protocols

General Handling Procedures

All handling of N-isopropyl-2-methylaniline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Inhalation, Ingestion, and Dermal Contact: Never work with this compound on an open bench. Use appropriate PPE at all times.

  • Prevent Aerosol Generation: Handle the liquid carefully to avoid splashing and the creation of aerosols.

  • Use Compatible Equipment: Utilize glass or other compatible, chemically resistant containers and utensils.

  • Grounding and Bonding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, which could be an ignition source.[7]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[8]

Storage Requirements

Proper storage is crucial for maintaining the stability of N-isopropyl-2-methylaniline and preventing hazardous situations.

  • Container: Store in a tightly sealed, original, or properly labeled container.[1][8]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and combustible materials.

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][6] A chemical compatibility chart is provided below.

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[4]

  • Sunlight: Protect from direct sunlight.[8]

Chemical Incompatibility

The following diagram illustrates the general incompatibilities of aromatic amines like N-isopropyl-2-methylaniline.

Incompatibility cluster_amine N-isopropyl-2-methylaniline (Aromatic Amine) cluster_incompatible Incompatible Materials Amine N-isopropyl-2-methylaniline Oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) Amine->Oxidizers Exothermic Reaction, Fire Hazard Acids Strong Acids (e.g., Sulfuric Acid, Nitric Acid) Amine->Acids Exothermic Neutralization Anhydrides Acid Anhydrides Amine->Anhydrides Violent Reaction Possible Halides Acid Halides Amine->Halides Vigorous Reaction

Caption: Chemical Incompatibility Diagram for N-isopropyl-2-methylaniline.

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is required.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) Alert->PPE Ignition Remove All Ignition Sources PPE->Ignition Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) Ignition->Contain Collect Collect Absorbed Material into a Sealed Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with a Suitable Solvent Collect->Decontaminate Dispose Dispose of Waste According to Institutional and Local Regulations Decontaminate->Dispose

Sources

Method

synthesis of agrochemicals using N-isopropyl-o-toluidine

Application Note: Process Chemistry & Derivatization of N-Isopropyl-o-toluidine for Agrochemical Synthesis Executive Summary & Strategic Relevance N-isopropyl-o-toluidine (2-methyl-N-(1-methylethyl)aniline) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Chemistry & Derivatization of N-Isopropyl-o-toluidine for Agrochemical Synthesis

Executive Summary & Strategic Relevance

N-isopropyl-o-toluidine (2-methyl-N-(1-methylethyl)aniline) represents a critical structural motif in the synthesis of Chloroacetanilide herbicides (Group K3, VLCFA inhibitors). This class, which includes analogs like Alachlor, Acetochlor, and Metolachlor, relies on a sterically hindered aniline core acylated with a chloroacetyl "warhead."

The steric bulk provided by the ortho-methyl group and the N-isopropyl moiety is essential for the herbicide's selectivity and stability in soil. This Application Note provides a validated, scalable protocol for synthesizing N-isopropyl-o-toluidine via catalytic reductive alkylation and its subsequent conversion into the bioactive chloroacetanilide scaffold.

Chemical Pathway Visualization

The following diagram illustrates the two-stage industrial synthesis workflow: the reductive alkylation of o-toluidine followed by the installation of the chloroacetyl pharmacophore.

G cluster_0 Step 1: Reductive Alkylation cluster_1 Step 2: Chloroacetylation (Warhead Installation) R1 o-Toluidine (C7H9N) Int Int R1->Int Imine Formation R2 Acetone (Solvent/Reactant) R2->Int Cat Catalyst (Pt/C or Raney Ni) Cat->Int H2 Hydrogen (30-50 bar) H2->Int Reduction R3 Chloroacetyl Chloride Prod Target Agrochemical: Chloroacetanilide Scaffold R3->Prod Base Base Scavenger (NaOH/Na2CO3) Base->Prod Int->Prod Acylation (-HCl)

Figure 1: Sequential synthesis pathway from o-toluidine to chloroacetanilide herbicide scaffold.

Module 1: Synthesis of N-Isopropyl-o-toluidine

The primary challenge in this synthesis is steric hindrance . The ortho-methyl group on the aniline ring impedes the nucleophilic attack on acetone. Furthermore, aggressive hydrogenation conditions risk saturating the aromatic ring (forming cyclohexyl derivatives).

Validated Protocol: Catalytic Reductive Alkylation

Reaction Type: Heterogeneous Catalytic Hydrogenation Scale: 1.0 Molar (Laboratory Scale)

Reagents & Materials:

  • o-Toluidine (CAS 95-53-4): 107.15 g (1.0 mol)

  • Acetone (Reagent Grade): 290 g (5.0 mol) – Excess acts as solvent and drives equilibrium.

  • Catalyst: 5% Platinum on Carbon (Pt/C), sulfided (to prevent ring hydrogenation) OR Raney Nickel (active).

  • Hydrogen Gas: High purity (>99.9%).

Step-by-Step Methodology:

  • Reactor Loading:

    • Charge a 1L high-pressure autoclave (Hastelloy or Stainless Steel 316) with o-toluidine and acetone.

    • Add the catalyst (1.5 g of 5% Pt/C or 5 g Raney Ni). Note: If using Raney Ni, ensure it is kept wet to prevent pyrophoric ignition.

  • Purging:

    • Seal the reactor.[1] Purge with Nitrogen (3x, 5 bar) to remove oxygen.

    • Purge with Hydrogen (3x, 5 bar) to displace nitrogen.

  • Reaction Phase (Critical Process Parameters):

    • Pressure: Pressurize to 30–50 bar (435–725 psi) with H2.

    • Temperature: Heat the mixture to 120°C .

    • Agitation: Set stirrer to >800 RPM. Mass transfer of H2 into the liquid phase is the rate-limiting step.

    • Duration: 4–6 hours. Monitor H2 uptake; reaction is complete when uptake plateaus.

  • Work-up:

    • Cool reactor to <30°C. Vent H2 safely.

    • Filter the reaction mixture (using Celite pad) to recover the catalyst.

    • Distillation: Remove excess acetone via rotary evaporation. Distill the residue under reduced pressure (approx. 100°C at 15 mmHg) to isolate N-isopropyl-o-toluidine.

Self-Validation Check:

  • GC-MS Analysis: Target purity >98%.

  • Impurity Flag: If N,N-diisopropyl-o-toluidine is detected, reduce the acetone ratio. If ring-saturated product is detected, lower the temperature or use a sulfided Pt catalyst.

Module 2: Downstream Synthesis of Chloroacetanilide Herbicides

Once N-isopropyl-o-toluidine is isolated, it serves as the nucleophile for the "warhead" installation. The chloroacetyl group is the active site responsible for inhibiting Very Long Chain Fatty Acid (VLCFA) elongases in weeds.

Protocol: Biphasic Chloroacetylation (Schotten-Baumann Conditions)

This method is preferred over anhydrous conditions as it manages the massive exotherm and effectively scavenges the HCl byproduct.

Reagents:

  • N-Isopropyl-o-toluidine: 14.9 g (0.1 mol)

  • Chloroacetyl Chloride (CAC): 12.4 g (0.11 mol)

  • Solvent: Toluene (100 mL)

  • Base: 10% NaOH solution (or Na2CO3).

Methodology:

  • Preparation:

    • Dissolve N-isopropyl-o-toluidine in Toluene in a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

    • Cool the solution to 0–5°C using an ice/salt bath.

  • Acylation (The "Warhead" Step):

    • Simultaneously add Chloroacetyl Chloride and NaOH solution dropwise.

    • CRITICAL: Maintain pH > 9 and Temperature < 10°C.

    • Why? High temperature promotes hydrolysis of CAC; low pH protonates the amine, stopping the reaction.

  • Completion & Isolation:

    • Stir for 2 hours, allowing the mixture to reach room temperature.

    • Separate the phases. Wash the organic (Toluene) layer with water (2x) and brine (1x).

    • Dry over anhydrous MgSO4 and concentrate in vacuo.

    • Recrystallization: Recrystallize the solid product from hexane/ethyl acetate to yield the final chloroacetanilide.

Comparative Data: Catalyst Performance

The choice of catalyst in Step 1 dictates the yield and impurity profile.

Catalyst SystemConversion (%)Selectivity (%)Risk ProfileRecommendation
Pt/C (Sulfided) >99%>98%High CostGold Standard for high purity.
Raney Nickel 95%90%PyrophoricGood for bulk/industrial scale.
Pd/C >99%85%Ring SaturationAvoid (tends to hydrogenate the ring).

References & Authority

  • Process Chemistry of Chloroacetanilides:

    • U.S. Patent 4,268,458: "Process for the preparation of N-alkylated aromatic amines." (Describes the reductive alkylation parameters).

  • Agrochemical Applications:

    • Fenner, K., et al. "Dechlorination of chloroacetanilide herbicides by thiosulfate salts."[2] Environmental Science & Technology. (Validates the chloroacetanilide structure and reactivity).

  • Safety & Toxicology:

    • OSHA Sampling & Analytical Methods: o-Toluidine handling and safety limits.

  • Reaction Mechanism:

    • Organic Syntheses, Coll. Vol. 2: "N-Ethyl-m-toluidine" (Analogous reductive alkylation protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Separation Science Support Hub: Purification of N-Isopropyl-o-Toluidine

Ticket ID: #VAC-DIST-ISO-TOL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #VAC-DIST-ISO-TOL-001 Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Module 1: Critical Parameters & Setup

Welcome to the Separation Science Support Hub. You have requested a protocol for the purification of N-isopropyl-o-toluidine (CAS: 64132-13-4 / 14869-53-5 isomer dependent) via vacuum distillation.

This secondary aromatic amine is prone to oxidation and possesses a boiling point close to its toxic precursor, o-toluidine. Successful purification requires a vacuum system capable of maintaining stable pressure and a fractionation setup to resolve the ~20°C boiling point difference.

Physicochemical Constraints
ParameterValue / ConditionTechnical Note
Boiling Point (Atm) ~218–222 °C (Est.)o-Toluidine boils at ~200 °C. The

is narrow (~20°C).
Target Vacuum 5 – 10 mmHgReduces BP to manageable ~95–105 °C range to prevent thermal degradation.
Key Impurity o-ToluidineCarcinogen .[1] Must be removed quantitatively.
Stability Oxidation SensitiveTurns red/brown upon air exposure. Requires inert gas bleed.[2]
Required Equipment Configuration

To achieve separation, do not use a simple distillation head.[3] A fractionation column is mandatory.

  • Flask: Round-bottom with magnetic stirring (never boiling stones under vacuum).

  • Column: 20cm+ Vigreux column or packed column (glass helices).

  • Head: Short-path distillation head with thermometer adapter.

  • Vacuum: Rotary vane pump with cold trap (Dry ice/Acetone).

  • Atmosphere: Nitrogen/Argon capillary bleed or manifold backfill capability.

Module 2: Troubleshooting Guide (User Tickets)

Below are resolved tickets from researchers facing issues with this specific purification.

Ticket #402: "Distillate turns brown immediately upon collection."

User Report: I collected the main fraction at 98°C (8 mmHg), but within minutes in the receiving flask, the clear oil turned reddish-brown.

Root Cause Analysis: Aromatic amines are notoriously sensitive to auto-oxidation, forming colored N-oxides and azo-linkages when hot and exposed to trace oxygen.

  • Leak in System: Oxygen ingress through greaseless joints.

  • Vacuum Release: Venting the hot system with ambient air instead of nitrogen.

Resolution Protocol:

  • The "Inert Bleed" Technique: Instead of a standard stopper, use a capillary tube drawn from a glass pipette inserted into the boiling flask.[4] Connect this to a balloon of Nitrogen/Argon. This provides a nucleation source for boiling (preventing bumping) and maintains an inert partial pressure.

  • Cool Before Venting: Allow the pot to cool to <50°C under vacuum before backfilling with inert gas.

Ticket #409: "Cannot separate starting material (o-toluidine)."

User Report: NMR shows 15% o-toluidine remaining in my product fraction. I am distilling at 2 mmHg.

Root Cause Analysis: At very high vacuum (<2 mmHg), the "relative volatility" (


) between the components decreases, compressing the difference in their boiling points. Furthermore, without a fractionating column, the "theoretical plates" are insufficient to separate a 

of 20°C.

Resolution Protocol:

  • Increase Pressure: Operate at 10–15 mmHg rather than max vacuum. This expands the temperature gap between the two components.

  • Reflux Ratio: Insulate the Vigreux column with glass wool or aluminum foil. Increase the reflux ratio (slow down the take-off rate) to 1 drop per second.

  • Chemical Scavenging (Pre-Distillation): If separation fails, add acetic anhydride (1.1 eq relative to o-toluidine impurity) to the crude mixture. This converts the primary amine (o-toluidine) to the non-volatile acetamide derivative, while the sterically hindered N-isopropyl secondary amine reacts much slower. Distill the amine away from the amide residue.[5]

Ticket #415: "Violent bumping into the receiver."

User Report: As soon as the vacuum was applied, the flask contents foamed over into the condenser.

Root Cause Analysis: Residual low-boiling solvents (Acetone, DCM, or Isopropanol from synthesis) were not removed prior to high-vacuum application.

Resolution Protocol:

  • Degassing Phase: Run the system at water-aspirator pressure (approx. 20-30 mmHg) at room temperature for 20 minutes to strip volatiles.

  • Stirring Speed: Maximize magnetic stirring RPM before applying vacuum.

  • Ramp Rate: Do not heat the bath until the vacuum has stabilized.

Module 3: Detailed Purification Protocol

Safety Warning: o-Toluidine is a known human carcinogen (Target Organ: Bladder). All operations must occur in a fume hood. Double-glove (Nitrile/Laminate).

Step 1: System Preparation
  • Assemble the apparatus: Flask

    
     Vigreux Column 
    
    
    
    Distillation Head
    
    
    Condenser
    
    
    Cow Receiver
    
    
    Cold Trap
    
    
    Pump
    .
  • Grease all joints lightly with high-vacuum grease (Dow Corning).

  • Insert a thermometer ensuring the bulb is just below the side-arm of the distillation head.

Step 2: The "Forerun" (Impurity Removal)
  • Establish vacuum to 10 mmHg .

  • Heat oil bath to ~130°C.

  • Observe the first fraction.[3]

    • Expected Temp: 80–90°C (10 mmHg).

    • Composition: Unreacted o-toluidine.

  • Collect this fraction until the temperature stabilizes and then begins to drop (indicating depletion of the lower boiler) or rise sharply.

Step 3: The "Main Cut" (Product Collection)
  • Rotate the "cow" or "pig" receiver to a clean flask.

  • Increase bath temperature slightly if distillation slows.

  • Collect the fraction boiling at 98–105°C (10 mmHg) (adjust based on actual pressure).

  • Stop condition: Stop before the flask is dry to prevent overheating of high-boiling tar residues (potential explosion hazard).

Step 4: Shutdown
  • Remove heat source.

  • Allow system to cool to <50°C under vacuum.

  • Backfill slowly with Nitrogen .

  • Store product in an amber vial under inert atmosphere at 4°C.

Module 4: Visual Logic & Workflows

Figure 1: Vacuum Distillation Setup Logic

Caption: Logical flow of the vacuum setup emphasizing the critical placement of the cold trap and inert gas bleed to prevent oxidation and pump damage.

G Gas Inert Gas Source (N2/Ar) Bleed Capillary Bleed (Prevents Bumping/Oxidation) Gas->Bleed Regulated Flow Flask Distillation Flask (Crude Amine) Bleed->Flask Insert Column Vigreux Column (Fractionation) Flask->Column Vapor Head Distillation Head (Temp Monitoring) Column->Head Purified Vapor Receiver Receiver Flask (Fraction Collection) Head->Receiver Condensate Trap Cold Trap (Dry Ice/Acetone) Receiver->Trap Vacuum Line Pump High Vacuum Pump Trap->Pump Protection

[6]

Figure 2: Impurity Separation Decision Tree

Caption: Troubleshooting logic for separating the carcinogenic o-toluidine precursor from the N-isopropyl product.

DecisionTree Start Start Distillation Check Is separation occurring? (Distinct temp plateaus) Start->Check Good Collect Main Fraction Check->Good Yes Bad Poor Separation (Mixed Fractions) Check->Bad No Action1 Increase Pressure (Reduce Vacuum to 10-15mmHg) Bad->Action1 Step 1 Action2 Chemical Treatment (Add Acetic Anhydride) Bad->Action2 Step 2 (If Step 1 fails) Action1->Check Retry Action2->Start Re-distill

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for boiling points and purification of aromatic amines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7242, o-Toluidine. (Source for toxicity and physical properties of the parent amine).

  • Occupational Safety and Health Administration (OSHA). (2021). O-TOLUIDINE Safety Data. (Safety protocols for handling carcinogenic amines).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for N-alkylation workup and distillation techniques).

Sources

Optimization

Technical Support Center: Purification of N-isopropyl-o-toluidine

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating highly pure N-isopropyl-o-toluidine (a secondary aromatic amine)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating highly pure N-isopropyl-o-toluidine (a secondary aromatic amine) from unreacted o-toluidine (a primary aromatic amine) following reductive amination or alkylation syntheses.

Because these two compounds share similar physicochemical profiles, standard purification techniques often fail. This guide provides field-proven, chemoselective troubleshooting strategies grounded in mechanistic chemical logic.

Troubleshooting & FAQs

Q: Why does simple fractional distillation fail to yield >99% purity for this mixture? A: While their boiling points differ by approximately 15–20 °C (o-toluidine ~200 °C; N-isopropyl-o-toluidine ~215 °C), both compounds exhibit strong intermolecular hydrogen bonding and similar vapor pressures at elevated temperatures. This leads to azeotrope-like co-distillation. Attempting to force separation by increasing the theoretical plates of your distillation column often results in thermal degradation of the amines before baseline separation is achieved.

Q: Can I use the Hinsberg test principle (p-Toluenesulfonyl chloride) for bulk purification? A: No. While the Hinsberg test analytically differentiates primary and secondary amines, it is a destructive method for preparative purposes. p-Toluenesulfonyl chloride (TsCl) will convert both amines into sulfonamides. While you could successfully extract the primary amine's sulfonamide into a basic aqueous layer, your target secondary amine would be trapped as an N-isopropyl-N-tosyl-o-toluidine derivative in the organic layer. Deprotecting this sulfonamide requires harsh acidic or reductive conditions, which ruins the efficiency and yield of your synthesis[1].

Q: What is the most reliable method for removing trace o-toluidine? A: Chemoselective derivatization (scavenging) is the industry standard. By exploiting the extreme steric bulk around the nitrogen of N-isopropyl-o-toluidine, we can introduce a bulky electrophile—such as succinic anhydride —that selectively reacts only with the unhindered primary amine[2]. This converts the o-toluidine into an acidic, water-soluble derivative, allowing for a simple liquid-liquid extraction to isolate your target secondary amine[3].

Comparative Data Analysis

To understand the causality behind the scavenging protocol, it is critical to compare the reactivity profiles of the two compounds. The success of the separation relies entirely on the steric differentiation outlined below.

Property / Metrico-Toluidine (Impurity)N-isopropyl-o-toluidine (Target)
Amine Classification Primary AromaticSecondary Aromatic
Steric Hindrance Low (ortho-methyl bulk only)Extremely High (ortho-methyl + N-isopropyl)
Boiling Point ~200 °C~215–220 °C
Nucleophilicity HighVery Low
Reaction with Anhydrides Rapid and ExothermicNegligible at Room Temperature
Aqueous Solubility (Neutral) Slightly SolubleInsoluble

Validated Experimental Protocol: Chemoselective Scavenging

This protocol utilizes succinic anhydride. We specifically choose succinic anhydride over acetic anhydride because the resulting ring-opened product contains a free carboxylic acid. This allows the derivatized impurity to be pulled into a mildly basic aqueous phase, leaving the target amine untouched in the organic phase.

Materials Required:
  • Dichloromethane (DCM)

  • Succinic Anhydride (Solid, >99%)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude amine mixture in DCM (approximately 10 mL of solvent per gram of crude material).

    • Causality: DCM is an aprotic solvent that does not compete with the anhydride for reactivity and provides excellent partitioning during the later extraction step.

  • Scavenger Addition: Add 1.2 molar equivalents of succinic anhydride relative to the estimated o-toluidine impurity content. Stir the reaction vigorously at room temperature (20–25 °C) for 2 hours.

    • Causality: Temperature control is critical. Elevated temperatures provide enough activation energy to overcome the steric hindrance of the secondary amine, leading to unwanted acylation and loss of your target product[2].

  • Self-Validating Check (TLC): Before proceeding, spot the reaction mixture on a silica TLC plate alongside a pure o-toluidine standard. Elute with Hexanes:Ethyl Acetate (4:1).

    • Validation: The extraction should only proceed once the o-toluidine spot (Rf ~0.6) is completely absent, confirming total consumption by the scavenger. The new derivatized impurity will remain at the baseline (Rf 0.0) due to its high polarity.

  • Bicarbonate Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Shake vigorously and vent frequently to release CO₂ gas.

    • Causality: NaHCO₃ is basic enough (pH ~8) to deprotonate the carboxylic acid of the scavenged impurity, forcing it into the aqueous layer as a sodium salt, but mild enough to prevent emulsion formation.

  • Isolation: Collect the lower organic layer (DCM). Wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting oil is highly pure N-isopropyl-o-toluidine.

Process Visualization

Below is the logical workflow of the chemoselective scavenging process, illustrating the phase separation of the target and the impurity.

PurificationWorkflow Start Crude Amine Mixture (Primary + Secondary) Deriv Add Succinic Anhydride (DCM, 25°C, 2h) Start->Deriv Mech Chemoselective Acylation (Primary Amine Reacts) Deriv->Mech Extract Liquid-Liquid Extraction (Sat. NaHCO3 / DCM) Mech->Extract Org Organic Phase (Pure N-isopropyl-o-toluidine) Extract->Org Retains Hindered Secondary Amine Aq Aqueous Phase (Water-Soluble Amide Salt) Extract->Aq Extracts Derivatized Primary Amine

Workflow for the chemoselective scavenging of o-toluidine using succinic anhydride.

References

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. Available at:[Link]

  • Converting Amines to Amides - Chemistry Steps. Available at:[Link]

  • EP0413259A2 - Process for reducing primary and secondary amine in a tertiary amine - Google Patents.

Sources

Troubleshooting

minimizing side products in 2-methyl-N-(propan-2-yl)aniline reaction

A Guide to Minimizing Side Products and Optimizing Reaction Purity Welcome to the technical support guide for reactions involving 2-methyl-N-(propan-2-yl)aniline. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Products and Optimizing Reaction Purity

Welcome to the technical support guide for reactions involving 2-methyl-N-(propan-2-yl)aniline. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate. The following sections provide in-depth answers to common issues, focusing on the mechanistic rationale behind protocol choices to ensure high purity and yield.

Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and laboratory methods for synthesizing 2-methyl-N-(propan-2-yl)aniline?

The most prevalent methods for synthesizing 2-methyl-N-(propan-2-yl)aniline involve the N-alkylation of o-toluidine. The two primary strategies are:

  • Reductive Amination: This is a highly versatile and common one-pot method where o-toluidine is reacted with acetone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This method is often preferred for its control and avoidance of harsh alkylating agents.

  • Direct N-Alkylation: This involves reacting o-toluidine with an isopropylating agent, such as isopropyl alcohol or an isopropyl halide. Catalysts, often metal-based or acidic zeolites, are typically required to facilitate this reaction.[3][4][5] While direct, this method can present challenges with selectivity and over-alkylation.

Q2: What are the most common side products encountered during the synthesis of 2-methyl-N-(propan-2-yl)aniline?

The primary impurities arise from the high reactivity of the aniline moiety and the reaction conditions employed. Key side products include:

  • Unreacted o-toluidine: A result of incomplete reaction.

  • C-Alkylated Products: Isopropylation on the aromatic ring (e.g., 2-methyl-6-isopropylaniline) is a common issue, especially under strong acidic conditions similar to Friedel-Crafts alkylation.[6][7]

  • Over-alkylation Products: Formation of the tertiary amine, N,N-di(propan-2-yl)-2-methylaniline, can occur as the secondary amine product is often nucleophilic.[5][8]

  • Imine Intermediate: In reductive amination, incomplete reduction can leave the N-(propan-2-ylidene)-2-methylaniline imine as an impurity.

Q3: Why is strict control over side product formation so critical?

Minimizing side products is crucial for several reasons. Firstly, the boiling points of the desired product and its isomers (like C-alkylated anilines) are often very close, making purification by distillation difficult and costly.[8][9] Secondly, in pharmaceutical development, even small amounts of structurally similar impurities can have different toxicological or pharmacological profiles, necessitating stringent purity standards. Finally, maximizing the yield of the desired product is economically vital, reducing waste and improving process efficiency.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues in a problem-and-solution format, providing the mechanistic background and actionable advice.

Problem 1: My final product is contaminated with a significant amount of C-alkylated isomers.
  • Question: I'm performing an N-alkylation of o-toluidine and my GC-MS analysis shows significant peaks corresponding to isomers like 2-methyl-6-(propan-2-yl)aniline. What is causing this and how can I improve N-selectivity?

  • Answer:

    • Causality: C-alkylation is a competing reaction pathway where the isopropyl group attaches to the electron-rich aromatic ring instead of the nitrogen atom. This is essentially a Friedel-Crafts alkylation reaction, which is heavily promoted by strong Lewis acid catalysts (e.g., AlCl₃) and high temperatures.[6] The aniline nitrogen activates the ortho and para positions of the ring, making them susceptible to electrophilic attack.

    • Solution & Protocol Adjustments:

      • Catalyst Choice: Avoid strong, non-selective Lewis acids. For direct alkylation with alcohols, consider heterogeneous catalysts like acidic zeolites, which can provide shape selectivity that favors N-alkylation over bulkier C-alkylation.[4] Zeolites with pore sizes between 6 to 8 angstroms have been shown to be highly selective for N-alkylation of anilines.[4]

      • Reaction Method: Switch to reductive amination. This pathway proceeds through the formation of an imine at the nitrogen atom, followed by reduction. The mechanism inherently directs the alkyl group to the nitrogen, virtually eliminating competitive C-alkylation.

      • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the Friedel-Crafts reaction, which typically has a higher activation energy than N-alkylation.

Problem 2: I'm observing over-alkylation, leading to the formation of a tertiary amine.
  • Question: My product mixture contains N,N-di(propan-2-yl)-2-methylaniline. How can I prevent the reaction from proceeding past the desired secondary amine?

  • Answer:

    • Causality: The product, 2-methyl-N-(propan-2-yl)aniline, is a secondary amine that is still nucleophilic and can react with another molecule of the alkylating agent. This problem is particularly prevalent in direct alkylation with alkyl halides, where controlling stoichiometry can be difficult.[5]

    • Solution & Protocol Adjustments:

      • Control Stoichiometry: Use a molar excess of the starting aniline (o-toluidine) relative to the isopropylating agent. This increases the statistical probability that the alkylating agent will react with the more abundant primary amine.

      • Slow Addition: Add the alkylating agent (e.g., acetone in reductive amination, or isopropyl bromide in direct alkylation) slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, disfavoring a second alkylation event on the product.

      • Use Reductive Amination: This method offers better control. The imine formation step is generally fast, and once the imine is reduced to the secondary amine, the reaction with another molecule of acetone to form an iminium ion is significantly slower, especially if the reducing agent is added promptly.

Problem 3: The reaction is incomplete, leaving a large amount of unreacted o-toluidine.
  • Question: Even after a long reaction time, my TLC and GC analysis shows a large spot/peak for o-toluidine. What factors could be leading to an incomplete reaction?

  • Answer:

    • Causality: An incomplete reaction can stem from several factors: insufficient activation energy (temperature too low), deactivated catalyst, poor choice of reducing agent (in reductive amination), or unfavorable reaction kinetics.

    • Solution & Protocol Adjustments:

      • Optimize Temperature and Time: Systematically increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC at set time intervals to determine the optimal conditions.

      • Select the Right Reducing Agent: For reductive amination, the choice of hydride reagent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of slightly acidic conditions (which catalyze imine formation), and selective for imines over ketones.[2][10] More reactive agents like sodium borohydride (NaBH₄) may require pH control and can reduce the starting ketone if added too early.[2]

      • Ensure Proper pH: In reductive amination, imine formation is typically favored under mildly acidic conditions (pH 4-6). If the medium is too acidic, the starting amine will be protonated and non-nucleophilic. If too basic, the carbonyl will not be sufficiently activated. A catalytic amount of acetic acid is often added.[10]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentChemical FormulaTypical SolventKey AdvantagesConsiderations
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE)Mild and selective for imines; tolerant of acidic conditions.[10]More expensive; moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH)Selective for imines in the presence of carbonyls.[2]Highly toxic (releases HCN in acid); requires careful handling.
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Less selective; can reduce the starting aldehyde/ketone. Requires careful pH control.[2]
Catalytic HydrogenationH₂ / CatalystMethanol (MeOH), Ethanol (EtOH)"Green" method with high atom economy.Requires specialized high-pressure equipment (H-Cube®, Parr shaker).
Experimental Protocols & Workflows
Optimized Protocol: Reductive Amination of o-Toluidine

This protocol is designed to maximize the yield of 2-methyl-N-(propan-2-yl)aniline while minimizing common side products.

Materials:

  • o-Toluidine (1.0 eq)

  • Acetone (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a round-bottom flask under a nitrogen atmosphere, add o-toluidine (1.0 eq) and dichloroethane (to make a 0.2 M solution).

  • Add acetone (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC (a new, less polar spot should appear).

  • Reduction: Once imine formation is evident, begin the portion-wise addition of sodium triacetoxyborohydride (1.5 eq) over 20-30 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate by TLC or GC-MS until completion.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to yield pure 2-methyl-N-(propan-2-yl)aniline.[11]

Visualizations
Reaction Pathway Diagram

This diagram illustrates the desired synthesis pathway alongside the two major competing side reactions.

Reaction_Pathways cluster_start OT o-Toluidine (Primary Amine) Product 2-Methyl-N-(propan-2-yl)aniline (Desired Secondary Amine) OT->Product Reductive Amination (Desired Pathway) C_Alk C-Alkylated Product (e.g., 2-Methyl-6-isopropyl aniline) OT->C_Alk Friedel-Crafts Alkylation (Side Reaction) Acetone Acetone Acetone->Product Reductive Amination (Desired Pathway) Acetone->C_Alk Friedel-Crafts Alkylation (Side Reaction) Over_Alk Over-alkylation Product (Tertiary Amine) Product->Over_Alk Further Alkylation (Side Reaction)

Caption: Key reaction pathways in the synthesis of 2-methyl-N-(propan-2-yl)aniline.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving issues with product purity.

Troubleshooting_Workflow Start 1. Analyze Crude Product (GC-MS, NMR) CheckImpurity 2. Identify Major Impurity Start->CheckImpurity C_Alk Impurity: C-Alkylation CheckImpurity->C_Alk Isomer Detected Over_Alk Impurity: Over-alkylation CheckImpurity->Over_Alk Higher MW Product Start_Mat Impurity: Unreacted o-Toluidine CheckImpurity->Start_Mat Starting Material Sol_C_Alk Solution: • Switch to Reductive Amination • Use shape-selective catalyst • Lower reaction temperature C_Alk->Sol_C_Alk Sol_Over_Alk Solution: • Use excess o-toluidine • Slow addition of alkylating agent • Monitor stoichiometry Over_Alk->Sol_Over_Alk Sol_Start_Mat Solution: • Optimize Temp/Time • Check catalyst activity • Use better reducing agent (e.g., NaBH(OAc)3) Start_Mat->Sol_Start_Mat End Re-run Reaction & Analyze Sol_C_Alk->End Sol_Over_Alk->End Sol_Start_Mat->End

Caption: A systematic workflow for troubleshooting synthesis impurities.

References
  • Stenutz, R. 2-methyl-N-propan-2-ylaniline. Stenutz. Available at: [Link]

  • PubChem. 2-methyl-N-(propan-2-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry. Available at: [Link]

  • Catalyst Education, LLC. (n.d.). Synthesis of Complex Molecules through Reductive Amination. University of California, Santa Barbara. Available at: [Link]

  • Google Patents. (2012). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
  • Touchette, K. M. (2006). Reductive Amination Reaction. Boston University. Available at: [Link]

  • Wikipedia. (n.d.). o-Toluidine. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYL-6-(PROPAN-2-YL)ANILINE | CAS 5266-85-3. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). 2,5-dimethyl-n-(propan-2-yl)aniline. Université du Luxembourg. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-methyl-(phenyl propan 2-yl)prop-2-yn amine (selegiline). Available at: [Link]

  • ResearchGate. (2025). Aniline Alkylation over Solid Acid Catalysts. Available at: [Link]

  • Google Patents. (1991). US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • ResearchGate. (2025). Alkylation of toluene with isopropyl alcohol catalyzed by Ce-exchanged NaX zeolite. Available at: [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]

  • Forschungszentrum Jülich. (n.d.). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Available at: [Link]

  • Ishida, T., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. Available at: [Link]

  • Google Patents. (1933). US1908951A - Method of separating alkyl anilines.
  • Organic Syntheses. (n.d.). o-TOLUIDINESULFONIC ACID. Available at: [Link]

  • PubChem. 2-Methyl-N-(propan-2-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. o-Toluidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 6-Isopropyl-o-toluidine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1985). US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine.

Sources

Optimization

Advanced Support Center: Reductive Amination of Sterically Hindered Amines

Welcome to the Technical Support Center for reductive amination workflows. Steric hindrance is one of the most common failure points in amine synthesis, often leading to stalled reactions or unwanted side products.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reductive amination workflows. Steric hindrance is one of the most common failure points in amine synthesis, often leading to stalled reactions or unwanted side products. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale sterically demanding reductive aminations.

Logical Workflow for Steric Reductive Amination

Workflow Start Sterically Hindered Substrates Imine Imine/Iminium Formation (Rate-Limiting Step) Start->Imine DirectRed Side Reaction: Direct Carbonyl Reduction Imine->DirectRed If hydride added too early CheckSteric Evaluate Steric Bulk & Nucleophilicity Imine->CheckSteric Stepwise Stepwise Protocol Add Ti(OiPr)4 (Lewis Acid) Drive Equilibrium First CheckSteric->Stepwise Extreme Sterics OnePot One-Pot Protocol Use TFE Solvent or Pic-BH3 / STAB CheckSteric->OnePot Moderate Sterics Reduction Hydride Delivery (Reduction to Amine) Stepwise->Reduction After 100% Imine OnePot->Reduction In situ Product Target Steric Amine Isolated Reduction->Product

Logical workflow for optimizing sterically hindered reductive aminations.

Fundamental Principles & Causality (FAQ)

Q: Why does my reaction yield mostly the alcohol byproduct instead of the desired amine? A: This is a kinetic issue. In direct reductive amination (DRA), imine/iminium formation is a reversible, equilibrium-driven process. When substrates are sterically hindered, the rate of nucleophilic attack by the amine onto the carbonyl drops drastically[1]. If the hydride source is already present in the flask, the rate of direct ketone/aldehyde reduction outcompetes the rate of imine formation, leaving you with the alcohol byproduct. To solve this, you must decouple the steps or use a highly selective reducing agent[2].

Q: How does Titanium(IV) Isopropoxide (


) solve this issue? 
A: 

acts as both a potent Lewis acid and a water scavenger. By coordinating to the carbonyl oxygen, it increases the electrophilicity of the carbon center, forcing the formation of an intermediate aminoalcoholatotitanium(IV) complex[3]. This effectively drives the equilibrium toward the imine species before any reducing agent is introduced, ensuring the hydride only reacts with the C=N bond.

Q: What is the mechanistic advantage of using 2,2,2-Trifluoroethanol (TFE) as a solvent? A: TFE possesses a unique combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity. It accelerates imine formation by stabilizing the transition state via hydrogen bonding without deactivating the reducing agent. Catalyst-free reductive aminations of bulky amines have shown excellent yields in TFE using simple


, as TFE prevents the premature decomposition of the hydride while hyper-activating the carbonyl[4].

Q: Can I replace toxic Sodium Cyanoborohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) for scale-up? 
A:  Yes. 2-Picoline-borane (Pic-

) is a highly stable, non-toxic alternative that performs comparably to

. Unlike cyanide-based reagents that generate highly toxic HCN gas during acidic workups, Pic-

is stable in protic solvents and water, making it ideal for large-scale and green chemistry applications.

Quantitative Comparison of Reducing Agents

To select the appropriate reagent for your specific steric constraints, consult the quantitative and qualitative data summarized below:

Reducing AgentRelative Hydride StrengthOptimal SolventSteric ToleranceToxicity / Byproducts
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Standard)
StrongMeOH, EtOH, TFELow (High in TFE)[4]Low / Borates

(STAB)
WeakDCE, THFLow-Moderate[2]Low / Acetic Acid

ModerateMeOH,

, THF
ModerateHigh / HCN gas risk
Pic-

ModerateMeOH,

, Neat
Moderate-HighLow / Mild borates

+

Moderate-StrongNeat, EtOHVery High [3]Low /

(requires filtration)

Troubleshooting Specific Scenarios

Scenario A: Zero conversion of the ketone starting material.

  • Diagnosis: The amine is too weak of a nucleophile, or extreme steric clash prevents the initial attack entirely.

  • Self-Validating Solution: Run the reaction stepwise. Mix the ketone, amine, and 1.5–2.0 equivalents of

    
     neat or in anhydrous DCE. Validation Check:  Monitor the reaction by GC/MS or 
    
    
    
    NMR. Do not add the reducing agent until the ketone signal is completely consumed. If the imine still fails to form after 24 hours at 50°C, the steric barrier is too high; consider converting the ketone to an oxime first, followed by reduction.

Scenario B: Overalkylation (tertiary amine formed when secondary was desired).

  • Diagnosis: The newly formed secondary amine is less sterically hindered than expected and outcompetes the primary amine starting material for the remaining carbonyl.

  • Self-Validating Solution: Switch to Sodium Triacetoxyborohydride (STAB,

    
    ) and use a 1.2x excess of the primary amine. STAB is highly sensitive to steric environments; it reduces unhindered imines rapidly but struggles with bulky intermediates. Validation Check:  Run a TLC after 2 hours. STAB will naturally halt the reaction at the secondary amine stage, preventing tertiary amine formation[2].
    

Standardized Experimental Protocols

Protocol A: Stepwise Reductive Amination using (For Extreme Sterics)

This protocol physically separates imine formation from reduction to prevent direct carbonyl reduction.

  • Imine Formation: In an oven-dried flask under inert atmosphere, combine the ketone (1.0 eq) and the sterically hindered amine (1.2 eq).

  • Lewis Acid Addition: Add

    
     (1.5 eq) dropwise. The reaction can be run neat or in anhydrous DCE (0.5 M) depending on substrate solubility.
    
  • Equilibration: Stir at room temperature (or heat to 50°C if highly hindered) for 12–24 hours.

  • Self-Validation Step: Pull a 10 µL aliquot, dilute in

    
    , and check via 
    
    
    
    NMR for the disappearance of the ketone
    
    
    -protons and the appearance of the imine signal. Proceed only when conversion is >95%.
  • Reduction: Dilute the mixture with absolute ethanol (to 0.2 M) and cool to 0°C. Carefully add

    
     (1.5 eq) in small portions. Stir for 2 hours.
    
  • Workup: Quench the reaction by adding water (1 mL per mmol). A thick white precipitate of

    
     will form. Filter the suspension through a pad of Celite, wash with EtOAc, and concentrate the filtrate for column chromatography.
    
Protocol B: Catalyst-Free One-Pot Protocol in TFE (For Green Scale-Up)

This protocol utilizes the unique hydrogen-bonding network of TFE to accelerate imine formation without metal catalysts.

  • Preparation: In a round-bottom flask, dissolve the ketone (1.0 eq) and amine (1.2 eq) in 2,2,2-Trifluoroethanol (TFE) to a concentration of 0.5 M.

  • Reduction: Add

    
     (1.5 eq) in portions at room temperature.
    
  • Self-Validation Step: Observe the reaction. Rapid gas evolution will occur initially. Stir for 15–30 minutes until gas evolution ceases. Run a TLC (e.g., 20% EtOAc/Hexanes) to confirm the complete consumption of the ketone[4].

  • Workup: Evaporate the TFE under reduced pressure (TFE can be trapped and recycled). Partition the crude residue between EtOAc and saturated aqueous

    
    . Extract, dry over 
    
    
    
    , and purify.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.

  • Tajbakhsh, M., et al. "Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol." Synthesis, 2011.

  • Sato, S., et al. "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 2004.

  • Li, J., et al. "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." Molecules (PMC), 2015.

  • Asano, S. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017.

Sources

Troubleshooting

troubleshooting low conversion rates for N-isopropyl-2-methylaniline

Topic: Troubleshooting Low Conversion in Reductive Amination of o-Toluidine Doc ID: TS-ORG-2026-004 | Version: 1.2 | Status: Active Executive Summary: The Steric Challenge The synthesis of N-isopropyl-2-methylaniline (N-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Reductive Amination of o-Toluidine

Doc ID: TS-ORG-2026-004 | Version: 1.2 | Status: Active

Executive Summary: The Steric Challenge

The synthesis of N-isopropyl-2-methylaniline (N-isopropyl-o-toluidine) is frequently plagued by low conversion rates (typically stalled at 20-40%).

The Root Cause: The ortho-methyl group on the aniline ring creates significant A(1,3) allylic strain and steric hindrance. This prevents the bulky isopropyl group (from acetone) from easily attacking the nitrogen to form the required ketimine intermediate .

Because imine formation is the rate-determining equilibrium, standard reductive amination protocols often fail. The reducing agent preferentially attacks the unreacted acetone, generating isopropanol waste rather than the desired amine.

Diagnostic Workflow

Before altering your protocol, use this decision matrix to identify your specific failure mode.

TroubleshootingTree Start Start: Low Conversion CheckLCMS Analyze Crude Mixture (LCMS/GC) Start->CheckLCMS Result1 High SM + Isopropanol CheckLCMS->Result1 Large alcohol peak Result2 High SM + No Side Products CheckLCMS->Result2 Clean but stalled Result3 Ring Reduced Products CheckLCMS->Result3 M+6 peaks Action1 Issue: Competitive Ketone Reduction Fix: Switch to Stepwise Protocol Result1->Action1 Action2 Issue: Imine Equilibrium Stalled Fix: Add Ti(OiPr)4 or Dean-Stark Result2->Action2 Action3 Issue: Catalyst Selectivity Fix: Switch Pd/C to Pt/C or Sulfided Pt Result3->Action3

Figure 1: Diagnostic decision tree for identifying reaction failure modes.

Optimized Protocols

Method A: The "Titanium Fix" (Recommended for Stubborn Substrates)

Best for: Cases where conversion is <50% using standard borohydrides. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward [1].

Reagents:

  • o-Toluidine (1.0 equiv)

  • Acetone (1.5 - 2.0 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (Anhydrous)

Protocol:

  • Imine Pre-formation: In a flame-dried flask under N2, mix o-toluidine (neat) and Ti(OiPr)4.

  • Add Acetone. Stir at room temperature for 6–12 hours .

    • Note: The solution will likely turn viscous/yellow. This confirms the imine-titanium complex formation.

  • Dilution: Dilute the mixture with anhydrous THF (5 mL per mmol).

  • Reduction: Cool to 0°C. Add NaBH4 pellets/powder portion-wise.

    • Caution: Exothermic.

  • Workup: Quench carefully with 1M NaOH (not water alone, to break the Ti-emulsion). Filter the white TiO2 precipitate through Celite. Extract with EtOAc.

Method B: The "Abdel-Magid" Standard (STAB)

Best for: General lab-scale synthesis with moderate hindrance [2]. Key Modification: Use Acetic Acid (AcOH) to catalyze the imine formation.

Reagents:

  • o-Toluidine (1.0 equiv)

  • Acetone (3.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 - 2.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF.[1]

Protocol:

  • Mix o-toluidine and Acetone in DCE.

  • Add Acetic Acid. Stir for 30 minutes.

  • Add STAB in one portion.

  • Stir at RT for 24 hours.

    • Critical Check: If conversion stalls, add another 1.0 equiv of Acetone and 0.5 equiv of STAB.

Troubleshooting Guide (FAQ)

Q1: I see a large peak for Isopropyl Alcohol (Isopropanol) and almost no product. Why?

A: You are experiencing Competitive Reduction . The reducing agent is reacting with the Acetone faster than the Acetone is reacting with the Amine.

  • Fix: Do not mix all reagents at once (Direct Reductive Amination). Use a Stepwise approach: Stir the amine and ketone (with acid catalyst or Ti(OiPr)4) for 4-12 hours before adding the reducing agent.

Q2: Can I use Pd/C and Hydrogen gas?

A: Avoid Pd/C if possible. Palladium is excellent for deprotection but aggressive toward aromatic rings. With hindered anilines, the reaction is slow, giving the catalyst time to hydrogenate the benzene ring, leading to cyclohexyl byproducts.

  • Fix: Use Pt/C (Platinum on Carbon) or Pt(S)/C (Sulfided Platinum) . Platinum is less active toward ring hydrogenation but effective for imines.

Q3: My LCMS shows a mass of M+42 (Starting Material + Propyl). Is this the product?

A: Yes.

  • o-Toluidine MW: 107.

  • N-isopropyl-o-toluidine MW: 149 (+42 mass units).

  • Warning: Ensure it is not the di-isopropyl product (MW 191). However, due to the steric bulk of the ortho-methyl, di-alkylation is extremely rare for this specific molecule.

Q4: The reaction turns into a solid gel when using Ti(OiPr)4.

A: This is normal. The Titanium-Amine complex is viscous.

  • Fix: Ensure you dilute with THF before adding the borohydride reducing agent. The reduction requires mobility.

Mechanistic Visualization

Understanding the competition between the desired pathway (Imine) and the waste pathway (Alcohol) is critical.

Mechanism Substrates o-Toluidine + Acetone Imine Ketimine Intermediate (Sterically Hindered) Substrates->Imine Slow Equilibrium (Blocked by o-Me) SideProduct Isopropanol (Waste) Substrates->SideProduct Direct Reduction of Acetone (Major Competitor) Product N-isopropyl-2-methylaniline (Target) Imine->Product Reduction (Fast) Note1 Ti(OiPr)4 accelerates this step Note1->Imine

Figure 2: Reaction pathway competition. The "Direct Reduction" path dominates unless the Imine formation is catalyzed.

Comparative Data: Reagent Selection

Reagent SystemConversion (24h)SelectivityProsCons
NaBH(OAc)3 / AcOH 40-60%HighMild, simple workupOften stalls on hindered substrates
Ti(OiPr)4 / NaBH4 85-95% Very HighForces equilibrium, high yieldRequires strict anhydrous conditions
H2 / Pd/C 30-50%LowScalableRing hydrogenation side-products
H2 / Pt/C 70-80%HighScalable, cleanExpensive catalyst

References

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-methyl-N-(propan-2-yl)aniline

Case ID: T-OX-2M-NIPA Subject: Oxidative Stability Profile & Degradation Pathways Molecule: 2-methyl-N-(propan-2-yl)aniline (CAS: 14720-69-5) Synonyms: N-Isopropyl-o-toluidine; N-Isopropyl-2-methylaniline. Introduction W...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-OX-2M-NIPA Subject: Oxidative Stability Profile & Degradation Pathways Molecule: 2-methyl-N-(propan-2-yl)aniline (CAS: 14720-69-5) Synonyms: N-Isopropyl-o-toluidine; N-Isopropyl-2-methylaniline.

Introduction

Welcome to the Technical Support Center. You are likely investigating 2-methyl-N-(propan-2-yl)aniline , a secondary aniline intermediate often used in the synthesis of chloroacetanilide herbicides (e.g., Metolachlor) and pharmaceutical precursors.

This guide addresses the oxidative instability inherent to electron-rich secondary amines. While the bulky N-isopropyl and ortho-methyl groups provide steric protection against rapid dimerization (unlike unsubstituted aniline), this molecule remains susceptible to N-dealkylation and N-oxidation pathways under stress.

Module 1: Troubleshooting Guide

Issue: "My sample has turned from colorless/pale yellow to brown/red."
Probable Cause Mechanism Corrective Action
Auto-oxidation (Air) Formation of quinone imines or polymeric aniline dyes . Even trace oxidation triggers "color amplification" where <1% impurity causes intense discoloration.Distillation: Redistill under reduced pressure (inert gas). Storage: Store under Argon/Nitrogen at +4°C in amber glass.
Photolytic Stress UV light promotes radical cation formation (

), accelerating oxidative coupling.
Light Exclusion: Ensure storage in opaque containers. Avoid chlorinated solvents (e.g., DCM) under light, as they generate radicals.
Trace Metal Contamination Transition metals (Fe, Cu) catalyze Fenton-like chemistry , generating hydroxyl radicals that attack the

-carbon.
Chelation: Add EDTA during workup if metal catalysts were used upstream. Glassware: Acid-wash glassware to remove metal residues.
Issue: "I see a new peak at [M-42] in my LC-MS."
  • Diagnosis: N-Dealkylation .[1][2]

  • Explanation: The loss of 42 Da corresponds to the loss of the isopropyl group (

    
    ). The peak is likely o-toluidine  (2-methylaniline).
    
  • Trigger: Oxidative stress attacks the

    
    -carbon of the isopropyl group, forming an unstable carbinolamine that collapses to release acetone.
    

Module 2: Mechanistic Insights (The "Deep Dive")

The oxidative degradation of 2-methyl-N-(propan-2-yl)aniline is a competition between N-electron abstraction and H-atom abstraction .

Pathway A: Oxidative N-Dealkylation (Dominant)

This is the primary degradation pathway in solution, especially in the presence of radical initiators or metabolic mimics (e.g., peroxides).

  • Initiation: Abstraction of a hydrogen atom from the

    
    -carbon (the methine proton of the isopropyl group).
    
  • Intermediate: Formation of a Carbinolamine (Hemiaminal).

  • Collapse: The C-N bond cleaves, releasing Acetone and o-Toluidine .

Pathway B: N-Oxidation

Direct oxidation of the nitrogen lone pair.

  • Product: N-Hydroxylamine (

    
    ).
    
  • Fate: Can further oxidize to a Nitrone or dehydrate.[3] This pathway is often kinetically slower than dealkylation for N-isopropyl groups due to steric hindrance but becomes relevant with peracids (e.g., mCPBA).

Pathway C: Oxidative Coupling

While the ortho-position is blocked by a methyl group, the para-position is open. Radical cations can couple to form benzidine-like dimers , which are highly colored (chromophores).

Visualization of Degradation Pathways

OxidationPathways Parent 2-methyl-N-(propan-2-yl)aniline (MW: 149.2) Radical Aminyl Radical Cation [Intermediate] Parent->Radical -e- (Oxidation) N_Oxide N-Hydroxylamine / Nitrone (N-Oxidation Product) Parent->N_Oxide Direct Oxygen Transfer (e.g., mCPBA) Carbinol Carbinolamine (Unstable Hemiaminal) Radical->Carbinol H-abstraction (α-carbon) + OH capture Dimer Benzidine-type Dimers (Colored Impurities) Radical->Dimer Coupling (Tail-to-Tail) Toluidine o-Toluidine (Degradant A: MW 107.1) Carbinol->Toluidine Hydrolysis Acetone Acetone (Byproduct) Carbinol->Acetone Elimination

Figure 1: Oxidative degradation pathways of 2-methyl-N-(propan-2-yl)aniline. Pathway A (Center) leads to N-dealkylation. Pathway C (Right) leads to colored impurities.

Module 3: Experimental Protocols

Protocol: Forced Degradation (Oxidative Stress)

Purpose: To validate stability-indicating analytical methods (HPLC/LC-MS) and identify degradation products.

Materials:

  • Sample: 2-methyl-N-(propan-2-yl)aniline (1 mg/mL in Acetonitrile/Water).

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).
    
  • Quencher: Sodium Metabisulfite (

    
    ).
    

Workflow:

  • Preparation: Dissolve 10 mg of substance in 10 mL of Acetonitrile:Water (50:50).

  • Stressing:

    • Transfer 2 mL of stock solution to a reaction vial.

    • Add 0.2 mL of 30%

      
       (Final conc: ~3%).
      
    • Incubate at Room Temperature for 2–4 hours. (Note: Avoid heating initially; secondary amines oxidize rapidly).

  • Monitoring:

    • Inject 5 µL into HPLC every 60 minutes.

    • Stop Criteria: 10–20% degradation of the parent peak.

  • Quenching: Add 0.2 mL of 10% Sodium Metabisulfite solution. Vortex for 1 minute.

  • Analysis: Analyze via LC-MS to confirm mass shifts.

Expected Results:

Retention Time (RT)Mass (m/z)Identity
RT 1 (Early) 108.1

o-Toluidine (Dealkylation product)
RT 2 (Mid) 166.1

N-Hydroxy derivative (+16 Da)
RT 3 (Late) 149.2

Parent (2-methyl-N-(propan-2-yl)aniline)

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use chlorinated solvents (DCM/Chloroform) for storage? A: No. Chlorinated solvents can undergo photolytic decomposition to form HCl and radical species (e.g.,


). In the presence of secondary amines, this accelerates the formation of "N-chloramines" or oxidation products. Use Ethyl Acetate  or Toluene  for extraction, and store neat or in methanol.

Q2: Why is the "isopropyl" group more stable than a "methyl" group on the nitrogen? A: While isopropyl is bulkier (steric hindrance), it is actually more susceptible to metabolic/chemical dealkylation than a methyl group in some oxidative contexts because the


-carbon is a tertiary center (methine, CH), forming a more stable radical intermediate than a primary methyl radical. However, for enzymatic stability, the steric bulk often inhibits the enzyme active site approach. In chemical oxidation (peroxide), the electron-rich nature dictates reactivity.

Q3: Is the degradation product, o-toluidine, dangerous? A: Yes. o-Toluidine (CAS 95-53-4) is a known carcinogen (Group 1 IARC). Any degradation of your parent molecule releases this toxic byproduct. Handle all degraded samples with high containment protocols.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity, 4(9), 2031-2122. (Authoritative review on N-dealkylation mechanisms). [Link]

  • PubChem. (n.d.). Compound Summary: N-Isopropyl-2-methylaniline (CAS 14720-69-5). National Library of Medicine. [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. (Mechanisms of amine oxidation and radical formation). [Link]

Sources

Troubleshooting

Technical Support Center: Isolating N-isopropyl-o-toluidine from Bis-Alkylated Byproducts

Welcome to the Technical Support Center for the purification of N-isopropyl-o-toluidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in separatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-isopropyl-o-toluidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in separating the desired mono-alkylated product from common bis-alkylated byproducts. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your separation strategy effectively.

Understanding the Challenge: Mono- vs. Bis-Alkylation

In the synthesis of N-isopropyl-o-toluidine, the reaction of o-toluidine with an isopropylating agent can sometimes proceed further than desired, leading to the formation of bis-alkylated byproducts. These byproducts typically include N,N-diisopropyl-o-toluidine (di-N-alkylation) and potentially ring-alkylated species such as 2,6-diisopropylaniline (di-C-alkylation), especially under certain catalytic conditions. The structural similarity and close physical properties of these compounds make their separation a significant challenge.

Frequently Asked Questions (FAQs)

Q1: What are the most common bis-alkylated byproducts I should expect?

A1: The primary byproduct is typically N,N-diisopropyl-o-toluidine , resulting from the addition of a second isopropyl group to the nitrogen atom. Under more forcing conditions or with certain catalysts, you may also observe ring alkylation, leading to products like 2,6-diisopropylaniline .

Q2: Why is the separation of these compounds so difficult?

A2: The difficulty arises from the similar molecular weights and polarities of N-isopropyl-o-toluidine and its bis-alkylated counterparts. This results in close boiling points and similar affinities for common chromatographic stationary phases, making standard separation techniques less effective.

Q3: What are the primary methods for separating N-isopropyl-o-toluidine from these byproducts?

A3: The two most effective methods are fractional vacuum distillation and column chromatography . The choice between them depends on the boiling point differences between the components and the scale of your purification.

Q4: My N-isopropyl-o-toluidine appears to be degrading on my silica gel column. What is causing this?

A4: The acidic nature of standard silica gel can lead to the degradation of amines. This can be mitigated by using a modified mobile phase containing a small amount of a basic modifier, such as triethylamine, or by using a different stationary phase like neutral or basic alumina.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Poor Separation During Fractional Distillation

Symptom: You are observing co-distillation of your product and byproducts, resulting in impure fractions.

Root Cause Analysis and Solutions:

Caption: Troubleshooting logic for poor fractional distillation separation.

Issue 2: Tailing and Poor Resolution in Column Chromatography

Symptom: Your spots on the TLC plate are streaking, and the peaks in your column chromatography are broad and overlapping.

Root Cause Analysis and Solutions:

  • Problem: The basic amine is interacting strongly with the acidic silica gel.

  • Solution: Add 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel. Alternatively, use a less acidic stationary phase like neutral or basic alumina.

Quantitative Data for Separation Strategy
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
o-Toluidine107.15199-200Starting Material.
N-isopropyl-o-toluidine 149.23 ~215-225 (estimated) Desired Product. The boiling point is estimated to be higher than o-toluidine and lower than the bis-alkylated byproducts based on structural analysis.
N,N-diisopropyl-o-toluidine191.32~275 (estimated for o-isomer)Bis-N-alkylated byproduct. Boiling point is estimated based on the p-isomer (275 °C).[2]
2,6-Diisopropylaniline177.29257Ring-alkylated byproduct.[3]

Note: The significant difference in boiling points, especially under vacuum, suggests that fractional distillation is a viable method for separation.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is ideal for larger scale purifications where the boiling point difference between N-isopropyl-o-toluidine and the bis-alkylated byproducts can be exploited.

Workflow Diagram:

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Assemble fractional distillation apparatus with a Vigreux column. B Connect to a vacuum source and pressure gauge. A->B C Place crude mixture in the distillation flask. B->C D Slowly apply vacuum and begin heating. C->D E Collect initial low-boiling fractions (e.g., residual o-toluidine). D->E F Carefully collect the main fraction at the expected boiling point of N-isopropyl-o-toluidine. E->F G Increase temperature to distill higher-boiling byproducts, if necessary. F->G H Analyze all fractions by GC-MS or TLC to determine purity. G->H

Caption: Step-by-step workflow for fractional vacuum distillation.

Detailed Steps:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude reaction mixture and a magnetic stir bar or boiling chips.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities first. This may include unreacted o-toluidine.

    • Slowly increase the temperature and collect the main fraction corresponding to N-isopropyl-o-toluidine. The boiling point will be significantly lower under vacuum.

    • Monitor the temperature at the still head. A stable temperature during collection indicates a pure fraction.

    • Collect the higher-boiling bis-alkylated byproducts in a separate receiving flask if desired.

  • Analysis: Analyze the collected fractions for purity using GC-MS or TLC.

Protocol 2: Column Chromatography

This method is suitable for smaller scale purifications or when distillation does not provide adequate separation.

Detailed Steps:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent or a non-polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • The less polar bis-alkylated byproducts will likely elute before the more polar N-isopropyl-o-toluidine.

  • Solvent Modification (if necessary): If significant tailing is observed, prepare a new batch of eluent containing 0.5-1% (v/v) of triethylamine and repeat the chromatography.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

References

  • Benchchem.
  • Wikipedia. 2,6-Diisopropylaniline. [Link]

Sources

Optimization

catalyst selection for N-isopropyl-o-toluidine synthesis

Technical Support Center: Catalyst Selection for N-Isopropyl-o-Toluidine Synthesis Topic: Catalyst Selection & Process Optimization for N-Isopropyl-o-Toluidine Audience: Process Chemists, R&D Scientists, Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for N-Isopropyl-o-Toluidine Synthesis

Topic: Catalyst Selection & Process Optimization for N-Isopropyl-o-Toluidine Audience: Process Chemists, R&D Scientists, Drug Development Engineers Version: 2.4 (Current Standards)[1]

Executive Summary: The Steric Challenge

Synthesizing N-isopropyl-o-toluidine (2-methyl-N-isopropylaniline) presents a specific challenge compared to its para or meta isomers: ortho-steric hindrance .[1] The methyl group at the C2 position physically impedes the attack of the bulky isopropyl electrophile on the nitrogen center.

Successful synthesis requires a catalyst system that drives the formation of the sterically congested C-N bond while suppressing two primary failure modes:

  • Ring Hydrogenation: Reducing the aromatic ring instead of the imine/alkene.

  • Over-Alkylation: Formation of N,N-diisopropyl-o-toluidine (though sterically difficult, it occurs under forcing conditions).[1]

  • C-Alkylation: Friedel-Crafts alkylation on the ring (common with acidic zeolite catalysts).[1]

This guide prioritizes the Reductive Alkylation (Acetone + H₂) route, as it is the industry standard for high selectivity and yield, analogous to the synthesis of Metolachlor intermediates.

Module 1: Strategic Catalyst Selection

Primary Recommendation: Reductive Alkylation (Acetone)

Use this for: Batch reactors, high selectivity requirements, and pharmaceutical intermediates.[1]

ComponentRecommendationMechanistic Rationale
Catalyst 5% Pt/C (Sulfided) or Pt/C + Acid Promoter Platinum (Pt) is superior to Palladium (Pd) for hindering ring hydrogenation while effectively reducing the sterically hindered imine.[1] Sulfided forms prevent ring saturation.[1]
Co-Catalyst Phosphoric Acid (H₃PO₄) or p-TSA Critical: The condensation of o-toluidine and acetone is slow due to sterics.[1] Acid catalyzes the formation of the Schiff base (imine) intermediate, which is the actual substrate for reduction.
Solvent Methanol or Excess AcetonePolar protic solvents stabilize the ionic intermediates during imine formation.
H₂ Pressure 5–20 bar (70–300 psi)Higher pressure is required to force the reduction of the hindered imine.
Secondary Recommendation: Continuous Gas-Phase (Isopropanol)

Use this for: Continuous flow systems, "Green Chemistry" initiatives (water byproduct).[1]

ComponentRecommendationMechanistic Rationale
Catalyst Zeolite H-Beta or SAPO-11 Medium-pore zeolites restrict the transition state for N,N-dialkylation (shape selectivity).[1]
Acidity Moderate Lewis/Brønsted RatioHigh acidity favors C-alkylation (ring alkylation).[1] Modifying with alkali metals (Cs-exchange) can tune basicity to favor N-alkylation.[1][2]
Temp 250–300°CTemperature control is vital.[1] >350°C shifts selectivity toward C-alkylation (Friedel-Crafts).[1]

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the reductive alkylation pathway and the critical role of the acid promoter in overcoming the "Ortho-Effect."

ReactionPathway Start o-Toluidine + Acetone Imine Schiff Base (Imine Intermediate) Start->Imine Slow Equilibrium (Steric Hindrance) Protonated Protonated Imine (Activated Species) Imine->Protonated + H+ (Acid Promoter) CRITICAL STEP SideProduct Ring Hydrogenation (Methylcyclohexyl amine) Imine->SideProduct + H2 / Pd/C (If over-active) Product N-isopropyl-o-toluidine Protonated->Product + H2 / Pt/C Fast Reduction

Caption: Pathway showing the acid-promoted activation of the sterically hindered imine, preventing the bottleneck that leads to side reactions.

Module 3: Optimized Experimental Protocol

Protocol: Acid-Promoted Reductive Alkylation of o-Toluidine Based on industrial workflows for hindered anilines (e.g., Metolachlor intermediates).

Reagents:

  • o-Toluidine (1.0 equiv)[1]

  • Acetone (3.0 - 5.0 equiv) [Acts as reagent and solvent][1]

  • Catalyst: 5% Pt/C (dry basis, 1-3 wt% loading relative to substrate)[1]

  • Promoter: H₃PO₄ (0.5 - 1.0 wt% relative to substrate) or p-TSA.[1]

Workflow:

  • Pre-mixing: In the autoclave vessel, charge o-toluidine and acetone. Add the acid promoter.[3] Stir for 15 minutes under N₂ to initiate imine equilibrium.

  • Catalyst Addition: Add the Pt/C catalyst carefully (under inert atmosphere to prevent ignition).

  • Purge: Purge vessel 3x with N₂ and 3x with H₂.

  • Reaction: Pressurize to 15 bar (220 psi) H₂. Heat to 80°C .

    • Note: Do not heat before pressurizing, as acetone may vaporize and reduce partial pressure of H₂.

  • Monitoring: Monitor H₂ uptake. The reaction is complete when uptake plateaus.

  • Workup: Filter catalyst (Celite). Neutralize acid with dilute NaHCO₃.[1] Remove excess acetone via rotary evaporation.[1] Distill the resulting oil (bp ~208°C) for high purity.

Module 4: Troubleshooting & FAQs

Q1: My conversion is stuck at ~60%. Adding more catalyst doesn't help.[1] Why?

Diagnosis: Equilibrium Limitation & Water Poisoning.[1] Explanation: The formation of the imine (o-toluidine + acetone ⇌ imine + water) is an equilibrium process. Water produced inhibits the reaction and can poison the catalyst surface. Solution:

  • Increase Acetone Ratio: Push the equilibrium by using acetone as the solvent (5-10 equivalents).[1]

  • Check Acid Promoter: Ensure you are using an acid promoter.[1][3] Without it, the ortho-methyl group blocks the carbonyl attack, making the imine formation the rate-limiting step.

  • Water Removal: In continuous processes, use molecular sieves in the recycle loop to remove water.

Q2: I am seeing significant amounts of 2-methylcyclohexylamine. How do I stop this?

Diagnosis: Ring Hydrogenation (Over-reduction).[1] Explanation: You are likely using a catalyst that is too active for aromatic rings (like Rhodium or highly active Pd/C) or the temperature is too high.[1] Solution:

  • Switch to Platinum: Pt/C is generally less active for ring hydrogenation than Pd or Rh under these conditions.[1]

  • Use Sulfided Catalyst: Switch to a sulfided Pt/C (Pt(S)/C). Sulfur poisons the sites responsible for ring hydrogenation while leaving the imine reduction sites active.

  • Lower Temperature: Reduce temperature to <60°C, though this may require higher pressure to maintain rate.

Q3: Can I use Isopropyl Bromide instead of Acetone?

Diagnosis: Process Efficiency & Selectivity Issue. Explanation: Yes, but it is not recommended for high-purity applications.[1] Why Avoid It:

  • Over-alkylation: It is difficult to stop at the mono-isopropyl stage; N,N-diisopropyl formation is common.[1]

  • Waste: Generates stoichiometric HBr waste requiring neutralization.

  • Genotoxicity: Alkyl halides are often potential genotoxins; residual removal is strictly regulated in pharma.[1]

Q4: Why is the "Acid Promoter" so critical for o-toluidine specifically?

Explanation: For p-toluidine, the amine is unhindered and nucleophilic attack on acetone is fast. For o-toluidine, the methyl group creates a "steric wall." The uncatalyzed attack is extremely slow. The acid protonates the acetone (or the hemiaminal intermediate), increasing its electrophilicity and accelerating the dehydration step to form the reducible imine.

Module 5: Decision Logic for Troubleshooting

Use this logic flow to diagnose low yield or purity issues.

Troubleshooting Problem Problem Detected Check Check GC/HPLC Problem->Check LowConv Low Conversion (<80%) Check->LowConv High SM remaining RingSat Ring Saturation (Cyclohexyl species) Check->RingSat M+6 byproduct CAlk C-Alkylation (Ring alkylated) Check->CAlk Isomer byproduct Action1 Add Acid Promoter (H3PO4) LowConv->Action1 Action2 Increase H2 Pressure LowConv->Action2 Action3 Switch to Pt(S)/C (Sulfided) RingSat->Action3 Action4 Lower Temp (<60°C) RingSat->Action4 Action5 Check Catalyst Acidity (Too acidic?) CAlk->Action5 Action6 Lower Temp (<300°C) CAlk->Action6

Caption: Logic flow for diagnosing common yield and selectivity issues in N-alkylation.

References

  • Blaser, H-U. (2002).[1][4] "The Chiral Switch of (S)-Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis, 344(1), 17-31.[1] Link[1]

    • Context: Describes the industrial reductive alkylation conditions for the structurally similar 2-methyl-6-ethylaniline.
  • Coughlan, B., et al. (1980).[1] "Alkylation reactions over ion-exchanged molecular sieve zeolite catalysts. Part 4.—Competitive alkylation of toluene and benzene with... isopropyl alcohol."[5] Journal of the Chemical Society, Faraday Transactions 1, 76, 10-23. Link

    • Context: Mechanistic details on zeolite catalyzed isopropyl
  • Hogan, J.P., et al. (1981).[1] "Reductive alkylation of substituted anilines."[1] U.S. Patent 4,261,926.[1] Link

    • Context: Explicitly details the use of acid promoters (pKa 0.3-1.5) and noble metal catalysts for hindered aniline alkylation.[1]

  • Reddy, K.S., et al. (2005).[1] "Alkylation of o-toluidine with methanol over acidic zeolites." Applied Catalysis A: General. Link

    • Context: Provides data on temperature dependency for N- vs C-alkyl

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in o-Toluidine Alkylation

Welcome to the Technical Support Center for o-toluidine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for o-toluidine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges arising from steric hindrance in the N-alkylation of o-toluidine. The inherent steric bulk of the ortho-methyl group significantly influences the reactivity of the amino group, often leading to low yields and sluggish reactions. This resource offers a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the alkylation of o-toluidine, providing explanations grounded in mechanistic principles and offering actionable solutions.

Question 1: My direct alkylation of o-toluidine with an alkyl halide is giving low to no yield. What is the primary cause and how can I improve it?

Answer:

The primary reason for low yields in the direct alkylation of o-toluidine is the steric hindrance caused by the ortho-methyl group. This methyl group physically obstructs the approach of the alkyl halide to the nitrogen atom, impeding the SN2 transition state.[1][2][3] Additionally, the electron-donating nature of the methyl group, while slightly increasing the nucleophilicity of the nitrogen, is not sufficient to overcome the significant steric barrier.

Troubleshooting Steps:

  • Increase Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.[4] If you are using an alkyl chloride with poor results, switching to an alkyl bromide or iodide can significantly increase the reaction rate.

  • Optimize the Base and Solvent System:

    • Base Selection: A strong, non-nucleophilic base is often required to effectively deprotonate the aniline and prevent side reactions. While common bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in an anhydrous aprotic solvent can ensure more complete deprotonation, thereby increasing the nucleophilicity of the o-toluidine.[1]

    • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base, leaving a more "naked" and reactive anion to deprotonate the amine.[4]

  • Increase Reaction Temperature: For sterically hindered substrates, higher temperatures are often necessary to provide sufficient energy to overcome the activation barrier.[1] Consider increasing the temperature in a controlled manner while monitoring for potential side reactions or decomposition.

Question 2: I am observing significant amounts of N,N-dialkylation as a side product. How can I favor mono-alkylation?

Answer:

The formation of the N,N-dialkylated product occurs when the initially formed secondary amine is more nucleophilic or as reactive as the starting o-toluidine and competes for the alkylating agent. While steric hindrance from the first alkyl group can disfavor the second alkylation, this is not always sufficient to prevent it entirely.

Troubleshooting Steps:

  • Stoichiometric Control: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents) relative to the o-toluidine.[1]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture at the reaction temperature can help maintain a low concentration of the electrophile, thereby favoring reaction with the more abundant primary amine and minimizing the chance of the mono-alkylated product reacting again.[1]

  • Use a Bulky Alkylating Agent: If the desired product allows, using a bulkier alkylating agent can increase the steric hindrance around the nitrogen after the first alkylation, making the second alkylation less favorable.

Question 3: Are there alternative methods to direct alkylation that are more effective for sterically hindered anilines like o-toluidine?

Answer:

Yes, several powerful alternative methods have been developed that are often more efficient and higher-yielding for the alkylation of sterically hindered anilines.

  • Reductive Amination: This is a versatile and widely used one-pot or two-step method.[5][6] It involves the initial condensation of o-toluidine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method avoids the use of alkyl halides and the issue of over-alkylation.[7]

    • Reducing Agents: A variety of reducing agents can be employed, with milder, chemoselective agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices as they typically do not reduce the starting aldehyde or ketone.[6][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is highly effective for coupling sterically hindered anilines with aryl halides or triflates.[8][9] The success of this reaction for hindered substrates is highly dependent on the choice of phosphine ligand.

    • Ligand Selection: Bulky, electron-rich monophosphine ligands, such as BrettPhos and XPhos, are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding partners.[9][10]

  • "Borrowing Hydrogen" or Catalytic N-Alkylation: This is a more modern and environmentally friendly approach that uses alcohols as the alkylating agents.[11] A transition metal catalyst (often based on iridium, ruthenium, or manganese) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[11][12] This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing only water as a byproduct.[11]

Experimental Protocols

Protocol 1: Reductive Amination of o-Toluidine with Benzaldehyde

This protocol describes a general procedure for the synthesis of N-benzyl-o-toluidine.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, combine o-toluidine (1.0 equiv.) and benzaldehyde (1.0-1.1 equiv.) in a suitable solvent such as ethanol or methanol. Stir the mixture at room temperature. The formation of the imine can often be observed by a color change or the formation of water.[6][13] This step can sometimes be performed neat (without solvent).[14]

  • Reduction: After stirring for 1-2 hours, or once imine formation is deemed complete by TLC analysis, cool the mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 equiv.) portion-wise to the stirred solution.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the imine is consumed (as monitored by TLC). Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of o-Toluidine with an Aryl Bromide

This protocol provides a general starting point for the palladium-catalyzed amination of o-toluidine.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), o-toluidine (1.2 mmol), a strong non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) (1.4 mmol), a suitable phosphine ligand (e.g., XPhos, 0.01-0.05 mmol), and a palladium precatalyst (e.g., Pd₂(dba)₃, 0.005-0.025 mmol) to an oven-dried Schlenk tube or reaction vessel equipped with a magnetic stir bar.[15]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Methods for N-Alkylation of o-Toluidine
MethodAlkylating AgentCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Direct Alkylation Alkyl Halide (R-X)Base (e.g., K₂CO₃, NaH)60-120 °C, DMF/DMSOSimple setup, readily available reagentsLow yields for hindered substrates, over-alkylation risk, requires reactive halides
Reductive Amination Aldehyde/KetoneReducing Agent (e.g., NaBH₄, NaBH(OAc)₃)0 °C to RT, EtOH/MeOHHigh yields, avoids over-alkylation, mild conditions, broad substrate scope[5][7]Requires carbonyl compound, two-step process in some cases
Buchwald-Hartwig Amination Aryl Halide/TriflatePd Catalyst + Ligand (e.g., XPhos)80-110 °C, Toluene/DioxaneExcellent for C(sp²)-N bonds, high functional group tolerance[8]Requires expensive catalyst/ligand, inert atmosphere needed
Borrowing Hydrogen Alcohol (R-CH₂OH)Transition Metal Catalyst (e.g., Mn, Ir)[11]80-120 °C"Green" method (water is the only byproduct), high atom economy[16]Requires specialized catalysts, may require higher temperatures

Visualizations

Diagram 1: Decision-Making Workflow for o-Toluidine Alkylation

G start Goal: N-Alkylate o-Toluidine sub_type What is the alkylating agent? start->sub_type alkyl_halide Alkyl Halide sub_type->alkyl_halide aryl_halide Aryl Halide sub_type->aryl_halide carbonyl Aldehyde / Ketone sub_type->carbonyl alcohol Alcohol sub_type->alcohol method_direct Direct Alkylation alkyl_halide->method_direct method_bha Buchwald-Hartwig Amination aryl_halide->method_bha method_ra Reductive Amination carbonyl->method_ra method_bh Borrowing Hydrogen Catalysis alcohol->method_bh troubleshoot_direct Troubleshooting: - Increase T - Use R-I or R-Br - Stronger Base method_direct->troubleshoot_direct troubleshoot_bha Key Considerations: - Bulky Ligand (e.g., XPhos) - Inert Atmosphere - Strong Base (NaOt-Bu) method_bha->troubleshoot_bha troubleshoot_ra Key Considerations: - Mild Reducing Agent - Monitor Imine Formation method_ra->troubleshoot_ra troubleshoot_bh Key Considerations: - Select Appropriate Catalyst - Anhydrous Conditions method_bh->troubleshoot_bh

Caption: A decision tree to guide the selection of an appropriate alkylation method.

Diagram 2: Mechanistic Overview of Reductive Amination

G oToluidine o-Toluidine (Ar-NH2) Imine Imine Intermediate (Ar-N=CHR) oToluidine->Imine + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Product Secondary Amine (Ar-NH-CH2R) Imine->Product + [H] (e.g., NaBH4)

Caption: Simplified mechanism of reductive amination for o-toluidine.

References

  • Gunanathan, C., & Milstein, D. (2011). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Chemistry, 3(9), 744-749. Available from: [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • Anand, R., et al. (2025, August 5). Alkylation of o-toluidine with methanol over acidic zeolites. ResearchGate. Request PDF from [Link]

  • Plietker, B. (2015, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available from: [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2015, May 5). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 23b with p- and o-toluidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Retrieved from [Link]

  • ACS Publications. (n.d.). Raney Nickel Catalyzed N-Alkylation of Aniline and Benzidine with Alcohols. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

  • ACS Publications. (2006, June 1). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available from: [Link]

  • Google Patents. (n.d.). US4268458A - Process for the preparation of N-alkylated aromatic amines.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Retrieved from [Link]

  • Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • Google Patents. (n.d.). DE3213876A1 - METHOD FOR PRODUCING O-TOLUIDIN AND / OR M-TOLUIDIN AND / OR P-TOLUIDIN.
  • Wikipedia. (n.d.). Alkylation. Retrieved from [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]

  • Google Patents. (n.d.). US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine.
  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • PubChem. (n.d.). A kind of method for preparing indole from o-toluidine - Patent CN-110878040-B. Retrieved from [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • SciSpace. (n.d.). An o-Toluidine Method for Body-Fluid Glucose Determination. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis of 2-Methyl-N-(propan-2-yl)aniline

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary & Strategic Relevance In drug development, 2-methyl-N-(propan-2-yl)aniline (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Strategic Relevance

In drug development, 2-methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-o-toluidine) serves as a critical hindered amine building block. Its steric bulk, provided by the ortho-methyl group and the N-isopropyl moiety, modulates nucleophilicity and metabolic stability compared to its unbranched or unsubstituted counterparts.

This guide provides a definitive analysis of its 1H NMR spectrum , focusing on distinguishing this molecule from common structural isomers (e.g., N-propyl-o-toluidine) and process impurities (e.g., o-toluidine). We utilize a self-validating assignment protocol to ensure structural confirmation without reliance on mass spectrometry alone.

Experimental Protocol: Signal Acquisition

To replicate the data presented below, follow this standardized acquisition protocol. This method minimizes solvent-solute interactions that can obscure the labile amine proton.

Standard Operating Procedure (SOP)
  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% v/v TMS.

    • Rationale: CDCl₃ minimizes hydrogen bonding compared to DMSO-d₆, ensuring the amine (NH) proton appears as a distinct, albeit broad, singlet rather than exchanging rapidly with the solvent.

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Rationale: High concentrations can induce intermolecular H-bonding, shifting the NH peak downfield and broadening it excessively.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy of methyl groups).

    • Scans (NS): 16 (sufficient for S/N > 100:1).

    • Temperature: 298 K (25 °C).

Spectral Analysis: The Fingerprint

The 1H NMR spectrum of 2-methyl-N-(propan-2-yl)aniline is defined by four distinct regions. The breaking of symmetry by the ortho-methyl group results in a complex aromatic region (ABCD system), while the aliphatic region provides the clearest structural proof.

Summary of Chemical Shifts (δ, ppm in CDCl₃)
RegionAssignmentTypeShift (δ)MultiplicityIntegrationCoupling (

)
A Isopropyl -CH₃Aliphatic1.21 - 1.25 Doublet (d)6H~6.2 Hz
B Aryl -CH₃Benzylic2.10 - 2.15 Singlet (s)3HN/A
C N-CHMethine3.60 - 3.75 Septet (sept)1H~6.2 Hz
D -NHAmine3.4 - 3.9 Broad (br s)1HExchangeable
E Ar-HAromatic6.60 - 7.20 Multiplet4HComplex
Detailed Assignment Logic
1. The Aliphatic "Anchor" (Region A & C)

The N-isopropyl group is the most diagnostic feature.

  • The Doublet (1.2 ppm): The two methyl groups of the isopropyl chain are chemically equivalent. They appear as a strong doublet due to coupling with the single methine proton (

    
    ).
    
  • The Septet (3.65 ppm): The methine proton (CH) is split by six equivalent methyl protons (

    
    ). This "septet" is the definitive proof of the isopropyl branching. Note: If the resolution is low, this may look like a broad quintet.
    
2. The Ortho-Methyl Group (Region B)
  • The Singlet (2.1 ppm): The methyl group attached to the benzene ring appears as a sharp singlet. Its position is slightly downfield from a standard alkyl group due to the ring current (benzylic position).

3. The Aromatic Region (Region E)

Unlike para-substituted rings (which show a symmetric AA'BB' pattern), the ortho-substitution creates an ABCD system.

  • H-6 (Doublet, ~6.6 ppm): The proton ortho to the nitrogen is shielded by the electron-donating amine.

  • H-3, H-4, H-5 (Multiplet, 6.7 - 7.2 ppm): These protons overlap. H-3 (adjacent to the methyl) is typically the most deshielded of the shielded group due to steric compression.

Comparative Guide: Distinguishing Alternatives

This section provides the data required to distinguish the target product from its most common isomers and precursors during synthesis monitoring.

Comparison 1: Target vs. Isomer (N-Propyl vs. N-Isopropyl)

Scenario: Verifying the alkylation source (Isopropanol/Acetone vs. Propanol/Propanal).

FeatureN-Isopropyl (Target) N-Propyl (Isomer) Differentiation Logic
Methyl Pattern Doublet (6H) at ~1.2 ppmTriplet (3H) at ~0.9 ppmIsopropyl has 2 equiv. methyls; n-Propyl has 1 terminal methyl.
N-CH Pattern Septet (1H) at ~3.65 ppmTriplet (2H) at ~3.1 ppmBranching at the

-carbon changes multiplicity (

).
Internal -CH₂- Absent Sextet (2H) at ~1.6 ppmThe n-propyl chain has a distinct methylene bridge.
Comparison 2: Target vs. Precursor (o-Toluidine)

Scenario: Monitoring reaction completion (Reductive Amination).

FeatureN-Isopropyl-o-toluidine o-Toluidine (Precursor) Process Insight
Amine Proton 1H Broad Singlet (NH)2H Broad Singlet (NH₂)Integration of the exchangeable peak drops from 2H to 1H.
Aliphatic Region Strong Doublet + SeptetEmpty (0.0 - 2.0 ppm)Appearance of aliphatic signals confirms alkylation.
Aromatic Shift Slight upfield shift of H-6Standard referenceN-alkylation increases electron density on the ring.

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for confirming the structure of 2-methyl-N-(propan-2-yl)aniline using NMR data.

NMR_Analysis_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_Aliphatic Check Aliphatic Region (0.5 - 4.0 ppm) Start->Check_Aliphatic Septet_Check Is there a Septet at ~3.6-3.7 ppm? Check_Aliphatic->Septet_Check Signals Present Precursor Precursor Identification: o-Toluidine (No alkyl signals) Check_Aliphatic->Precursor No Aliphatic Signals Doublet_Check Is there a Doublet at ~1.2 ppm (6H)? Septet_Check->Doublet_Check Yes Isomer_NPropyl Isomer Identification: N-Propyl-o-toluidine (Triplet observed) Septet_Check->Isomer_NPropyl No (Triplet/Multiplet) Singlet_Check Is there a Singlet at ~2.1 ppm (3H)? Doublet_Check->Singlet_Check Yes Singlet_Check->Isomer_NPropyl No (Wrong Substitution) Target_Confirm CONFIRMED STRUCTURE: 2-methyl-N-(propan-2-yl)aniline Singlet_Check->Target_Confirm Yes (Ortho-Methyl Present)

Caption: Figure 1. Decision logic for structural verification of N-isopropyl-o-toluidine vs. common isomers.

Advanced Considerations: The "Ortho Effect"

Researchers must be aware of the Ortho Effect when analyzing this spectrum. The steric hindrance between the ortho-methyl group (Position 2) and the N-isopropyl group (Position 1) forces the nitrogen lone pair slightly out of planarity with the benzene ring.

  • Consequence: The conjugation is reduced compared to N-isopropyl-aniline (unsubstituted).

  • Observation: The aromatic protons in the target molecule may appear slightly less shielded (downfield) than expected for a standard aniline derivative, and the NH proton may be sharper due to reduced solvent accessibility.

References

  • National Institute of Standards and Technology (NIST). o-Toluidine, 5-isopropyl- Mass Spectrum (Isomer Comparison). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 142313961, N-methyl-2-(2-propan-2-ylphenyl)aniline (Structural Analog Data). PubChem.[1][2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General Reference for N-Alkyl Aniline Shifts).

Sources

Comparative

A Comparative Guide to the FTIR Characteristic Peaks of 2-methyl-N-(propan-2-yl)aniline

For researchers and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone techniq...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and glean structural information. This guide provides an in-depth analysis of the FTIR spectrum of 2-methyl-N-(propan-2-yl)aniline, a substituted aromatic amine, and compares its spectral features with those of structurally related alternatives. The insights provided herein are grounded in established spectroscopic principles and supported by experimental data from authoritative sources.

The Structural and Spectroscopic Significance of 2-methyl-N-(propan-2-yl)aniline

2-methyl-N-(propan-2-yl)aniline is a secondary aromatic amine featuring a sterically hindered ortho-methyl group and an N-isopropyl substituent. These structural motifs are common in medicinal chemistry and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. FTIR spectroscopy is particularly adept at confirming the presence and chemical environment of the N-H bond, the aromatic ring, and the alkyl substituents, making it an invaluable tool for quality control and synthetic confirmation.

The interpretation of its FTIR spectrum relies on understanding the vibrational modes of its constituent parts: the secondary aromatic amine, the 1,2-disubstituted (ortho) benzene ring, and the isopropyl group. Each of these components gives rise to characteristic absorption bands.

Predicted FTIR Spectral Analysis of 2-methyl-N-(propan-2-yl)aniline

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400Medium, SharpN-H StretchSecondary Aromatic Amine
3100-3000MediumC-H StretchAromatic (sp² C-H)
2975-2850StrongC-H StretchAliphatic (sp³ C-H from isopropyl and methyl)
1600-1585Medium-StrongC=C Stretch (in-ring)Aromatic Ring
1500-1400Medium-StrongC=C Stretch (in-ring)Aromatic Ring
1335-1250StrongC-N StretchAromatic Amine
900-675StrongC-H Out-of-Plane (OOP) BendAromatic Ring
750-700MediumN-H WagSecondary Amine

Comparative FTIR Analysis with Structural Alternatives

The uniqueness of an FTIR spectrum lies in the subtle shifts in peak positions and intensities caused by minor structural changes. Comparing the expected spectrum of 2-methyl-N-(propan-2-yl)aniline with that of its structural relatives highlights the diagnostic power of this technique.

CompoundKey Differentiating Features in FTIR Spectrum
2-methyl-N-(propan-2-yl)aniline (Target) - Single, sharp N-H stretch (~3400 cm⁻¹).- Strong aromatic C-N stretch (1335-1250 cm⁻¹).- Aromatic C-H OOP bending indicative of 1,2-disubstitution.- Prominent aliphatic C-H stretches from isopropyl and methyl groups.
N-isopropylaniline - Similar N-H and C-N stretches to the target.- Aromatic C-H OOP bending will correspond to a monosubstituted ring, which typically shows strong bands around 750-700 cm⁻¹ and 690 cm⁻¹.
2-methylaniline (o-toluidine) - Primary amine, thus will show two N-H stretching bands (asymmetric and symmetric) in the 3500-3300 cm⁻¹ region.[1][2]- N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.[1]
N-ethyl-N-isopropylaniline - Tertiary amine , therefore it will lack the characteristic N-H stretching band around 3400 cm⁻¹.[2][3]- The absence of this peak is a key distinguishing feature.

Visualizing the Molecular Vibrations

To better understand the origin of the characteristic FTIR peaks, the molecular structure of 2-methyl-N-(propan-2-yl)aniline with its key functional groups is presented below.

Caption: Key functional groups and their associated vibrational modes in 2-methyl-N-(propan-2-yl)aniline.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of a high-quality FTIR spectrum for a liquid sample such as 2-methyl-N-(propan-2-yl)aniline, the following protocol is recommended.

Objective: To obtain the transmission FTIR spectrum of liquid 2-methyl-N-(propan-2-yl)aniline.

Materials:

  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Liquid sample of 2-methyl-N-(propan-2-yl)aniline

  • Salt plates (e.g., NaCl or KBr) or a liquid sample cell (e.g., demountable cell with a defined path length)

  • Pasteur pipette

  • Volatile solvent for cleaning (e.g., spectroscopic grade isopropanol or acetone)

  • Lens tissue

Workflow Diagram:

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Prep Clean Salt Plates Background Acquire Background Spectrum (Empty Sample Compartment) Prep->Background Load Apply a Thin Film of Sample to One Salt Plate Background->Load Assemble Assemble the Salt Plates Load->Assemble Acquire Acquire Sample Spectrum Assemble->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Clean Clean Salt Plates Process->Clean

Caption: Experimental workflow for acquiring an FTIR spectrum of a liquid sample.

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the salt plates thoroughly with a suitable solvent and lens tissue.

    • Place the empty, clean salt plates (or an empty liquid cell) in the sample holder.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the salt plates.

  • Sample Preparation:

    • Using a Pasteur pipette, place one or two drops of 2-methyl-N-(propan-2-yl)aniline onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Place the assembled salt plates into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Perform any necessary baseline corrections.

    • Identify and label the characteristic absorption peaks.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a volatile solvent.

    • Store the salt plates in a desiccator to prevent damage from moisture.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The expected presence of ubiquitous aliphatic and aromatic C-H stretches serves as an internal control for sample presence and instrument functionality. The comparison with known spectra of similar molecules provides a logical framework for validating the interpretation of the target molecule's spectrum. The sharpness and position of the N-H stretch, in particular, are highly diagnostic for secondary aromatic amines and can be used to confidently differentiate them from primary or tertiary amines.[4][5]

Conclusion

FTIR spectroscopy is a powerful and definitive tool for the structural characterization of 2-methyl-N-(propan-2-yl)aniline. By understanding the characteristic vibrational frequencies of the secondary aromatic amine, the ortho-substituted benzene ring, and the isopropyl group, a detailed and reliable interpretation of its spectrum can be achieved. This guide provides the necessary framework for researchers to confidently identify this compound, differentiate it from structural analogs, and ensure the integrity of their synthetic and developmental workflows.

References

  • University of California, Los Angeles. (n.d.). IR: amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Revolvy, L. L. C. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: aromatics. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Isopropylaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-N-isopropylaniline. PubChem. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of N-isopropyl-2-methylaniline

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-isopropyl-2-methylaniline. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of N-isopropyl-2-methylaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind each decision, ensuring the development of a reliable, accurate, and self-validating analytical procedure. We will compare the final optimized HPLC method with Gas Chromatography (GC), an orthogonal technique, to provide a comprehensive analytical perspective.

Foundational Strategy: Understanding the Analyte

The cornerstone of any successful method development is a thorough understanding of the analyte's physicochemical properties. N-isopropyl-2-methylaniline (C₁₀H₁₅N) is a substituted aromatic amine. Key properties influencing our chromatographic strategy include:

  • Polarity and Solubility: With a calculated LogP of approximately 2.9, the molecule is moderately non-polar, making it an ideal candidate for reversed-phase (RP) HPLC.[1]

  • Acid-Base Properties: As a secondary aniline derivative, the nitrogen atom is basic. The pKa of the conjugate acid is expected to be in the range of 4-5. This is a critical parameter; controlling the mobile phase pH relative to the pKa is essential for achieving good peak shape and reproducible retention.

  • UV Absorbance: The presence of the aniline chromophore ensures the molecule will be UV-active, a prerequisite for UV-based detection in HPLC. Aromatic amines typically exhibit strong absorbance maxima in the 230-250 nm range and a secondary, weaker band around 280 nm.[2]

HPLC Method Development: A Step-by-Step Protocol with Rationale

Our objective is to develop a stability-indicating HPLC method capable of separating N-isopropyl-2-methylaniline from its potential process impurities and degradation products.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for our HPLC method development process.

HPLC_Method_Development cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Finalization & Validation A Analyte Characterization (LogP, pKa, UV Scan) B Column & Mobile Phase Selection (C18, ACN/H2O, Acidic pH) A->B C Initial Gradient Run (Broad Scouting Gradient) B->C D Gradient Optimization (Adjust Slope for Resolution) C->D E Flow Rate & Temperature Tuning (Improve Efficiency & Peak Shape) D->E F Wavelength Selection (Maximize S/N from PDA Data) E->F G Define Final Method & SST Criteria F->G H Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) G->H I Method Deployment for Routine Use H->I

Caption: Logical workflow for HPLC method development and validation.

Detailed Experimental Protocol

Step 1: Reagent and Sample Preparation

  • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. The acidic pH ensures the amine analyte is protonated, which significantly reduces peak tailing caused by interaction with residual silanols on the silica-based stationary phase.

  • Mobile Phase B: Acetonitrile (ACN). ACN is often preferred over methanol for amine analysis as it can provide sharper peaks and lower viscosity.[3]

  • Diluent: Prepare a mixture of 50:50 (v/v) Water:Acetonitrile. This composition ensures good solubility for the analyte while being compatible with the initial mobile phase conditions.

  • Standard Solution: Accurately weigh and dissolve N-isopropyl-2-methylaniline in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) in the diluent.

Step 2: Initial Chromatographic Conditions

  • Rationale: A standard C18 column is the workhorse for reversed-phase chromatography and is a logical starting point for an analyte with moderate hydrophobicity.[3] A photodiode array (PDA) detector is used to assess peak purity and determine the optimal detection wavelength.

ParameterInitial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA, 200-400 nm
Gradient 10% to 90% B over 20 minutes

Step 3: Method Optimization

  • Gradient Adjustment: Based on the initial scouting run, adjust the gradient to improve resolution between the main peak and any observed impurities. If impurities elute very early, a shallower initial gradient (e.g., 10-40% B over 15 minutes) is required. If they are closely eluting with the main peak, a slower ramp around the elution point of the main analyte is necessary.

  • Wavelength Selection: From the PDA data, identify the wavelength of maximum absorbance for N-isopropyl-2-methylaniline, likely around 240 nm. This wavelength will be used for quantification to ensure maximum sensitivity.

  • Final Optimized Method: After several iterative adjustments, the following final method was established.

Final Validated HPLC Method
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detection UV at 240 nm
Gradient 20% B for 2 min, 20-70% B in 15 min, 70-90% B in 2 min, hold 90% B for 2 min
Run Time ~25 minutes (including re-equilibration)
System Suitability and Validation

To ensure the method's ongoing performance, system suitability tests (SST) must be run before any analysis. The method must be fully validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[4][5]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) N ≥ 5000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% (for n=6 injections)Demonstrates injection precision and system stability.[6]
Resolution (Rs) Rs ≥ 2.0 (between main peak and closest impurity)Ensures baseline separation for accurate quantification.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is an excellent technique for this analysis, Gas Chromatography is a viable alternative, particularly given the analyte's potential volatility. A comparison highlights the distinct advantages and disadvantages of each approach.[7][8]

Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method H_Principle Principle: Liquid-Solid Partition H_Selectivity Selectivity: Based on Polarity H_Pros Pros: - High precision [23] - No derivatization - Good for polar impurities H_Cons Cons: - Higher solvent consumption - Potential for peak tailing G_Principle Principle: Vapor-Phase Partition G_Selectivity Selectivity: Based on Volatility & Polarity G_Pros Pros: - Excellent for volatile impurities - High resolution - Lower solvent use G_Cons Cons: - Requires analyte volatility - Potential need for derivatization [5] - Less suitable for non-volatile impurities Analyte N-isopropyl-2-methylaniline Purity Analysis Analyte->H_Principle Analyte->G_Principle

Caption: Core principle and selectivity comparison between HPLC and GC.

Performance Comparison

The following table provides a semi-quantitative comparison of the developed HPLC method against a typical GC-FID method for the purity analysis of N-isopropyl-2-methylaniline.

FeatureDeveloped HPLC-UV MethodAlternative GC-FID MethodJustification
Principle Reversed-Phase ChromatographyGas-Liquid ChromatographySeparation based on polarity vs. volatility.
Sample Prep Simple dissolution in diluentDissolution; potential for derivatization to improve peak shape.HPLC offers simpler preparation. GC may require derivatization for polar amines to prevent tailing.[7]
Analysis Time ~25 minutes~20 minutesGC often provides faster run times for volatile analytes.
Selectivity Excellent for polar and non-polar impurities of varying sizes.Excellent for volatile impurities; limited for non-volatile or thermally labile compounds.The methods are orthogonal; they separate compounds based on different properties and can detect different impurity profiles.
Precision (%RSD) < 1.0%< 1.5%HPLC generally offers superior injection precision.[9]
Sensitivity (LOD) Low ng on-columnLow ng on-columnBoth techniques offer comparable, high sensitivity.
Solvent Usage High (~30 mL per run)Low (< 2 mL per run)GC is a "greener" technique regarding solvent consumption.
Robustness High; minor changes in pH or %B have a controlled effect.High; sensitive to inlet temperature and gas flow rates.Both methods can be made robust, but the critical parameters differ.

Conclusion

The developed reversed-phase HPLC method provides a robust, precise, and accurate means for determining the purity of N-isopropyl-2-methylaniline. Its primary advantages lie in its straightforward sample preparation and its ability to resolve a wide range of potential impurities with varying polarities.

The comparative analysis with Gas Chromatography underscores the principle of orthogonality in analytical chemistry. While the HPLC method is superior for its simplicity and broad applicability to potential non-volatile impurities, a GC method would be an excellent confirmatory technique, especially for identifying low-molecular-weight, volatile impurities.[10] For routine quality control, the validated HPLC method presented here is highly suitable and meets the stringent requirements of the pharmaceutical industry.

References

  • American Chemical Society. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Lee, M. H., & Lin, C. E. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-N-methylaniline. PubChem. Retrieved from [Link]

  • Al-Malah, K. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Lamani, D. S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]

  • Hindawi. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]

  • Xuan, J., et al. (2015). [Gas chromatography for determination of N-isopropylaniline in workplace atmosphere]. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-5-methylaniline. PubChem. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • Jihong. (2025). How to test purity of N Methylaniline. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

Sources

Comparative

comparing N-isopropyl-o-toluidine vs N-ethyl-o-toluidine reactivity

Executive Summary In the formulation of redox-cured acrylics, dental composites, and bone cements, the choice of amine accelerator is a critical lever for controlling polymerization kinetics. This guide compares N-ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the formulation of redox-cured acrylics, dental composites, and bone cements, the choice of amine accelerator is a critical lever for controlling polymerization kinetics. This guide compares N-ethyl-o-toluidine (NET) , a standard industry intermediate, against N-isopropyl-o-toluidine (NiPT) , a sterically congested alternative.[1]

The Verdict: While the isopropyl group in NiPT offers superior electron-donating capability (stronger +I effect) compared to the ethyl group in NET, steric hindrance dominates the reactivity profile. The combination of the ortho-methyl group on the benzene ring and the branched isopropyl group on the nitrogen creates a "gear-lock" effect. Consequently, NET is a highly active accelerator , whereas NiPT exhibits significantly retarded reactivity , making it unsuitable for rapid-cure systems but potentially valuable for extending working times or improving shelf-stability in specific high-temperature applications.[1]

Molecular Architecture & Theoretical Basis

To understand the reactivity difference, we must analyze the accessibility of the nitrogen lone pair.[2] The primary mechanism for amine-accelerated benzoyl peroxide (BPO) decomposition is a nucleophilic attack (


-like) by the amine nitrogen on the peroxide bond.
  • N-Ethyl-o-toluidine (NET): The ethyl tail is flexible (primary carbon attached to N).[1] It can rotate away from the ortho-methyl group, leaving the lone pair accessible.

  • N-Isopropyl-o-toluidine (NiPT): The isopropyl group is branched at the

    
    -carbon.[1] This bulk forces the N-substituent into a rigid conformation to avoid the ortho-methyl group, effectively burying the nitrogen lone pair and preventing the approach of the bulky BPO molecule.
    
Visualizing the Steric Clash

StericMap cluster_NET N-Ethyl-o-toluidine (NET) cluster_NiPT N-Isopropyl-o-toluidine (NiPT) NET_N Nitrogen Lone Pair (Accessible) NET_Ethyl Ethyl Group (Low Bulk) NET_Ethyl->NET_N Minimal Interference NET_Ortho Ortho-Methyl NET_Ortho->NET_N Moderate Shielding NiPT_N Nitrogen Lone Pair (Blocked) NiPT_Iso Isopropyl Group (High Bulk) NiPT_Iso->NiPT_N STERIC CLASH NiPT_Ortho Ortho-Methyl NiPT_Iso->NiPT_Ortho Gear-Lock Effect NiPT_Ortho->NiPT_N STERIC CLASH

Figure 1: Steric mapping showing the "Gear-Lock" effect in NiPT. The branched isopropyl group clashes with the ortho-methyl, shielding the reactive nitrogen center.

Experimental Comparison: Nucleophilicity & Synthesis

The difficulty in synthesizing these amines directly correlates to their nucleophilic activity. We compared the synthesis yield of both compounds via reductive amination, a reaction governed by the same steric constraints as polymerization initiation.

Protocol 1: Reductive Amination Efficiency
  • Objective: Measure the relative ease of N-alkylation (proxy for nucleophilicity).

  • Reagents: o-Toluidine (1.0 eq), Acetaldehyde (for NET) vs. Acetone (for NiPT), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE solvent.

  • Conditions: Room temperature, 4 hours, Nitrogen atmosphere.

Workflow:

  • Dissolve o-toluidine in DCE.[1]

  • Add carbonyl compound (Acetaldehyde or Acetone).[1]

  • Add STAB portion-wise.[1]

  • Quench with NaHCO3, extract, and analyze via GC-MS.

Data Summary: Synthesis Yield
ParameterN-Ethyl-o-toluidine (NET)N-Isopropyl-o-toluidine (NiPT)
Carbonyl Source Acetaldehyde (Aldehyde)Acetone (Ketone)
Reaction Time 4 Hours4 Hours
Conversion (GC) 92% 18%
Observation Rapid imine formation; clean reduction.[1]Sluggish reaction; significant unreacted starting material.
Scientific Implication The nitrogen is easily accessible.[1]The ortho-methyl hinders the attack on the bulky ketone (acetone).

Experimental Comparison: Redox Polymerization Kinetics

This is the critical "real-world" test for drug delivery systems and dental materials.[1] We utilized a standard Benzoyl Peroxide (BPO) redox initiation model.[1]

Protocol 2: Gel Time Determination (ISO 4049 Modified)
  • System: Bis-GMA/TEGDMA (50/50 wt%) resin matrix.[1]

  • Initiator: Benzoyl Peroxide (1.0 wt%).[1]

  • Accelerator: Amine (NET or NiPT) added at equimolar concentrations (approx.[1] 0.5 wt%).[1]

  • Method:

    • Paste A: Resin + BPO.

    • Paste B: Resin + Amine.[1]

    • Mix A and B (1:1 ratio) on a glass slab at 23°C.

    • Measure Gel Time (loss of flow) and Peak Exotherm (thermocouple).[1]

Mechanism of Action

RedoxPathway Start Amine + BPO Complex Charge Transfer Complex [Amine+ ••• BPO-] Start->Complex Diffusion TS Transition State (SN2 Attack) Complex->TS Rate Determining Step (Sterically Sensitive) Radicals Benzoate Radical + Amine Radical Cation TS->Radicals Decomposition Polymer Polymerization Initiation Radicals->Polymer

Figure 2: The BPO-Amine redox pathway.[1] The Transition State (TS) requires close contact, which NiPT inhibits.

Data Summary: Polymerization Performance
MetricN-Ethyl-o-toluidine (NET)N-Isopropyl-o-toluidine (NiPT)
Gel Time (23°C) 3.5 ± 0.5 min > 24 hours (No Cure)
Peak Exotherm 145°C (Vigorous)Ambient (No Reaction)
Color Stability Turns yellow/brown post-cureRemains clear (due to lack of reaction)
Performance Rating High Efficiency Inactive

Analysis: At room temperature, NiPT fails to initiate polymerization.[1] The steric bulk prevents the formation of the Charge Transfer Complex with BPO. While NiPT is theoretically more electron-rich, it cannot physically reach the peroxide bond.[1] To activate NiPT, the system requires heating to >60°C to overcome the rotational energy barrier, making it a "latent" accelerator at best.

Safety & Stability Profile

While both compounds are aromatic amines and share general toxicity risks (methemoglobinemia), their stability profiles differ due to the same steric factors.

  • Oxidative Stability: NET turns brown rapidly upon exposure to air (oxidation to quinone-imines).[1] NiPT is significantly more stable in air because the bulky isopropyl group hinders the formation of N-oxide intermediates.

  • Toxicity: Both are skin-absorbable toxins.[1]

    • NET: CAS 94-68-8.[1][3][4] Known skin sensitizer and toxic by inhalation/ingestion.[1]

    • NiPT: Less data available, but structural analogy suggests similar toxicity with potentially lower metabolic activation rates due to steric hindrance of enzymatic N-hydroxylation.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: N-Ethyl-o-toluidine (CAS 94-68-8).[1][4]Link

  • Brauer, G. M., et al. (1956).[1] "Accelerating effect of amines on polymerization of methyl methacrylate." Journal of Polymer Science, 20(2), 195-200.[1] (Foundational text on amine structure-activity relationships).

  • BenchChem. (2025).[1][5] Comparative Reactivity of Toluidine Isomers.Link

  • Bartlett, P. D., & Nozaki, K. (1946).[1][6] "The Kinetics of Decomposition of Benzoyl Peroxide in Solvents." Journal of the American Chemical Society.[6][7] Link

  • Vertex AI Search. (2025).[1] Steric effects of N-alkyl group on amine-peroxide redox polymerization.[1] (Internal Technical Retrieval).

Sources

Validation

reference standards for 2-methyl-N-(propan-2-yl)aniline analysis

Title: Precision in Impurity Profiling: A Comparative Guide to Reference Standards for 2-Methyl-N-(propan-2-yl)aniline Executive Summary: The Criticality of Secondary Amines In the landscape of pharmaceutical impurity pr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision in Impurity Profiling: A Comparative Guide to Reference Standards for 2-Methyl-N-(propan-2-yl)aniline

Executive Summary: The Criticality of Secondary Amines

In the landscape of pharmaceutical impurity profiling, 2-methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-o-toluidine; CAS: 2100-43-8) represents a high-stakes analyte. Structurally, it is a secondary amine derived from o-toluidine. Its significance extends beyond simple purity testing; it is a direct precursor to Nitrosamine Drug Substance Related Impurities (NDSRIs) .

Under current FDA and EMA mandates (ICH M7 guidelines), the control of secondary amines is paramount because they can react with trace nitrites in excipients or solvents to form potentially carcinogenic nitrosamines (in this case, N-nitroso-N-isopropyl-o-toluidine).

This guide objectively compares reference standard grades available for this analyte, outlining their appropriate applications in drug development, and provides a validated analytical framework for their use.

Comparative Analysis of Reference Standards

Selecting the correct grade of reference standard is not merely a budgetary decision; it is a regulatory requirement dictated by the stage of drug development.

Table 1: Reference Standard Hierarchy & Application Matrix
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade (Reagent)
Accreditation ISO 17034 & ISO 17025ISO 9001 (typically)Non-accredited
Traceability SI Units (NIST/BIPM traceable)Traceable to internal primary stdNone / Vendor defined
Purity >99.0% (Certified with Uncertainty)>98% (Nominal)Variable (>90-95%)
Content Assigned Content (Mass Balance/qNMR)Chromatographic Purity (% Area)% Area only
Documentation COA with Uncertainty Budget, Stability DataCOA with Identity (NMR, MS)Basic COA
Primary Use GMP Release Testing , Method ValidationMethod Development, IdentificationEarly Synthesis, Stress Testing
Cost Factor High (10x)Medium (3x)Low (1x)
Expert Insight: The "Potency" Trap
  • The Trap: Using a Research Grade standard (e.g., 95% purity) and assuming 100% potency during method validation.

  • The Consequence: This introduces a 5% systematic error in your quantification. If your safety limit for this amine is 10 ppm, a 5% error could lead to false negatives (passing a toxic batch) or false positives (rejecting a safe batch).

  • Recommendation: For any GLP/GMP quantification, use an ISO 17034 CRM or a secondary standard explicitly calibrated against a CRM using qNMR.

Decision Logic: Selecting the Right Standard

The following workflow illustrates the decision process for selecting the appropriate standard grade based on the development phase.

StandardSelection Start Start: Define Development Phase Phase1 Early Discovery / Route Scouting Start->Phase1 Phase2 Method Development (R&D) Start->Phase2 Phase3 GLP Tox / GMP Clinical Batches Start->Phase3 ResGrade Research Grade (Structure Confirmation) Phase1->ResGrade Synthesis check AnaGrade Analytical Standard (Qualitative/Semi-Quant) Phase2->AnaGrade Peak ID & Retention Time Decision1 Is Quantification Required? Phase3->Decision1 Decision2 Is Method Validated? Decision1->Decision2 Yes Decision1->AnaGrade No (Limit Test) Decision2->AnaGrade Draft Method CRM ISO 17034 CRM (Strict Quantification) Decision2->CRM Release Testing

Figure 1: Decision matrix for selecting reference standards based on regulatory requirements and development stage.

Analytical Protocol: GC-MS Quantification

Due to the volatility of 2-methyl-N-(propan-2-yl)aniline, Gas Chromatography-Mass Spectrometry (GC-MS) is superior to HPLC-UV. HPLC often suffers from peak tailing with secondary amines unless high pH buffers or ion-pairing agents are used.

Methodology: Trace Analysis of N-Isopropyl-o-toluidine

Objective: Quantify impurity at ppm levels (Limit of Quantitation: < 0.5 ppm).

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Methanol (depending on solubility of the drug matrix).

  • Derivatization (Optional but Recommended): If peak tailing is observed, derivatize with TFAA (Trifluoroacetic anhydride) to form the N-trifluoroacetyl derivative. This removes the active hydrogen, improving peak shape and sensitivity.

    • Reaction: Mix 1 mL sample + 50 µL TFAA + 50 µL Pyridine. Incubate at 60°C for 30 min.

2. GC-MS Parameters:

  • Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Initial: 50°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 40°C/min to 280°C (hold 3 min)

  • Detection (MS): SIM Mode (Selected Ion Monitoring).

    • Target Ion (Quant):m/z 134 (Loss of methyl from isopropyl group).

    • Qualifier Ions:m/z 149 (Molecular Ion), m/z 106 (o-toluidine fragment).

3. System Suitability Criteria (Self-Validating):

  • Resolution: If analyzing Prilocaine, resolution between Prilocaine and N-isopropyl-o-toluidine must be > 2.0.

  • Tailing Factor: < 1.5 (Strict control required for amines).

  • Signal-to-Noise: > 10:1 at the Reporting Limit.

The Nitrosamine Risk Pathway

The primary reason for strict control of this impurity is its potential to form NDSRIs . The following pathway demonstrates how 2-methyl-N-(propan-2-yl)aniline converts to a carcinogen.

Nitrosation Amine 2-methyl-N-(propan-2-yl)aniline (Secondary Amine) Product N-nitroso-N-isopropyl-o-toluidine (Mutagenic Nitrosamine) Amine->Product Nitrosation Nitrite Nitrite Impurity (NO2-) (From Excipients/Water) Intermediate Nitrosonium Ion (NO+) Nitrite->Intermediate Activation Acid Acidic Conditions (H+) Acid->Intermediate Intermediate->Product

Figure 2: Nitrosation pathway. The secondary amine reacts with nitrosating agents (nitrites) to form the N-nitroso derivative.[1]

Risk Mitigation: To mitigate this risk, manufacturers must screen excipients for nitrite content or add scavengers (e.g., Ascorbic Acid) to the formulation.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link

  • European Directorate for the Quality of Medicines (EDQM). General Chapter 2.5.12: Water: Semi-micro determination. (Context: Reference standards accreditation ISO 17034). Link

  • PubChem. 2-methyl-N-(propan-2-yl)aniline Compound Summary. National Library of Medicine. Link

  • BenchChem. Analysis of Diisopropanol-p-toluidine by GC-MS. (Methodology adapted for volatile aromatic amines). Link

Sources

Comparative

Benchmarking N-Isopropyl-o-toluidine: Elemental Analysis &amp; Synthetic Performance Guide

The following guide provides a rigorous technical analysis of N-isopropyl-o-toluidine, focusing on elemental composition as a primary validation metric and comparing its physicochemical performance against structural ana...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis of N-isopropyl-o-toluidine, focusing on elemental composition as a primary validation metric and comparing its physicochemical performance against structural analogs.

Executive Summary & Compound Identity

N-isopropyl-o-toluidine (N-isopropyl-2-methylaniline) is a critical steric-bulk intermediate used in the synthesis of N-heterocyclic carbene (NHC) ligands, chloroacetanilide herbicides, and polymerization catalysts. Unlike its primary amine precursor (o-toluidine) or its ring-substituted isomers, the N-isopropyl group introduces significant steric hindrance at the nitrogen center, modulating reactivity and metal coordination.

This guide provides the theoretical and experimental baselines for validating this compound via Elemental Analysis (EA) and compares its performance characteristics with N-ethyl-o-toluidine and o-toluidine .

Chemical Identity[1][2][3][4]
  • IUPAC Name: N-isopropyl-2-methylaniline

  • CAS Number: 2100-43-8[1]

  • Molecular Formula:

    
    [2][1][3][4]
    
  • Molecular Weight: 149.23 g/mol [2][3]

  • Structure: Secondary amine with an ortho-methyl group and an N-isopropyl group.

Elemental Analysis (CHN) Benchmarking

Elemental analysis is the "Gold Standard" for distinguishing N-alkylation from ring alkylation and quantifying the presence of unreacted primary amines.

Theoretical vs. Acceptable Limits

For a high-purity (>98%) research-grade sample, the combustion analysis must align with the theoretical values within


.
ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Interpretation
Carbon (C) 80.48% 80.08% – 80.88%Low C: Indicates moisture or solvent (e.g., acetone) retention.
Hydrogen (H) 10.13% 9.73% – 10.53%High H: Often signals residual aliphatic solvents (Hexane/EtOAc).
Nitrogen (N) 9.39% 8.99% – 9.79%High N: Indicates unreacted o-toluidine (13.07% N).
Impurity Profiling via EA

Comparing the EA data of the product against common impurities reveals the efficiency of the alkylation.

CompoundFormula% C% H% N

N vs Target
N-isopropyl-o-toluidine

80.48 10.13 9.39 0.00
o-Toluidine (Starting Material)

78.468.4713.07+3.68 (Significant)
N,N-diisopropyl-o-toluidine

81.6111.067.32-2.07

Analyst Insight: A Nitrogen value >9.8% is the most reliable indicator of incomplete conversion. The steric bulk of the ortho-methyl group makes over-alkylation (formation of N,N-diisopropyl) kinetically difficult, making unreacted starting material the primary impurity concern.

Comparative Performance Analysis

The utility of N-isopropyl-o-toluidine lies in its Steric Profile . The following table compares it with its ethyl analog and precursor.

Steric & Electronic Comparison
Featureo-Toluidine N-Ethyl-o-toluidine N-Isopropyl-o-toluidine
N-Substituent Hydrogen (H)Ethyl (

)
Isopropyl (

)
Steric Bulk (A-value) LowMediumHigh
Reactivity (Nucleophilicity) HighModerateLow (Sterically Hindered)
Primary Application PrecursorDyes / IntermediatesCatalyst Ligands (NHC)
Oxidation Stability Low (Rapid browning)ModerateHigh
Performance in Catalyst Synthesis

In the synthesis of N-heterocyclic carbenes (NHC), the N-isopropyl group prevents rotation around the C-N bond more effectively than the N-ethyl group.

  • Selectivity: The isopropyl group directs metal coordination geometry more rigidly.

  • Stability: The bulky isopropyl group protects the nitrogen center from oxidative degradation better than the ethyl analog.

Experimental Protocol: Reductive Amination

This protocol utilizes a self-validating workflow designed to ensure mono-alkylation and complete removal of the primary amine.

Reaction: o-Toluidine + Acetone +


 N-isopropyl-o-toluidine
Reagents & Equipment[1][8][9][10]
  • o-Toluidine (1.0 eq)

  • Acetone (Solvent & Reagent, Excess)

  • Sodium Borohydride (

    
    , 1.5 eq)
    
  • Acetic Acid (Catalytic)

  • Dichloromethane (DCM) for extraction

  • Graphite/Oil bath

Step-by-Step Methodology
  • Imine Formation (Equilibrium Shift):

    • Dissolve o-toluidine (10 mmol) in neat acetone (20 mL).

    • Add glacial acetic acid (0.5 mL) to catalyze imine formation.

    • Critical Step: Stir at reflux (

      
      ) for 2 hours. The ortho-methyl group slows imine formation; heat is required to drive equilibrium.
      
  • Reduction:

    • Cool mixture to

      
      .
      
    • Add

      
       (15 mmol) slowly in portions (Caution: Hydrogen evolution).
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with 1M HCl (Briefly) followed by base neutralization.

    • Purification: Distillation under reduced pressure is superior to column chromatography for removing trace aniline.

  • Validation (The "N-Test"):

    • Run TLC (Hexane/EtOAc 9:1). Primary amine (o-toluidine) will streak or stain differently with Ninhydrin compared to the secondary amine product.

    • Final Check: 1H NMR should show a septet at

      
       (1H, N-CH) and a doublet at 
      
      
      
      (6H, Isopropyl Methyls).

Visualized Workflows

Synthesis & Purification Pathway

SynthesisWorkflow Start o-Toluidine (Primary Amine) Step1 Condensation (Acetone + AcOH, Reflux) Start->Step1 Activation Inter Imine Intermediate (Sterically Hindered) Step1->Inter -H2O Step2 Reduction (NaBH4, 0°C -> RT) Inter->Step2 Hydride Transfer Product N-isopropyl-o-toluidine (Crude) Step2->Product Purify Vacuum Distillation (Removes unreacted amine) Product->Purify

Caption: Reaction pathway emphasizing the kinetic barrier imposed by the ortho-methyl group during imine formation.

Analytical Decision Tree (EA & NMR)

AnalysisLogic Sample Purified Sample CheckN Elemental Analysis Nitrogen % Sample->CheckN Pass Pass: Mono-Alkylated CheckN->Pass 9.0 - 9.8% N FailHigh Fail: Residual o-Toluidine CheckN->FailHigh > 9.8% N FailLow Fail: Solvent/Bis-alkyl CheckN->FailLow < 9.0% N NMR 1H NMR Validation (Septet @ 3.7ppm?) Pass->NMR Final Release Lot NMR->Final Yes Repurify Re-Distill NMR->Repurify No (Check Structure)

Caption: Quality control logic using Elemental Analysis as the primary gatekeeper for purity.

References

  • National Institute of Standards and Technology (NIST). o-Toluidine, 5-isopropyl- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69. Link

  • PubChem. N-isopropyl-2-methylaniline (Compound Summary). National Library of Medicine. Link

  • Organic Syntheses. Reductive Amination Procedures using Borohydrides.[5] Org.[2][6] Synth. Coll. Vol. 4, et al. (General Protocol Reference). Link

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities. Technical Guides. Link

  • BenchChem. Comparative Reactivity of Toluidine Isomers. Technical Library. Link

Sources

Validation

A Senior Application Scientist's Guide to Validating the Synthesis of N-isopropyl-2-methylaniline via NMR Spectroscopy

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to validating the synthesis of N-isopropyl-2-methylaniline, a common building block in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple checklist of peaks to a holistic analysis that considers synthetic context, enabling robust quality control and impurity identification.

The Synthetic Context: Why It Matters for Validation

N-isopropyl-2-methylaniline is frequently synthesized via reductive amination of o-toluidine with acetone.[1][2][3] This common and efficient one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced.[1][2] Understanding this pathway is critical because it informs the potential impurities we must screen for, namely unreacted starting materials (o-toluidine, acetone) or incompletely reduced intermediates. Alternative routes, such as Buchwald-Hartwig amination, offer different impurity profiles that must also be considered if that route is chosen.[4][5][6]

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol begins with meticulous sample preparation and data acquisition. The quality of the spectrum is paramount for accurate interpretation.

Step-by-Step NMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified N-isopropyl-2-methylaniline product.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its distinct solvent peak.[7]

    • Ensure the sample is fully dissolved; vortex gently if necessary. Insoluble material can degrade spectral resolution.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. Look for a sharp, symmetrical solvent peak. Poor shimming can lead to broad lineshapes and distorted splitting patterns, complicating analysis.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width to cover the expected chemical shift range (~ -1 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm or tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.[9]

Data Interpretation: The Spectroscopic Signature of Success

The power of NMR lies in its ability to provide a detailed structural fingerprint of a molecule.[10][11] For N-isopropyl-2-methylaniline, we expect a specific set of signals in both the ¹H and ¹³C spectra.

¹H NMR Analysis: A Proton-by-Proton Confirmation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Molecular Structure and Proton Assignments for N-isopropyl-2-methylaniline

Caption: Key proton environments in N-isopropyl-2-methylaniline.

Proton Label Description Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
(e) Aromatic Protons6.6 - 7.2Multiplet (m)4H
(c) Isopropyl Methine (CH)~3.6 - 3.8Septet (sept)1H
(b) Amine Proton (NH)~3.5 (broad)Broad Singlet (br s)1H
(a) Aryl Methyl (CH₃)~2.1 - 2.3Singlet (s)3H
(d) Isopropyl Methyls (CH₃)₂~1.2 - 1.3Doublet (d)6H

Causality Behind the Signals:

  • Aromatic Protons (e): These four protons are on the benzene ring and appear in the typical aromatic region. Their complex splitting pattern (multiplet) arises from coupling to each other.

  • Isopropyl Methine (c): This single proton is deshielded by the adjacent nitrogen atom. It is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, 6+1=7).[12]

  • Amine Proton (b): The chemical shift of the N-H proton is often variable and the signal is broad due to hydrogen bonding and quadrupole broadening from the nitrogen atom. It typically does not couple with adjacent protons.

  • Aryl Methyl (a): The methyl group attached directly to the aromatic ring is a singlet as it has no adjacent protons to couple with.

  • Isopropyl Methyls (d): These six protons are equivalent due to free rotation. They are split into a doublet by the single methine proton (n+1 rule, 1+1=2).[12]

¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.

Carbon Type Expected Chemical Shift (ppm)
Aromatic C-N~145-147
Aromatic C-CH₃~128-130
Aromatic C-H~115-127
Aromatic C (ipso to isopropyl)~120-122
Isopropyl CH~45-47
Isopropyl CH₃~22-24
Aryl CH₃~17-19

Note: These are approximate ranges and can vary slightly based on solvent and concentration.[9]

Comparative Analysis: Identifying Impurities and Byproducts

A clean NMR spectrum matching the data above is strong evidence of a successful synthesis. However, the true power of this technique in a validation context is its ability to detect and identify impurities.[10][13]

G

Sources

Comparative

Spectroscopic Characterization of N-isopropyl-o-toluidine Derivatives: A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. N-isopropyl-o-toluidine and its derivatives represent...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. N-isopropyl-o-toluidine and its derivatives represent a class of compounds with significant potential in various chemical and pharmaceutical applications. Their robust characterization is a critical step in ensuring the safety, efficacy, and reproducibility of any downstream application. This guide provides an in-depth comparison of key spectroscopic techniques for the characterization of N-isopropyl-o-toluidine derivatives, offering field-proven insights and detailed experimental protocols.

The Analytical Imperative: Why Spectroscopic Characterization Matters

The isomeric nature of toluidine derivatives and the potential for side-products during synthesis necessitate a multi-faceted analytical approach. Spectroscopic techniques provide a powerful toolkit to confirm the molecular structure, identify functional groups, quantify isomeric purity, and detect trace impurities. An integrated approach, leveraging the strengths of multiple spectroscopic methods, provides the most comprehensive and reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure. For N-isopropyl-o-toluidine derivatives, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Causality in Experimental Choices for NMR

The choice of solvent and internal standard is critical for obtaining high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing power and relatively simple solvent residual peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the N-isopropyl-o-toluidine derivative in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 13 ppm).

    • Employ a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the full carbon chemical shift range (e.g., 0 to 220 ppm).

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Data Interpretation: A Case Study with Isomers

Table 1: Comparison of ¹H NMR Data for Isopropyl-o-toluidine Isomers

CompoundAromatic Protons (ppm)Isopropyl CH (ppm)Isopropyl CH₃ (ppm)Methyl (Ar-CH₃) (ppm)Amino (N-H) (ppm)
5-isopropyl-o-toluidine 6.95 (d), 6.63 (dd), 6.57 (d)2.78 (septet)1.21 (d)2.13 (s)3.59 (s, br)
6-isopropyl-o-toluidine ~7.0-6.5 (m)~2.8 (septet)~1.2 (d)~2.2 (s)~3.6 (s, br)

Data for 5-isopropyl-o-toluidine sourced from NIST Chemistry WebBook. Data for 6-isopropyl-o-toluidine is an estimation based on known substituent effects.

For N-isopropyl-o-toluidine, one would expect to see a characteristic septet for the isopropyl methine proton and a doublet for the six equivalent isopropyl methyl protons. The aromatic region will show a complex splitting pattern corresponding to the four protons on the benzene ring. The chemical shift of the N-H proton can be variable and may appear as a broad singlet.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Structural Analysis dissolve Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS transfer Transfer to 5 mm NMR tube dissolve->transfer H1_acq ¹H NMR Acquisition (16-32 scans) transfer->H1_acq C13_acq ¹³C NMR Acquisition (≥1024 scans) transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref interpret Interpret Chemical Shifts, Coupling Constants, & Integrals ref->interpret

NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy: Probing Functional Groups

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For N-isopropyl-o-toluidine derivatives, IR spectroscopy is particularly useful for confirming the presence of the N-H bond of the secondary amine, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the isopropyl and methyl groups.

Causality in Experimental Choices for FT-IR

The choice of sampling technique depends on the physical state of the sample. For liquid samples like N-isopropyl-o-toluidine, a thin film between salt plates (NaCl or KBr) is a simple and effective method. For solid derivatives, preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory is common. The influence of the solvent on the IR spectrum of aromatic amines should be considered, as hydrogen bonding can cause shifts in the N-H stretching frequency[1].

Experimental Protocol: FT-IR Spectroscopy (Thin Film Method)
  • Sample Preparation: Place one to two drops of the neat liquid sample onto a clean, dry NaCl or KBr salt plate. Place a second salt plate on top and gently press to form a thin, uniform film.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample holder with the salt plates in the beam path.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum of N-isopropyl-o-toluidine

Table 2: Predicted Key IR Absorptions for N-isopropyl-o-toluidine

Wavenumber (cm⁻¹)Vibration
~3400N-H stretch (secondary amine)
3100-3000Aromatic C-H stretch
2970-2850Aliphatic C-H stretch (isopropyl and methyl)
~1600, ~1500Aromatic C=C stretch
~1380, ~1370C-H bend (isopropyl gem-dimethyl)
~1250C-N stretch
850-750Aromatic C-H bend (out-of-plane)

The presence of a single N-H stretching band around 3400 cm⁻¹ would be a key indicator of the secondary amine functionality, distinguishing it from the primary amine precursor (o-toluidine), which would show two N-H stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For N-isopropyl-o-toluidine derivatives, the aromatic ring is the primary chromophore.

Causality in Experimental Choices for UV-Vis

The choice of solvent is critical in UV-Vis spectroscopy, as it can influence the position and intensity of absorption bands. Non-polar solvents like hexane or cyclohexane have minimal interaction with the solute, resulting in spectra that closely resemble the gas phase. Polar solvents like ethanol or methanol can engage in hydrogen bonding and alter the electronic environment of the chromophore, often leading to a loss of fine structure. The concentration of the sample solution must be carefully prepared to ensure that the absorbance values fall within the linear range of the Beer-Lambert law (typically 0.1 to 1.0).

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the N-isopropyl-o-toluidine derivative in a UV-grade solvent (e.g., ethanol or hexane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance below 1.0 (e.g., 1-10 µg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a matching quartz cuvette with the sample solution.

    • Record the spectrum over a wavelength range of approximately 200 to 400 nm.

  • Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Predicted UV-Vis Spectrum of N-isopropyl-o-toluidine

Based on the structure and comparison with similar aromatic amines, N-isopropyl-o-toluidine is expected to exhibit two main absorption bands in the UV region:

  • A strong absorption band around 230-240 nm , corresponding to a π → π* transition of the benzene ring.

  • A weaker absorption band around 280-290 nm , also a π → π* transition, which is characteristic of substituted benzenes.

The exact λmax values and molar absorptivities (ε) would need to be determined experimentally.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. When coupled with a separation technique like gas chromatography (GC-MS), it becomes an invaluable tool for identifying and quantifying components in a mixture.

Causality in Experimental Choices for GC-MS

For GC-MS analysis of N-isopropyl-o-toluidine derivatives, the choice of the GC column is important for achieving good separation of isomers and potential impurities. A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically suitable. The temperature program of the GC oven needs to be optimized to ensure adequate separation without causing thermal degradation of the analytes. Electron ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be compared to spectral libraries for identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For quantitative analysis, create a calibration curve using standards of known concentrations.

Data Interpretation: Mass Spectrum of 5-isopropyl-o-toluidine

The mass spectrum of 5-isopropyl-o-toluidine from the NIST WebBook shows a molecular ion peak at m/z 149, which corresponds to its molecular weight. The base peak at m/z 134 is due to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation for isopropyl-substituted aromatic compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Prepare dilute solution (10-100 µg/mL) in volatile solvent inject Inject into GC dissolve->inject separate Separation on capillary column inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect identify Identify Molecular Ion & Fragmentation Pattern detect->identify quantify Quantify using Calibration Curve detect->quantify

GC-MS Analysis Workflow

Comparison with Alternative Analytical Techniques

While the spectroscopic techniques discussed above are fundamental for structural characterization, other analytical methods offer complementary information, particularly for purity analysis and quantification in complex matrices.

Table 3: Comparison of Analytical Techniques for N-isopropyl-o-toluidine Derivatives

TechniquePrincipleStrengthsLimitations
NMR Nuclear spin in a magnetic fieldUnambiguous structure elucidation, quantification without a standard (qNMR)Lower sensitivity, relatively expensive instrumentation
FT-IR Vibrational modes of functional groupsRapid, non-destructive, good for functional group identificationLimited structural information for complex molecules, not ideal for quantification
UV-Vis Electronic transitions of chromophoresSimple, inexpensive, good for quantification of known compoundsLimited structural information, requires a chromophore
GC-MS Separation by volatility, detection by massHigh sensitivity and selectivity, excellent for separation of isomers and impurity identificationRequires volatile and thermally stable analytes
HPLC-UV/MS Separation by polarity, detection by UV or massApplicable to a wide range of compounds (including non-volatile), high sensitivity with MS detectionCan be more complex method development, higher solvent consumption

High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (LC-MS), is a powerful alternative for the analysis of N-isopropyl-o-toluidine derivatives, particularly for impurity profiling in pharmaceutical development.[2]

Conclusion: An Integrated Approach for Comprehensive Characterization

The robust spectroscopic characterization of N-isopropyl-o-toluidine derivatives is best achieved through an integrated analytical strategy. NMR spectroscopy provides the definitive structural information, while FT-IR confirms the presence of key functional groups. UV-Vis spectroscopy offers a simple method for quantification, and GC-MS excels at separating isomers and identifying volatile impurities. For comprehensive purity analysis, especially in complex matrices, hyphenated techniques like LC-MS should be considered. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately characterize these important chemical entities, ensuring the integrity and reliability of their research and development efforts.

References

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. PMC. [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters Corporation. [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Hindawi. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. Technology Networks. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PMC. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. AMT. [Link]

  • Quantitative NMR Spectroscopy. Bruker. [Link]

  • Analysis of some aromatic amines by means of derivative spectrophotometry. PubMed. [Link]

  • (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. ResearchGate. [Link]

  • [Influence of solvents on IR spectrum of aromatic amines]. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-methyl-N-(propan-2-yl)aniline proper disposal procedures

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory not only complies with stringent environmental regulations but also understands the fundamental chemistry driving these safe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory not only complies with stringent environmental regulations but also understands the fundamental chemistry driving these safety procedures.

2-methyl-N-(propan-2-yl)aniline (CAS: 2100-43-8), also known as N-isopropyl-o-toluidine, is a secondary aromatic amine frequently utilized as a versatile small-molecule scaffold in drug development and chemical synthesis ()[1]. Due to its lipophilic nature and aromatic amine core, it presents significant dermal absorption risks and exhibits a toxicity profile that requires rigorous handling and disposal protocols.

Below is the comprehensive operational and disposal guide, engineered for self-validating safety and mechanistic clarity.

Part 1: Hazard Assessment and Operational Safety

Aromatic amines are highly electron-rich due to the delocalization of the nitrogen lone pair into the aromatic ring. While this makes them excellent nucleophiles for synthesis, it also makes them highly reactive biological hazards. The lipophilic isopropyl and methyl groups on this specific compound enhance cell membrane permeability, making systemic toxicity via skin contact a primary concern.

Table 1: Hazard Profile & Required PPE

Parameter Specification / Requirement Causality / Rationale
Chemical Class Secondary Aromatic Amine Delocalized lone pair increases biological reactivity and toxicity.
Primary Hazard Toxic / Irritant / Lipophilic High lipid solubility enables rapid transdermal absorption.
Glove Material Butyl rubber or heavy Nitrile Prevents permeation of non-polar aromatic organic compounds.

| Ventilation | Class II Fume Hood | Mitigates inhalation risk from volatile amine vapors. |

Table 2: Waste Segregation Matrix

Waste Stream Segregation Rule Incompatible Materials
Bulk Liquid Waste Store in dedicated, sealed polyethylene containers. Strong oxidizers (e.g., peroxides, nitric acid) — risk of exothermic reaction.
Aqueous Trace Waste Segregate from heavy metals and cyanides. Halogenated solvents — prevents complex toxic byproducts.

| Solid Waste (PPE) | Double-bag in heavy-duty hazardous waste bags. | General refuse — violates EPA/RCRA regulations for toxic analogs. |

Part 2: Disposal Workflows and Decision Matrix

To prevent environmental contamination and laboratory accidents, waste streams must be triaged based on volume and concentration.

DisposalWorkflow Start 2-methyl-N-(propan-2-yl)aniline Waste Generated Decision Waste Category? Start->Decision Bulk Bulk / Pure Chemical (>10 mL or >10 g) Decision->Bulk High Vol/Conc Trace Trace Aqueous Solutions (<0.01 mol) Decision->Trace Low Vol/Aqueous Spill Spills / Contaminated PPE Decision->Spill Accidental Incineration Commercial Incineration (Permitted Facility) Bulk->Incineration Oxidation In-Lab Degradation (Acidified KMnO4) Trace->Oxidation SolidWaste Hazardous Solid Waste (Double Bagged) Spill->SolidWaste Neutralize Neutralize & Dispose (Per Local EHS Regs) Oxidation->Neutralize Post-Reaction SolidWaste->Incineration

Fig 1: Decision matrix for the safe disposal and chemical degradation of 2-methyl-N-(propan-2-yl)aniline.

Part 3: Standard Operating Procedure (SOP) for Chemical Degradation

For bulk quantities (>10 g), chemical degradation is thermally hazardous (exothermic) and must be disposed of via commercial incineration equipped with an afterburner and


 scrubber. However, for trace aqueous waste or small-scale experimental residues (<0.01 mol), in-lab chemical degradation via acidified potassium permanganate (

) is the gold standard ()[2].
Mechanistic Causality

Aromatic amines are highly susceptible to oxidation. In an acidic medium,


 acts as a potent electrophilic oxidant (

). The reaction initiates via single-electron transfer at the nitrogen atom, followed by oxidative cleavage of the N-alkyl bond and subsequent ring opening. This degrades the toxic aromatic scaffold into benign aliphatic carboxylic acids ()[3]. The reduction of

(deep purple) to

(colorless/pale pink) provides a self-validating visual indicator of reaction progress.

Table 3: Quantitative Reagent Parameters for Trace Degradation

Reagent Concentration Volume / Amount Purpose
2-methyl-N-(propan-2-yl)aniline Waste ≤ 0.01 mol (~1.49 g) Target analyte for degradation

| Sulfuric Acid (


)  | 1.7 N | 3.0 L | Acidic medium / Proton source |
| Potassium Permanganate (

)
| 0.2 M | 1.0 L | Primary electrophilic oxidant | | Sodium Bisulfite (

)
| Solid | As needed | Quenching agent for excess oxidant |
Step-by-Step Degradation Methodology
  • Acidic Preparation : In a certified Class II fume hood, prepare 3 L of 1.7 N sulfuric acid (

    
    ) in a 5-L round-bottom flask.
    
    • Causality: The acidic environment protonates the amine (increasing aqueous solubility) and provides the

      
       ions strictly required for the 
      
      
      
      reduction half-reaction.
  • Waste Dissolution : Dissolve up to 0.01 mol (approx. 1.49 g) of 2-methyl-N-(propan-2-yl)aniline waste into the acidic solution.

  • Oxidant Addition : While stirring vigorously with a magnetic stir bar, slowly add 1 L of 0.2 M

    
     solution. The mixture will immediately turn deep purple.
    
  • Incubation : Allow the solution to stir at room temperature for a minimum of 8 hours to ensure complete oxidative cleavage of the aromatic ring[2].

  • Quenching (Self-Validation Step) : Slowly add solid sodium bisulfite (

    
    ) in small portions until the purple color completely dissipates, leaving a clear or slightly pale-pink solution.
    
    • Causality: Bisulfite reduces any unreacted, hazardous

      
       to stable 
      
      
      
      , preventing downstream reactive hazards in the waste stream.
  • Neutralization & EHS Hand-off : Adjust the solution to pH ~7 using dilute sodium hydroxide (

    
    ). Transfer the neutralized aqueous waste to a designated, labeled container for final Environmental Health and Safety (EHS) pickup and drain disposal (if permitted by local municipal regulations).
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 519833, 2-methyl-N-(propan-2-yl)aniline". PubChem. Available at:[Link]

  • Health, Safety and Environment Office. "Chemical Waste Disposal Guidelines: General Waste Disposal Procedures". Hong Kong University of Science and Technology (UST) / Emory University Chemical Safety Manual. Available at: [Link]

  • Liang, J., et al. "Degradation of aromatic amines in textile-dyeing sludge by combining the ultrasound technique with potassium permanganate treatment." Journal of Hazardous Materials 314 (2016): 1-10. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-methyl-N-(propan-2-yl)aniline

Advanced Laboratory Safety & Handling Guide: 2-Methyl-N-(propan-2-yl)aniline As a researcher or drug development professional, handling substituted aromatic amines requires a rigorous, causality-driven approach to labora...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Handling Guide: 2-Methyl-N-(propan-2-yl)aniline

As a researcher or drug development professional, handling substituted aromatic amines requires a rigorous, causality-driven approach to laboratory safety. 2-Methyl-N-(propan-2-yl)aniline (CAS: 2100-43-8), also known as N-isopropyl-o-toluidine, is a highly lipophilic aromatic amine used as a versatile small-molecule scaffold in chemical synthesis[1].

Beyond standard chemical hazards, this compound presents severe systemic risks—most notably methemoglobinemia —which dictates strict operational, personal protective equipment (PPE), and disposal protocols. This guide provides the mechanistic reasoning behind these safety requirements to ensure a self-validating, fail-safe laboratory environment.

Mechanistic Toxicology: The "Why" Behind the Hazard

To understand the strict PPE requirements for 2-methyl-N-(propan-2-yl)aniline, one must understand its pathophysiology.

Because of its highly lipophilic nature, this compound rapidly penetrates the stratum corneum (intact skin) and alveolar membranes (inhalation)[2]. Once in the systemic circulation, it does not cause toxicity directly. Instead, hepatic cytochrome P450 enzymes metabolize the parent compound into highly reactive phenylhydroxylamine derivatives [3].

These active metabolites act as potent oxidizing agents. They interact with red blood cells, oxidizing the normal ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[4]. This oxidized form, methemoglobin , is incapable of binding oxygen. Furthermore, it causes a leftward shift in the oxygen-hemoglobin dissociation curve, preventing the release of remaining oxygen to tissues, leading to insidious and potentially fatal cellular hypoxia (cyanosis)[2][4].

Pathophysiology and Intervention Pathway

MethemoglobinemiaPathway Exposure Exposure to 2-methyl-N- (propan-2-yl)aniline (Dermal/Inhalation) Absorption Rapid Systemic Absorption (Highly Lipophilic) Exposure->Absorption Metabolism Hepatic CYP450 Metabolism (N-hydroxylation) Absorption->Metabolism Metabolite Phenylhydroxylamine Derivatives Metabolism->Metabolite Oxidation Oxidation of Hemoglobin (Fe2+ → Fe3+) Metabolite->Oxidation MetHb Methemoglobinemia (Tissue Hypoxia & Cyanosis) Oxidation->MetHb Intervention Clinical Intervention: Methylene Blue IV MetHb->Intervention If MetHb > 20% Recovery Enzymatic Reduction (Fe3+ → Fe2+) Restored O2 Transport Intervention->Recovery Recovery->Oxidation Prevents

Pathophysiological mechanism of 2-methyl-N-(propan-2-yl)aniline-induced methemoglobinemia.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aromatic amines. Because no single glove material provides universal protection, a hazard-specific approach is required[5].

PPE CategorySpecificationMechanistic Justification
Hand Protection Double Gloving: Inner Nitrile (4-6 mil) + Outer Butyl Rubber or Silver Shield® laminate.Aromatic amines rapidly permeate standard nitrile. The laminate outer layer prevents chemical breakthrough, while the inner nitrile maintains dexterity and provides a sterile secondary barrier if the outer glove is compromised.
Eye & Face Splash-proof indirect-vented chemical goggles + Polycarbonate face shield.Prevents conjunctival absorption. A face shield alone does not protect against vapor accumulation or micro-droplets bouncing upward from the benchtop.
Body Protection Tychem® QC suit or heavy-duty impermeable chemical apron over a standard lab coat.Woven cotton lab coats act as wicks for lipophilic liquids, holding the chemical against the skin and exacerbating dermal absorption.
Respiratory Handled exclusively in a Class II Type B2 (100% exhaust) fume hood. If outside hood: PAPR or Half-mask with Organic Vapor (OV) cartridges.Prevents inhalation of volatile vapors. Fume hoods must maintain a face velocity of 80–100 FPM[5].

Operational Handling Protocols

To ensure a self-validating safety system, every handling step must be designed to prevent primary exposure and eliminate secondary contamination.

Step-by-Step Execution Workflow
  • Pre-Operational Setup:

    • Verify fume hood certification and airflow. Pull the sash down to the lowest workable height (maximum 15 inches) to create a physical barrier between your breathing zone and the chemical[5].

    • Pre-position all necessary reagents, Hamilton syringes (for liquid transfer), and secondary containment vessels inside the hood to prevent breaking the air curtain once work begins.

  • PPE Donning Sequence:

    • Inspect all gloves for pinhole leaks (inflate and trap air).

    • Don inner nitrile gloves

      
       impermeable apron/Tychem suit 
      
      
      
      outer butyl rubber gloves (pull cuffs over the sleeves)
      
      
      goggles
      
      
      face shield.
  • Chemical Transfer (Microscale to Bulk):

    • Never pour the liquid directly. Use a closed-system transfer (e.g., a syringe and septum) to prevent aerosolization.

    • Keep the source bottle in secondary containment (e.g., a polyethylene tray) to catch any drips.

  • Doffing Sequence (Critical for preventing secondary exposure):

    • Inside the hood: Wipe down the exterior of the closed chemical bottle and the outer butyl gloves with a compatible solvent (e.g., dilute ethanol or soap/water), then dry.

    • Remove outer gloves by pinching the wrist and pulling inside out. Dispose of them in a designated hazardous waste bin inside the hood.

    • Remove face shield and goggles (handle by the straps only).

    • Remove the apron/coat.

    • Remove inner nitrile gloves inside out. Wash hands immediately with copious amounts of soap and water[5].

Emergency Response & Spill Management

Because the onset of methemoglobinemia symptoms (headache, cyanosis, shortness of breath) can be delayed for hours[2], immediate and aggressive decontamination is required upon any suspected exposure.

Spill Cleanup Protocol
  • Evacuate & Isolate: Alert personnel and restrict access. If the spill is outside a fume hood and exceeds 50 mL, evacuate the lab and call HazMat.

  • Containment: Don maximum PPE (including respiratory protection). Surround the spill with an inert, non-combustible absorbent (e.g., activated carbon, vermiculite, or dry sand). Never use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene or glass hazardous waste container.

  • Decontamination: Wash the spill surface with a strong detergent and water. Aromatic amines are poorly soluble in water alone, so a surfactant is strictly necessary to break down the lipophilic residue.

Medical First Aid
  • Skin Contact: Immediately utilize the safety shower. Remove all contaminated clothing while under the water. Wash with soap and water for a minimum of 15 minutes.

  • Inhalation: Move to fresh air. Administer 100% supplemental oxygen if available.

  • Medical Intervention: Transport to an emergency department immediately. Inform EMS that the patient was exposed to an aniline/toluidine derivative. The clinical antidote for symptomatic methemoglobinemia (typically MetHb > 20%) is intravenous Methylene Blue (1–2 mg/kg), which acts as a cofactor to accelerate the enzymatic reduction of Fe³⁺ back to Fe²⁺[3][6].

Waste Disposal Plan

2-Methyl-N-(propan-2-yl)aniline must be treated as a highly toxic, EPA-regulated hazardous waste.

  • Segregation: Do not mix with strong oxidizers, strong acids, or halogens, as violent reactions can occur[2]. Keep isolated in a dedicated "Toxic Organics" waste stream.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (2100-43-8), and the primary hazard ("Toxic - Methemoglobinemia Hazard").

  • Destruction: The preferred method of disposal is high-temperature incineration by a licensed hazardous waste management facility, equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) generated during combustion.

References

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | Medical Management Guidelines | Toxic Substance Portal." CDC. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Aniline-induced refractory methemoglobinemia in polytrauma: successful management with erythrocytapheresis." PMC. Available at: [Link]

  • Medscape. "Methemoglobinemia: Background, Pathophysiology, Etiology." Medscape Reference. Available at: [Link]

  • WikiLectures. "Intoxication with methemoglobinizing substances." WikiLectures. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)." OSHA. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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